Trifluoroacetyl tripeptide-2
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSLMGBKQKUAV-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64577-63-5 | |
| Record name | Trifluoroacetyl tripeptide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIFLUOROACETYL TRIPEPTIDE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6WT9V3SGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trifluoroacetyl Tripeptide-2: A Deep Dive into its Mechanism of Action for Skin Rejuvenation
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide engineered to combat the signs of skin aging. This document consolidates current in vitro and in vivo research, detailing the molecular pathways through which this tripeptide exerts its effects on the extracellular matrix and cellular senescence. Quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate further research and development.
Core Mechanisms of Action
This compound is a multi-faceted peptide that addresses skin aging through several key pathways. Its primary functions include the inhibition of progerin synthesis, the modulation of matrix metalloproteinases (MMPs) and elastase activity, the stimulation of essential extracellular matrix (ECM) components, and the enhancement of cellular communication.
Inhibition of Progerin Synthesis
Progerin, a truncated and toxic form of lamin A, is a key biomarker of cellular senescence.[1] Its accumulation leads to nuclear defects, DNA damage, and accelerated skin aging.[2] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby mitigating a primary driver of cellular aging.[1][3] This action is thought to be mediated by influencing the farnesyl transferase inhibitor, which is involved in the processing of lamin A to progerin.[1]
Modulation of Extracellular Matrix Degradation
The integrity of the extracellular matrix is crucial for maintaining skin's structural support and youthful appearance. This compound protects the ECM by inhibiting key enzymes responsible for its degradation.[2][3]
-
Matrix Metalloproteinases (MMPs): The peptide demonstrates a dose-dependent inhibitory effect on MMP-1, MMP-3, and MMP-9, which are responsible for the breakdown of collagen and other ECM proteins.[1]
-
Elastase: It also inhibits elastase, the enzyme that degrades elastin (B1584352), a protein critical for skin's elasticity.[2]
Stimulation of Extracellular Matrix Synthesis and Cellular Communication
Beyond its protective effects, this compound actively promotes the synthesis of vital ECM components and enhances intercellular communication.
-
Collagen and Elastin Synthesis: The peptide upregulates the expression of genes responsible for producing collagen (COL1A1) and elastin (ELN).[4] This is partly achieved through the enhancement of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of ECM production.[4]
-
Syndecan-1 Expression: this compound significantly increases the synthesis of syndecan-1, a cell-surface proteoglycan that acts as a co-receptor for growth factors and plays a vital role in skin homeostasis and cell-matrix interactions.[1]
-
MicroRNA Regulation: The peptide can downregulate miR-29, a microRNA known to inhibit collagen synthesis, further promoting a pro-collagen environment.[4]
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro and in vivo studies on this compound.
| In Vitro Efficacy: Progerin Synthesis Inhibition[1] | |
| Concentration of this compound | Reduction in Progerin Synthesis (%) |
| 0.005 ppm | 18.0% (p < 0.05) |
| 0.05 ppm | 21.9% (p < 0.05) |
| In Vitro Efficacy: Syndecan-1 Synthesis Stimulation[1] | |
| Concentration of this compound | Increase in Syndecan-1 Synthesis (%) |
| 0.0005 ppm | 19% (p < 0.05) |
| 0.005 ppm | 56% (p < 0.05) |
| In Vitro Efficacy: ECM Protection[1] | |
| Enzyme | Protection of Fibers from Degradation (%) |
| Collagenase | 43% |
| Elastase | 100% |
| In Vivo Efficacy: Improvement in Skin Biomechanical Properties[1] | |
| Parameter | Improvement (%) |
| Cutaneous Firmness | +20.0% (p < 0.1) |
| Elasticity | +20.9% (p < 0.1) |
| Visco-elasticity | +13.3% (p < 0.01) |
| In Vivo Efficacy: Reduction in Jawline Sagging[1] | |
| Treatment Duration | Reduction in Volume of Jawline (%) |
| 4 weeks | -0.6% (p < 0.05 vs T0 and placebo) |
| 8 weeks | -3.4% (p < 0.05 vs T0 and placebo) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the in vitro efficacy of this compound.
Detailed Experimental Protocols
MMP-1, MMP-3, and MMP-9 Inhibition Assay[1]
-
Principle: A fluorogenic assay is used to measure the inhibitory effect of this compound on MMP activity.
-
Methodology:
-
Calibrated extracts of MMP-1, MMP-3, or MMP-9 are incubated with a fluorogenic substrate in the presence or absence (control) of varying concentrations of this compound.
-
The reaction is incubated for 30 minutes.
-
The fluorescence of the assay medium is measured using a microplate reader.
-
The percent activity and subsequently the percent inhibition are calculated.
-
Collagenase and Elastase Activity Assay on Human Skin Slices[1]
-
Principle: This assay evaluates the protective effect of this compound on collagen and elastin fibers in ex vivo human skin.
-
Methodology:
-
Human skin slices (5 x 2 mm, 5 µm thick) are pre-incubated for 30 minutes with or without this compound (0.05 ppm).
-
The slices are then incubated for 3 hours in the presence of type I collagenase or human leukocyte-derived elastase. Control slices are incubated without the enzymes.
-
Post-incubation, collagen and elastic fibers are stained with Masson's trichrome and orceine, respectively.
-
The surface area occupied by the stained fibers is quantified using microscopy and image analysis software in 40 randomly selected fields to determine the inhibitory effect.
-
Progerin Synthesis Assay in Human Fibroblasts[1]
-
Principle: An ELISA-based assay is used to quantify the amount of progerin produced by fibroblasts.
-
Methodology:
-
Normal human fibroblasts from a 44-year-old donor are incubated for 96 hours with this compound (0.005 ppm and 0.05 ppm).
-
After incubation, cell lysates are collected.
-
The quantity of progerin in the lysates is determined using a specific ELISA kit.
-
Syndecan-1 Expression in Human Keratinocytes[1]
-
Principle: Immunofluorescence is employed to visualize and quantify the expression of syndecan-1.
-
Methodology:
-
Human keratinocytes are incubated for 24 hours with various concentrations of this compound (significant results at 0.0005 ppm and 0.005 ppm).
-
The cells are then fixed and incubated with a primary anti-syndecan-1 antibody.
-
A FITC-coupled secondary antibody is then applied.
-
The fluorescent signal is analyzed using an optical microscope and appropriate software to quantify the expression levels.
-
In Vivo Assessment of Skin Biomechanical Properties
-
Cutometry: This non-invasive method measures the viscoelastic properties of the skin. A probe applies a negative pressure to pull the skin into the aperture, and the degree of deformation and the ability to return to the original state are measured. Key parameters include:
-
R0: Skin's ability to resist suction (firmness).
-
R2: Gross elasticity.
-
R5: Net elasticity.
-
-
Fringe Projection Profilometry: This technique creates a 3D model of the skin's surface by projecting a pattern of light and analyzing its distortion. It is used to quantify wrinkles and skin sagging by measuring parameters such as:
-
Ra: Mean roughness.
-
Rz: Mean of five measurements of roughness depth.
-
Conclusion
This compound presents a robust and multi-targeted approach to skin anti-aging. By simultaneously inhibiting the production of the senescence marker progerin, protecting the ECM from enzymatic degradation, and stimulating the synthesis of crucial structural proteins like collagen and elastin, it addresses the multifaceted nature of the aging process. The quantitative in vitro and in vivo data underscore its efficacy, and the detailed experimental protocols provided herein offer a framework for further investigation and validation by the scientific community. This peptide represents a significant advancement in the development of scientifically-backed cosmetic and dermatological ingredients.
References
An In-Depth Technical Guide to the Synthesis and Purification of Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl Tripeptide-2, a synthetic peptide derivative, has garnered significant attention in the fields of cosmetics and dermatology for its potent anti-aging properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols for its solid-phase synthesis and purification by high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the key biological mechanisms of action of this compound, including its role in the inhibition of matrix metalloproteinases (MMPs) and the reduction of progerin synthesis, substantiated by quantitative data. Visual diagrams of the synthetic workflow and relevant signaling pathways are included to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a biomimetic peptide derived from an elastase inhibitor.[1] Its structure consists of a tripeptide sequence, Valyl-Tyrosyl-Valine, with an N-terminal trifluoroacetyl group. This modification enhances the peptide's stability and facilitates its penetration into the skin.[2][3] The primary application of this compound is in anti-aging skincare formulations, where it is purported to improve skin firmness and elasticity and reduce the appearance of wrinkles.[3][4] These effects are attributed to its dual mechanism of action: the inhibition of enzymes that degrade the extracellular matrix and the modulation of cellular senescence markers.[5][6]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.[4]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the solid-phase synthesis of this compound is depicted below.
SPPS Workflow for this compound
Experimental Protocol: Solid-Phase Synthesis
The following protocol is adapted from a patented synthesis method and outlines the key steps for producing this compound.[7]
Materials:
-
Wang Resin
-
Fmoc-Val-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Anisole
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Wang resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Add Fmoc-Val-OH, DIC, and DMAP to the swollen resin. Agitate the mixture for 2-4 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Monitor the deprotection using a Kaiser test. Wash the resin with DMF and DCM.
-
Second Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the deprotected resin using DIC and HOBt as coupling agents in DMF. Agitate for 2-4 hours and wash.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Third Amino Acid Coupling: Couple Fmoc-Val-OH using DIC and HOBt. Agitate for 2-4 hours and wash.
-
Fmoc Deprotection: Perform a final Fmoc deprotection.
-
Trifluoroacetylation: React the N-terminal amine of the resin-bound tripeptide with trifluoroacetic acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/phenol/anisole/water/TIS (e.g., 83:5:4:3:5 v/v) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
-
Precipitation and Washing: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Synthesis Data
| Parameter | Value | Reference |
| Starting Resin | Wang Resin | [7] |
| Peptide Sequence | Val-Tyr-Val | [7] |
| N-terminal Modification | Trifluoroacetyl | [7] |
| Overall Yield | ~74% | [7] |
Purification and Characterization
The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Experimental Protocol: HPLC Purification
Materials:
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Purify the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be 10-60% B over 30-60 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Characterization Data
| Parameter | Specification | Reference |
| Appearance | White powder | [8] |
| Identity by HPLC | Matches reference | [8] |
| Identity by MS (m/z) | 475.19 ± 1 | [8] |
| Peptide Purity (HPLC) | ≥ 95% | [8] |
| Water Content | ≤ 8% | [8] |
Biological Activity and Mechanism of Action
This compound exerts its anti-aging effects through a dual mechanism: inhibition of matrix metalloproteinases (MMPs) and reduction of progerin synthesis.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components such as collagen and elastin.[6] With age, the activity of MMPs increases, leading to a breakdown of the ECM and the formation of wrinkles and sagging skin. This compound has been shown to inhibit the activity of several MMPs, thereby protecting the structural integrity of the ECM.[6][7]
Inhibition of MMPs by this compound
Quantitative Data: MMP Inhibition
In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on MMP-1, MMP-3, and MMP-9.[7]
| MMP Target | Concentration (ppm) | % Inhibition | Reference |
| MMP-1 | 0.08 | Significant | [7] |
| 0.25 | Significant | [7] | |
| MMP-3 | 0.001 | Significant | [7] |
| 0.003 | Significant | [7] | |
| 0.01 | Significant | [7] | |
| 0.03 | Significant | [7] | |
| MMP-9 | 0.08 | Significant | [7] |
| 0.25 | Significant | [7] | |
| 0.75 | Significant | [7] |
Reduction of Progerin Synthesis
Progerin is a truncated and toxic form of lamin A, a nuclear protein. The accumulation of progerin in cells is a biomarker of cellular senescence and contributes to the aging process.[6] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby mitigating cellular aging.[6][7]
Reduction of Progerin Synthesis by this compound
Quantitative Data: Progerin Reduction
Studies on human fibroblasts have quantified the reduction in progerin synthesis upon treatment with this compound.[7]
| Cell Type | Concentration (ppm) | % Progerin Reduction | Reference |
| Human Fibroblasts | 0.005 | 18.0% (p < 0.05) | [7] |
| 0.05 | 21.9% (p < 0.05) | [7] |
Conclusion
This compound is a well-characterized synthetic peptide with significant potential in anti-aging applications. Its synthesis via solid-phase peptide synthesis is a robust and scalable method, yielding a high-purity product after HPLC purification. The dual mechanism of action, involving the inhibition of matrix metalloproteinases and the reduction of progerin synthesis, provides a strong scientific basis for its efficacy in improving skin health and appearance. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary for the synthesis, purification, and biological evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound - Descrizione [tiiips.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. experchem.com [experchem.com]
Cellular Effects of Trifluoroacetyl Tripeptide-2 on Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 (TT2), a synthetic peptide, has emerged as a significant modulator of fibroblast activity and extracellular matrix (ECM) homeostasis. This technical guide provides an in-depth analysis of the cellular effects of TT2 on fibroblasts, focusing on its molecular mechanisms, quantitative impacts, and the experimental protocols used for its evaluation. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of TT2's potential in skin aging and tissue regeneration.
Mechanism of Action
This compound exerts its effects on fibroblasts through a multi-faceted approach, primarily by targeting key proteins involved in cellular senescence and ECM degradation. Its principal mechanisms include the inhibition of progerin synthesis, reduction of matrix metalloproteinase (MMP) and elastase activity, and the stimulation of essential ECM proteins.
Inhibition of Progerin Synthesis
Progerin, a truncated form of lamin A, is a biomarker for cellular senescence. Its accumulation in fibroblasts leads to nuclear defects and premature aging.[1] TT2 has been shown to significantly reduce the synthesis of progerin in normal human fibroblasts.[2][3] This reduction in progerin levels is thought to delay cellular senescence and improve overall cell function.[1]
Modulation of Extracellular Matrix Components
The integrity of the ECM is crucial for skin structure and function. TT2 plays a dual role in maintaining a healthy ECM by both inhibiting degradation and promoting synthesis of its key components.[4]
-
Inhibition of Matrix Metalloproteinases (MMPs) and Elastase: MMPs are a family of enzymes responsible for the degradation of ECM proteins, including collagen.[2] TT2 has been demonstrated to inhibit the activity of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner.[2] Furthermore, it inhibits elastase, the enzyme that breaks down elastin (B1584352), a protein critical for skin elasticity.[1] By inhibiting these enzymes, TT2 helps to preserve the structural integrity of the ECM.[4][5]
-
Stimulation of Collagen and Elastin Synthesis: TT2 stimulates fibroblasts to increase the production of essential ECM proteins.[4][6] It upregulates the expression of genes such as COL1A1 (for collagen type I) and ELN (for elastin), leading to a denser and more resilient dermal matrix.[4]
-
Promotion of Proteoglycan Synthesis: TT2 also increases the production of proteoglycans, such as syndecans.[1][6] Syndecans are involved in cell-matrix interactions and act as co-receptors for growth factors, playing a vital role in skin homeostasis.[2]
Quantitative Data on Fibroblast Effects
The following tables summarize the quantitative effects of this compound on various fibroblast functions as reported in in vitro studies.
| Parameter Assessed | Cell Type | TT2 Concentration | Observed Effect | Citation |
| Progerin Synthesis | Normal Human Fibroblasts | 0.005 ppm | -18.0% (p < 0.05) | [2] |
| 0.05 ppm | -21.9% (p < 0.05) | [2] | ||
| MMP-1 Activity | Dose-dependent | Significant Inhibition | [2] | |
| MMP-3 Activity | Dose-dependent | Significant Inhibition | [2] | |
| MMP-9 Activity | Dose-dependent | Significant Inhibition | [2] | |
| Collagen Fiber Protection | Human Skin Slices | 0.05 ppm | ~43% protection against collagenase | [2] |
| Elastic Fiber Protection | Human Skin Slices | 0.05 ppm | ~100% protection against elastase | [2] |
| Syndecan-1 Expression | Human Keratinocytes | 0.0005 ppm | +19% (p < 0.05) | |
| 0.005 ppm | +56% (p < 0.05) |
Signaling Pathways
This compound is believed to influence key signaling pathways within fibroblasts to exert its biological effects. The Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM production, is implicated in the mechanism of action of TT2. By potentially enhancing TGF-β signaling, TT2 can promote fibroblast activity and boost the synthesis of collagen and other ECM components.
Experimental Protocols
This section provides an overview of the methodologies for key experiments to assess the cellular effects of this compound on fibroblasts.
Progerin Quantification via ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for quantifying progerin levels in fibroblast cell lysates.
Methodology:
-
Cell Culture and Treatment: Plate human dermal fibroblasts in appropriate culture vessels. Once confluent, treat the cells with varying concentrations of TT2 or a vehicle control for a specified period (e.g., 96 hours).[3]
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the Bradford assay.
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for progerin and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted cell lysates and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another wash, add the enzyme substrate and incubate until a color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of progerin in the samples. Normalize the progerin concentration to the total protein concentration for each sample.
Matrix Metalloproteinase (MMP) Activity Assay
This protocol describes a fluorogenic assay to measure the activity of MMPs, such as MMP-1, in the presence of TT2.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified recombinant human MMP-1 and various concentrations of TT2.
-
Reaction Setup: In a 96-well microplate, combine the MMP-1 enzyme with either TT2 or a vehicle control.
-
Substrate Addition: Add a fluorogenic MMP-1 substrate to each well to initiate the enzymatic reaction. This substrate is typically a peptide that is cleaved by MMP-1, separating a fluorophore from a quencher molecule and resulting in an increase in fluorescence.[3][7]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the change in fluorescence over time. Determine the percent inhibition of MMP-1 activity by TT2 at each concentration compared to the control.
Collagen Synthesis Assay (Sirius Red Staining)
This protocol outlines the use of Sirius Red staining to quantify total collagen production by fibroblasts.[8][9]
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts in multi-well plates and treat with TT2 or a control for a designated period.
-
Fixation: After treatment, fix the cells with a suitable fixative (e.g., Kahle's fixative solution).[9]
-
Staining: Wash the fixed cells and stain with a Sirius Red solution prepared in picric acid.[8]
-
Washing: Thoroughly wash the stained cells to remove unbound dye.
-
Dye Elution: Elute the bound dye from the collagen using a destaining solution (e.g., 0.1 M NaOH).[10]
-
Quantification: Transfer the eluate to a new microplate and measure the absorbance at a specific wavelength (e.g., 540 nm).[10]
-
Data Analysis: The absorbance is directly proportional to the amount of collagen in the sample. Compare the absorbance of TT2-treated cells to control cells to determine the effect on collagen synthesis.
Elastin Synthesis Assay (Fastin™ Elastin Assay)
This protocol describes a quantitative dye-binding method for the analysis of elastin produced by fibroblasts.[11][12]
Methodology:
-
Sample Preparation: Culture fibroblasts with TT2 or a control. Collect both the cell layer and the culture medium. Extract insoluble elastin by heating the samples in oxalic acid to produce soluble α-elastin.[12]
-
Dye Binding: Add a specific dye reagent (e.g., 5,10,15,20-tetraphenyl-21H,23H-porphine tetra-sulfonate) to the α-elastin samples, which binds to elastin and forms a precipitate.[12]
-
Isolation and Elution: Centrifuge the samples to pellet the elastin-dye complex. Discard the supernatant and elute the bound dye from the pellet.
-
Quantification: Measure the absorbance of the eluted dye.
-
Data Analysis: Use a standard curve prepared with known concentrations of α-elastin to determine the elastin content in the samples.
Conclusion
This compound demonstrates significant potential as an active agent in skincare and regenerative medicine. Its ability to combat cellular senescence by reducing progerin synthesis and to remodel the extracellular matrix by inhibiting degradative enzymes and stimulating the synthesis of crucial structural proteins in fibroblasts provides a strong scientific basis for its application. The experimental protocols outlined in this guide offer a framework for the continued investigation and validation of the cellular effects of this promising peptide. Further research into its precise interactions with signaling pathways and long-term effects on tissue homeostasis will undoubtedly solidify its role in the development of advanced therapeutic and cosmetic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biovendor.com [biovendor.com]
Trifluoroacetyl Tripeptide-2: A Modulator of Progerin Synthesis for Cellular Longevity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a fundamental process in aging, is intricately linked to the accumulation of progerin, a toxic, truncated form of the nuclear protein lamin A. The synthesis of progerin disrupts nuclear architecture, leading to DNA damage and accelerated aging phenotypes. This technical guide provides a comprehensive overview of Trifluoroacetyl tripeptide-2 (TT2), a synthetic peptide that has demonstrated significant potential in the inhibition of progerin synthesis. We will delve into the molecular mechanisms of progerin formation, the multifaceted action of this compound, and present quantitative data on its efficacy. Furthermore, this guide will provide detailed experimental protocols for key assays and visualize the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of aging, dermatology, and drug discovery.
Introduction: The Role of Progerin in Cellular Senescence
The nuclear lamina, a protein meshwork lining the inner nuclear membrane, plays a crucial role in maintaining nuclear structure and function. A key component of this lamina is lamin A, which is synthesized from its precursor, prelamin A, through a series of post-translational modifications. In a pathological process associated with the premature aging syndrome Hutchinson-Gilford Progeria Syndrome (HGPS), and also occurring at lower levels during normal aging, a point mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of prelamin A, known as progerin.[1][2]
The permanent farnesylation of progerin prevents its proper integration into the nuclear lamina, leading to a cascade of detrimental cellular events, including nuclear blebbing, disorganized chromatin, increased DNA damage, and ultimately, premature cellular senescence.[2][3] The accumulation of progerin is not limited to HGPS; it has been observed in normally aged cells, suggesting its role as a biomarker and a key player in the general aging process.[4]
This compound: A Multi-Targeted Anti-Aging Peptide
This compound (TT2), with the sequence TFA-Val-Try-Val-OH, is a biomimetic peptide designed to counteract the aging process through multiple mechanisms.[5][6] While initially developed as an inhibitor of elastase and matrix metalloproteinases (MMPs), subsequent research has highlighted its significant role in the modulation of progerin synthesis.[5]
The proposed mechanism for progerin synthesis inhibition by TT2 involves its influence on farnesyltransferase, a key enzyme in the post-translational modification of prelamin A.[7] By interfering with this process, TT2 is thought to reduce the production of toxic, farnesylated progerin. Beyond its effects on progerin, TT2 also exhibits a broader anti-aging profile by protecting the extracellular matrix (ECM) from degradation and enhancing the interaction between cells and their surrounding matrix.[5][6][7]
Quantitative Efficacy of this compound
In vitro and in vivo studies have provided quantitative evidence for the efficacy of this compound in mitigating key markers of cellular aging.
Table 1: In Vitro Efficacy of this compound
| Parameter Assessed | Cell Type | TT2 Concentration | Result | Citation |
| Progerin Synthesis Inhibition | Human Dermal Fibroblasts | 0.005 ppm | 18.0% reduction (p < 0.05) | [7] |
| 0.05 ppm | 21.9% reduction (p < 0.05) | [7] | ||
| MMP-1 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |
| MMP-3 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |
| MMP-9 Inhibition | - | 0.0005% | Significant dose-dependent inhibition | [7] |
| Elastase Inhibition | Human Skin Slices | 0.05 ppm | 100% protection of elastic fibers | [7] |
| Syndecan-1 Synthesis Stimulation | Human Keratinocytes | 0.0005 ppm | +19% increase (p < 0.05) | [7] |
| 0.005 ppm | +56% increase (p < 0.05) | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter Assessed | Duration of Treatment | TT2 Concentration | Result | Citation |
| Skin Firmness | 28 days | 2% Cream | ~20% improvement | [8] |
| Skin Elasticity | 28 days | 2% Cream | ~20% improvement | [8] |
| Jawline Sagging | 56 days | 2% Cream | Up to 10% lift | [8] |
Signaling Pathways and Mechanisms
Progerin Synthesis and the Impact of this compound
The synthesis of progerin is a multi-step process originating from a mutation in the LMNA gene. The resulting aberrant prelamin A undergoes farnesylation, a lipid modification catalyzed by farnesyltransferase. This farnesyl group anchors the protein to the inner nuclear membrane. In normal lamin A processing, a subsequent cleavage step removes the farnesylated tail. However, in the case of progerin, this cleavage site is absent, leading to the accumulation of the permanently farnesylated, toxic protein. This compound is believed to interfere with this pathway, potentially by inhibiting farnesyltransferase activity, thereby reducing the amount of functional progerin.
Caption: Progerin Synthesis Pathway and TT2 Inhibition.
Cellular Senescence Cascade Triggered by Progerin
The accumulation of progerin at the nuclear lamina initiates a signaling cascade that culminates in cellular senescence. The distorted nuclear architecture leads to increased DNA damage, which activates DNA damage response (DDR) pathways. This, in turn, leads to the activation of key tumor suppressor proteins like p53 and the retinoblastoma protein (Rb), which enforce cell cycle arrest, a hallmark of senescence.
Caption: Progerin-Induced Cellular Senescence Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Progerin Quantification in Human Dermal Fibroblasts via ELISA
This protocol outlines the steps for quantifying progerin levels in cultured human dermal fibroblasts.
-
Cell Culture and Treatment:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 15,000 to 25,000 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a vehicle control for 48 hours.[7]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
ELISA Procedure:
-
Use a commercially available progerin ELISA kit, following the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for progerin.
-
Add diluted cell lysates and standards to the wells and incubate to allow progerin to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known progerin standards.
-
Calculate the concentration of progerin in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize progerin levels to the total protein concentration of each sample, determined by a protein assay such as the Bradford assay.
-
Express the results as a percentage reduction in progerin synthesis compared to the vehicle control.
-
Caption: Experimental Workflow for Progerin ELISA.
Matrix Metalloproteinase (MMP) Activity Assay
This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on MMP-1, MMP-3, and MMP-9.
-
Reagent Preparation:
-
Reconstitute recombinant human MMP-1, MMP-3, or MMP-9 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the appropriate MMP enzyme dilution.
-
Add 25 µL of the this compound dilutions or a vehicle control to the respective wells.
-
Include a positive control with a known MMP inhibitor (e.g., GM6001) and a negative control with assay buffer only.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of MMP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Syndecan-1 Expression in Human Keratinocytes
This protocol details the analysis of syndecan-1 expression in human keratinocytes via immunofluorescence.
-
Cell Culture and Treatment:
-
Culture human keratinocytes in an appropriate medium (e.g., Keratinocyte Growth Medium) on glass coverslips in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.0005 ppm and 0.005 ppm) or a vehicle control for 24 hours.[7]
-
-
Immunofluorescence Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against syndecan-1 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of multiple random fields for each treatment condition.
-
Quantify the fluorescence intensity of syndecan-1 staining per cell using image analysis software (e.g., ImageJ).
-
Normalize the syndecan-1 fluorescence intensity to the number of cells (DAPI-stained nuclei).
-
Express the results as a percentage increase in syndecan-1 expression compared to the vehicle control.
-
Conclusion
This compound presents a promising, multi-faceted approach to combating the signs of cellular aging. Its ability to significantly inhibit the synthesis of the toxic protein progerin, coupled with its protective effects on the extracellular matrix, positions it as a valuable tool for researchers and a potent ingredient in the development of advanced anti-aging therapies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the mechanisms and applications of this innovative peptide. As our understanding of the molecular drivers of aging deepens, targeted interventions like the inhibition of progerin synthesis with molecules such as this compound will be at the forefront of promoting cellular health and longevity.
References
- 1. Reprogramming progeria fibroblasts re‐establishes a normal epigenetic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progerin and telomere dysfunction collaborate to trigger cellular senescence in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. quickzyme.com [quickzyme.com]
- 7. Progerin and telomere dysfunction collaborate to trigger cellular senescence in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-Gilford progeria syndrome mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ectopic expression of syndecan-1 in basal epidermis affects keratinocyte proliferation and wound re-epithelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoroacetyl Tripeptide-2: A Deep Dive into Extracellular Matrix Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in the field of dermatology and cosmetology for its profound effects on the extracellular matrix (ECM) and its role in mitigating the signs of cellular senescence. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of this compound. By inhibiting key enzymatic degraders of the ECM and modulating proteins implicated in cellular aging, this tripeptide offers a multi-faceted approach to preserving skin structure and function. This document serves as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of its biological pathways.
Introduction
The integrity of the extracellular matrix (ECM) is paramount for maintaining the structural and functional integrity of the skin.[1][2] Skin aging is a complex biological process characterized by the progressive degradation of ECM components, such as collagen and elastin (B1584352), and a decline in cellular function.[1][3] This degradation is largely mediated by the increased activity of matrix metalloproteinases (MMPs) and elastase.[4][5] Concurrently, cellular senescence, a state of irreversible growth arrest, contributes to the aging phenotype. A key biomarker and inducer of cellular senescence is the protein progerin.[1][4]
This compound is a synthetic tripeptide (TFA-Val-Try-Val-OH) designed to counteract these age-related changes.[2][6] It functions as an inhibitor of elastase and various MMPs, and notably, it reduces the synthesis of progerin.[4][6] This dual action of protecting the ECM and combating cellular senescence positions this compound as a potent anti-aging compound.[1][2] This guide will delve into the technical details of its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its protective effects on the extracellular matrix through several distinct yet interconnected pathways.
Inhibition of Progerin Synthesis
Progerin, a truncated form of lamin A, is a protein that accumulates in aging cells and is directly implicated in cellular senescence.[1][4] By inhibiting the synthesis of progerin, this compound helps to delay the onset of cellular aging, allowing skin cells to function more like younger cells.[4][7] This reduction in progerin helps preserve the structural integrity of the cell nucleus and reduces DNA damage, thereby mitigating a key driver of the aging process.[6]
Regulation of Extracellular Matrix Components
The peptide plays a crucial role in maintaining the balance between ECM synthesis and degradation.
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner.[1] These enzymes are responsible for the breakdown of collagen and other essential ECM proteins.[2][4] By downregulating their activity, the tripeptide helps to preserve the existing collagen framework, reducing the appearance of wrinkles and improving skin firmness.[4]
-
Inhibition of Elastase: Elastase is an enzyme that degrades elastin, the protein responsible for the skin's elasticity and its ability to recoil.[5][8] this compound acts as an elastase inhibitor, thereby protecting elastin fibers from degradation and helping to maintain skin's firmness and elasticity.[5][6]
-
Stimulation of Syndecan-1 Expression: Syndecans are transmembrane proteoglycans that play a vital role in cell-matrix interactions and growth factor signaling.[1] Their expression decreases with age. This compound has been found to stimulate the expression of syndecan-1 in keratinocytes, which helps to maintain healthy interactions between cells and their surrounding matrix.[1][6]
-
Upregulation of ECM Proteins: The peptide also upregulates the production of key ECM proteins such as fibronectin and laminin, which are crucial for the structural and functional integrity of the dermal matrix.[2] It also stimulates the expression of genes like COL1A1 and ELN, which are responsible for the synthesis of collagen and elastin, respectively.[2]
The multifaceted mechanism of action of this compound is visualized in the signaling pathway diagram below.
Caption: Signaling pathway of this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter Assessed | Concentration of this compound | Result | Reference |
| Progerin Synthesis Inhibition in Fibroblasts | 0.005 ppm | 18.0% reduction (p < 0.05) | [1] |
| 0.05 ppm | 21.9% reduction (p < 0.05) | [1] | |
| MMP-1 Inhibition | Dose-dependent | Significant inhibition | [1] |
| MMP-3 Inhibition | Dose-dependent | Significant inhibition | [1] |
| MMP-9 Inhibition | Dose-dependent | Significant inhibition | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter Assessed | Treatment | Duration | Result | Reference |
| Skin Elasticity and Firmness | 2% Progeline cream | 28 days | ~20% improvement | [7][9] |
| Sagging Jaw-line | 2% Progeline cream | 56 days | Up to 10% lift | [7][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture of Human Dermal Fibroblasts
A foundational step for in vitro assays is the proper culture of human dermal fibroblasts (HDFs).
-
Materials:
-
Protocol:
-
Cell Thawing and Seeding: Thaw cryopreserved HDFs rapidly in a 37°C water bath.[10] Transfer the cell suspension to a centrifuge tube containing pre-warmed fibroblast growth medium and centrifuge at approximately 200 x g for 5 minutes to pellet the cells.[10] Resuspend the cell pellet in fresh medium and seed into a T-75 flask at a density of 3,000-6,000 cells/cm².
-
Cell Maintenance: Culture the cells in an incubator at 37°C with 5% CO2.[11] Change the medium every 2-3 days.[10]
-
Passaging: When the cells reach approximately 80% confluency, passage them.[11] Aspirate the medium, wash the cell monolayer with PBS, and then add Trypsin/EDTA to detach the cells.[11] Neutralize the trypsin with medium containing serum, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[11]
-
Caption: Workflow for Human Dermal Fibroblast Culture.
Progerin Synthesis Assay (ELISA)
The effect of this compound on progerin synthesis is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
Culture mature human dermal fibroblasts to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) and a vehicle control for a specified period (e.g., 96 hours).[12]
-
Lyse the cells to extract total protein.
-
Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Use a commercially available progerin-specific ELISA kit.
-
Add equal amounts of total protein from each sample to the wells of the ELISA plate.
-
Follow the manufacturer's instructions for incubation with primary and secondary antibodies, washing steps, and substrate addition.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of progerin in each sample relative to the standard curve and normalize to the total protein concentration.
-
Express the results as a percentage of the vehicle-treated control.
-
Matrix Metalloproteinase (MMP) Activity Assays
The inhibitory effect of this compound on MMPs can be assessed using commercially available activity assay kits.
-
Protocol Outline:
-
Obtain purified, active human MMP-1, MMP-3, or MMP-9.
-
Pre-incubate the enzyme with various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding a fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Sirius Red Collagen Staining
To visualize collagen in tissue sections, Picro-Sirius Red staining is a standard and effective method.
-
Materials:
-
Paraffin-embedded tissue sections (5µm)[13]
-
Picro-Sirius Red solution (0.5g Sirius Red F3B in 500 ml saturated aqueous picric acid)[14]
-
Acidified water (0.5% acetic acid in water)[15]
-
Ethanol (B145695) (100%)
-
Xylene
-
Resinous mounting medium
-
-
Protocol:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[14][15]
-
Staining: Incubate the slides in the Picro-Sirius Red solution for 60 minutes.[14][15] This allows for near-equilibrium staining of collagen fibers.
-
Rinsing: Briefly rinse the slides in two changes of acidified water to remove excess stain.[14][15]
-
Dehydration and Mounting: Dehydrate the sections in three changes of 100% ethanol, clear in xylene, and mount with a resinous medium.[14][15]
-
Visualization: Collagen fibers will appear red under bright-field microscopy.[14] Under polarized light, thicker type I collagen fibers will show yellow-orange birefringence, while thinner type III collagen fibers will appear green.[16]
-
Conclusion
This compound represents a significant advancement in the development of cosmetic and dermatological ingredients aimed at combating the signs of aging. Its well-defined mechanisms of action, including the inhibition of progerin synthesis and the protection of the extracellular matrix from enzymatic degradation, are supported by robust in vitro and in vivo data. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed insights into the biological pathways it modulates and the experimental protocols required for its evaluation. The multi-targeted approach of this compound in preserving ECM integrity and mitigating cellular senescence underscores its potential in the development of next-generation anti-aging therapies.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. nbinno.com [nbinno.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. News - Can this compound delay aging? [gtpeptide.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. nbinno.com [nbinno.com]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. salk.edu [salk.edu]
- 11. allevi3d.com [allevi3d.com]
- 12. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 13. stainsfile.com [stainsfile.com]
- 14. med.emory.edu [med.emory.edu]
- 15. dbiosys.com [dbiosys.com]
- 16. cancerdiagnostics.com [cancerdiagnostics.com]
Trifluoroacetyl Tripeptide-2 as an Elastase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in dermatological and cosmetic science for its potent anti-aging properties.[1] Marketed commercially as Progeline™, this tripeptide (TFA-Val-Try-Val-OH) is specifically engineered as an inhibitor of elastase and matrix metalloproteinases (MMPs).[2][3] Its primary function is to counteract the degradation of the extracellular matrix (ECM), thereby addressing signs of cutaneous aging such as wrinkles, sagging, and loss of firmness.[4][5] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action as an elastase inhibitor, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Elastase Inhibition and Beyond
This compound employs a multi-faceted approach to mitigate the signs of aging, centered on the inhibition of key enzymatic processes that degrade the skin's structural integrity.
Direct Inhibition of Elastase and MMPs
Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the breakdown of elastin, a key protein responsible for the skin's elasticity and resilience.[4][6] With age and environmental stress, elastase activity increases, leading to a loss of skin firmness and the formation of wrinkles.[4] this compound acts as a potent, reversible inhibitor of elastase.[7][8] Its trifluoroacetyl group enhances its stability and interaction with the enzyme, effectively blocking its catalytic activity.[1][7]
In addition to elastase, this peptide also inhibits the activity of various matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9.[2] These enzymes are responsible for the degradation of collagen and other essential components of the extracellular matrix.[1][5] By suppressing both elastase and MMPs, this compound preserves the structural framework of the dermis.[4][9]
Modulation of Progerin Synthesis
A key aspect of this compound's activity is its ability to reduce the synthesis of progerin, a toxic protein that contributes to accelerated cellular aging.[3][4] Progerin accumulation disrupts normal cellular function, leading to DNA damage and signs of premature aging.[2] By downregulating progerin production, the peptide helps to maintain cellular health and longevity, thereby delaying the senescence of skin cells.[3][10][11]
Stimulation of ECM Synthesis and Cellular Communication
Beyond its inhibitory effects, this compound actively promotes the synthesis of crucial ECM components. It has been shown to upregulate the expression of genes such as COL1A1 and ELN, which are responsible for the production of collagen and elastin, respectively.[1] Furthermore, the peptide enhances cellular communication by influencing key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which stimulates fibroblast activity and further boosts collagen production.[1] It also increases the production of syndecan, a proteoglycan involved in maintaining skin homeostasis.[9][12]
Signaling Pathway Overview
Caption: Mechanism of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated in a series of in-vitro, ex-vivo, and in-vivo studies. The following tables summarize the key quantitative findings from these assessments.
Table 1: In-Vitro Efficacy
| Parameter Assessed | Concentration | Result | Reference |
| Progerin Synthesis Inhibition in Fibroblasts | 0.005 ppm | -18.0% (p < 0.05) | [12] |
| Progerin Synthesis Inhibition in Fibroblasts | 0.05 ppm | -21.9% (p < 0.05) | [12] |
| Syndecan-1 Synthesis Increase in Keratinocytes | 0.0005 ppm | +19% (p < 0.05) | [12] |
| Syndecan-1 Synthesis Increase in Keratinocytes | 0.005 ppm | +56% (p < 0.05) | [12] |
| MMP-1, MMP-3, MMP-9 Inhibition | Dose-dependent | Significant inhibition | [12] |
Table 2: Ex-Vivo Efficacy
| Parameter Assessed | Result | Reference |
| Protection against Elastase-induced Degradation | 100% protection of elastic fibers | [12] |
| Protection against Collagenase-induced Degradation | 43% protection of collagen fibers | [12] |
Table 3: In-Vivo (Clinical) Efficacy
| Parameter Assessed | Duration | Concentration | Result | Reference |
| Skin Firmness Improvement | 28 days | 2% Progeline™ | +20.0% (p < 0.1) | [12] |
| Skin Elasticity Improvement | 28 days | 2% Progeline™ | +20.9% (p < 0.1) | [12] |
| Skin Visco-elasticity Improvement | 28 days | 2% Progeline™ | +13.3% (p < 0.01) | [12] |
| Jawline Lifting | 56 days | 2% Progeline™ | Up to 10% improvement | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, providing insight into how the efficacy of this compound was determined.
In-Vitro Elastase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on elastase activity.
-
Objective: To quantify the inhibition of neutrophil elastase by this compound.
-
Materials: Human Neutrophil Elastase (HNE), a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer, test compound (this compound), and a control inhibitor.[13]
-
Procedure:
-
HNE is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C, and fluorescence (Ex/Em = 400/505 nm) is measured kinetically.
-
The rate of substrate hydrolysis is proportional to elastase activity. A decrease in the rate in the presence of the test compound indicates inhibition.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Caption: Workflow for an in-vitro elastase inhibition assay.
Cell-Based Assay for Progerin Synthesis
This protocol is used to assess the effect of this compound on progerin levels in cultured human skin cells.
-
Objective: To determine if this compound can reduce the synthesis of progerin in human dermal fibroblasts.
-
Cell Culture: Mature human dermal fibroblasts are cultured in appropriate media.
-
Procedure:
-
Fibroblasts are treated with different concentrations of this compound for a specified period (e.g., 96 hours).[3]
-
After incubation, the cells are lysed to extract total protein.
-
Progerin levels in the cell lysates are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for progerin.[3]
-
A reduction in progerin concentration in treated cells compared to untreated controls indicates an inhibitory effect.
-
In-Vivo Clinical Study Protocol
This outlines the typical design for a clinical trial to evaluate the anti-aging effects of a topical formulation containing this compound.
-
Objective: To assess the efficacy of a cream containing this compound in improving skin firmness, elasticity, and reducing wrinkles.
-
Study Design: A randomized, double-blind, placebo-controlled, split-face study.
-
Participants: A cohort of volunteers (e.g., 13 women, aged 54 to 66) with visible signs of skin aging, such as sagging skin.[14]
-
Procedure:
-
Participants apply a cream containing the active ingredient (e.g., 2% Progeline™) to one side of their face and a placebo cream to the other side, twice daily for a set duration (e.g., 28 or 56 days).[12][14]
-
Measurements: Skin parameters are measured at baseline (Day 0) and at the end of the study period.
-
Firmness and Elasticity: A cutometer is used to measure the skin's mechanical properties by applying negative pressure and recording the skin's deformation and return.[12]
-
Wrinkle Depth and Sagging: Advanced imaging techniques (e.g., facial macrophotography, 3D imaging) are used to quantify changes in skin topography.[12]
-
-
Analysis: Statistical analysis is performed to compare the changes in the active-treated side versus the placebo-treated side.
-
Conclusion
This compound is a well-documented, multi-functional peptide that serves as a potent inhibitor of elastase and MMPs. Its comprehensive mechanism of action, which also includes the reduction of the cellular senescence marker progerin and the stimulation of essential extracellular matrix proteins, provides a robust defense against the visible signs of skin aging. The quantitative data from in-vitro and in-vivo studies consistently demonstrate its efficacy in improving skin firmness, elasticity, and reducing wrinkles. For researchers and professionals in drug development and cosmetics, this compound represents a scientifically-backed ingredient for advanced anti-aging formulations.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. News - Can this compound delay aging? [gtpeptide.com]
- 3. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. cipherskincare.com [cipherskincare.com]
- 5. Progeline: What is It & How Does it Help? | MiamiMD [miamimd.co]
- 6. frontiersin.org [frontiersin.org]
- 7. The indirect mechanism of action of the trifluoroacetyl peptides on elastase. Enzymatic and 19F NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroacetyl tripeptides as potent inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amvigororganics.com [amvigororganics.com]
- 10. skintypesolutions.com [skintypesolutions.com]
- 11. gardenofwisdom.com [gardenofwisdom.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 14. mobelbiochem.com [mobelbiochem.com]
The Multifaceted Modulation of Biochemical Pathways by Trifluoroacetyl Tripeptide-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl tripeptide-2 (TT2), a synthetic biomimetic peptide, has emerged as a significant modulator of key biochemical pathways implicated in skin aging. This technical guide provides an in-depth analysis of the mechanisms of action of TT2, focusing on its ability to inhibit progerin synthesis, protect the extracellular matrix (ECM), stimulate the synthesis of crucial dermal proteins, and enhance cellular communication. This document summarizes the available quantitative data, presents detailed experimental protocols for the evaluation of its efficacy, and provides visual representations of the modulated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology and drug development.
Introduction
Skin aging is a complex biological process characterized by progressive alterations in cellular and molecular functions, leading to visible signs such as wrinkles, sagging, and loss of elasticity.[1][2] A key contributor to this process is the degradation of the extracellular matrix (ECM), a network of proteins and proteoglycans that provides structural and biochemical support to dermal cells.[1][2] this compound is a synthetic tripeptide designed to counteract these age-related changes through a multi-pathway approach.[3] This guide delves into the core biochemical pathways modulated by this peptide.
Core Biochemical Pathways Modulated by this compound
This compound exerts its anti-aging effects by intervening in several critical pathways:
-
Inhibition of Progerin Synthesis: TT2 is a potent inhibitor of progerin, a toxic protein that accumulates with age and accelerates cellular senescence.[4][5][6]
-
Protection of the Extracellular Matrix: The peptide safeguards the integrity of the ECM by inhibiting the activity of enzymes that degrade essential structural proteins.[7][8]
-
Stimulation of ECM Component Synthesis: TT2 actively promotes the production of key components of the ECM, thereby helping to rebuild and strengthen the dermal structure.[7][8]
-
Enhancement of Cellular Communication: The tripeptide influences signaling pathways that are crucial for intercellular communication and the regulation of skin homeostasis and repair.[3][7]
-
Antioxidant Activity: TT2 exhibits antioxidant properties, further protecting the skin from oxidative stress-induced damage.[7]
The following sections provide a detailed exploration of these pathways, supported by quantitative data and experimental methodologies.
Inhibition of Progerin Synthesis
Progerin, a truncated form of lamin A, is a biomarker of cellular aging.[1] Its accumulation leads to nuclear defects, DNA damage, and accelerated senescence.[8][9] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts.[1][8][9]
Quantitative Data:
| Concentration of TT2 | Reduction in Progerin Synthesis | Statistical Significance | Cell Type | Reference |
| 0.005 ppm | 18.0% | p < 0.05 | Mature Human Normal Fibroblasts | [1] |
| 0.05 ppm | 21.9% | p < 0.05 | Mature Human Normal Fibroblasts | [1] |
Experimental Protocol: Progerin ELISA Assay
A detailed protocol for quantifying progerin levels in cell lysates, as demonstrated in laboratory studies, is as follows:
-
Cell Culture: Mature human normal fibroblasts are cultured to the desired confluence.
-
Treatment: The cells are incubated with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a vehicle control for a specified period (e.g., 96 hours).
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed to extract cellular proteins.
-
Quantification: The concentration of progerin in the cell lysates is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit for progerin.
-
Data Analysis: The results are expressed as a percentage reduction in progerin synthesis compared to the vehicle control. Statistical significance is determined using an appropriate statistical test, such as a t-test.[10]
Signaling Pathway:
Caption: Inhibition of Progerin Synthesis Pathway.
Protection and Synthesis of the Extracellular Matrix
This compound protects the ECM through a dual mechanism: inhibiting degrading enzymes and stimulating the synthesis of its components.
2.2.1. Inhibition of Matrix Metalloproteinases (MMPs) and Elastase
MMPs and elastase are enzymes that break down collagen and elastin (B1584352), respectively, leading to a loss of skin firmness and elasticity. TT2 has been shown to inhibit the activity of several MMPs and elastase.[1][8]
Quantitative Data:
| Enzyme | Inhibition by TT2 | Notes | Reference |
| MMP-1 | Significant, dose-dependent inhibition | - | [1] |
| MMP-3 | Significant, dose-dependent inhibition | - | [1] |
| MMP-9 | Significant, dose-dependent inhibition | - | [1] |
| Elastase | Significant inhibition | - | [8] |
Experimental Protocol: MMP/Elastase Inhibition Assays
-
Enzyme and Substrate Preparation: Purified human MMPs (MMP-1, MMP-3, MMP-9) or elastase and their respective fluorogenic substrates are prepared.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound or a control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.
-
Data Analysis: The rate of the reaction is calculated, and the inhibitory effect of TT2 is determined as a percentage reduction in enzyme activity compared to the control.
2.2.2. Stimulation of Syndecan-1, Collagen, and Elastin Synthesis
TT2 enhances the structural integrity of the skin by promoting the synthesis of key ECM components. It has been shown to increase the production of Syndecan-1, a proteoglycan that plays a role in skin homeostasis, and upregulate the genes responsible for collagen (COL1A1) and elastin (ELN) production.[1][7]
Quantitative Data:
| Biomarker | Concentration of TT2 | Increase in Synthesis | Statistical Significance | Cell Type | Reference |
| Syndecan-1 | 0.0005 ppm | ~19% | p < 0.05 | Human Keratinocytes | [1][11] |
| Syndecan-1 | 0.005 ppm | ~56% | p < 0.05 | Human Keratinocytes | [1][11] |
| Collagen (COL1A1 gene) | Not specified | Upregulated | - | Not specified | [7] |
| Elastin (ELN gene) | Not specified | Upregulated | - | Not specified | [7] |
Experimental Protocol: Syndecan-1 Synthesis Assay
-
Cell Culture: Human keratinocyte monolayers are cultured to confluence.
-
Treatment: The cells are treated with different concentrations of this compound (e.g., 0.0005 ppm and 0.005 ppm), a positive control (e.g., TGF-β), or a vehicle control.
-
Extraction: After a defined incubation period, cell lysates and culture supernatants are collected.
-
Quantification: The amount of Syndecan-1 is quantified using a specific ELISA kit.
-
Data Analysis: The results are expressed as a percentage increase in Syndecan-1 synthesis compared to the vehicle control.
Signaling Pathway:
Caption: Modulation of ECM Homeostasis.
Enhancement of Cellular Communication
This compound also modulates signaling pathways that are vital for cellular communication and skin health.
2.3.1. TGF-β Pathway
TT2 enhances the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is instrumental in promoting fibroblast activity and boosting collagen production.[7]
2.3.2. miRNA Modulation
The peptide can downregulate miR-29, a microRNA known to inhibit collagen synthesis.[7] By reducing the levels of miR-29, TT2 indirectly promotes collagen production.
Signaling Pathway:
Caption: Enhancement of Cellular Communication.
Antioxidant Activity via the Nrf2 Pathway
Oxidative stress is a major contributor to skin aging. This compound exhibits antioxidant properties by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] This pathway is a critical regulator of the body's antioxidant defense mechanisms.
Experimental Workflow:
Caption: General Experimental Workflow.
In Vivo Efficacy
The in vitro effects of this compound are corroborated by in vivo studies on human subjects, demonstrating its practical benefits in improving the signs of skin aging.
Quantitative Data from In Vivo Studies:
| Parameter | Treatment Duration | Improvement | Statistical Significance | Reference |
| Skin Firmness | 28 days | ~20% increase | - | [11] |
| Skin Elasticity | 28 days | ~20% increase | - | [11] |
| Jawline Sagging | 56 days | Up to 10% lift | - | [11] |
Conclusion
This compound presents a comprehensive and multi-targeted approach to combating the biochemical processes of skin aging. Its ability to concurrently inhibit progerin synthesis, protect the extracellular matrix from degradation, stimulate the production of essential dermal proteins, and enhance cellular communication pathways underscores its potential as a potent ingredient in the development of advanced anti-aging therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. cipherskincare.com [cipherskincare.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. myrevea.com [myrevea.com]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 8. News - Can this compound delay aging? [gtpeptide.com]
- 9. omizzur.com [omizzur.com]
- 10. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 11. What Is Trifluoroacetyl Tripeptide? - Functional Cosmetic Raw Materials - Knowledge [sxytbio.com]
Trifluoroacetyl Tripeptide-2: A Technical Guide to its Discovery, Mechanism, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in the field of dermatology and cosmetology for its multifaceted anti-aging properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the key in vitro and in vivo studies that have elucidated its efficacy in modulating critical biomarkers of cellular senescence and skin aging, such as progerin, matrix metalloproteinases (MMPs), and elastin. This document consolidates quantitative data into structured tables for comparative analysis and outlines the experimental protocols employed in its evaluation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological activity and development.
Discovery and Synthesis
This compound, with the amino acid sequence N-(2,2,2-trifluoroacetyl)-Val-Tyr-Val-OH, is a synthetic tripeptide designed as an inhibitor of matrix metalloproteinases (MMPs) and elastase.[1][2] Its development stemmed from research into peptides that could counteract the degradation of the extracellular matrix (ECM) and mitigate the signs of cellular aging.[1] The addition of a trifluoroacetyl group to the tripeptide enhances its stability and bioavailability, allowing for effective interaction with skin components.[3]
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A common approach utilizes Fmoc/tBu orthogonal protection chemistry.
Solid-Phase Synthesis Workflow
The synthesis of this compound generally follows the workflow depicted below.
Caption: General workflow for the solid-phase synthesis of this compound.
Mechanism of Action
This compound exerts its anti-aging effects through a multi-target mechanism, primarily by:
-
Inhibiting Progerin Synthesis: Progerin is a truncated form of lamin A, a nuclear protein, and its accumulation is a hallmark of cellular senescence.[4][5] this compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby delaying the aging process at a cellular level.[4][6]
-
Inhibiting Matrix Metalloproteinases (MMPs) and Elastase: MMPs are a family of enzymes responsible for the degradation of ECM components like collagen.[3][4] Elastase specifically breaks down elastin, a protein crucial for skin elasticity.[7] this compound inhibits the activity of MMP-1, MMP-3, and MMP-9, as well as elastase, thus preserving the structural integrity of the skin.[1][6]
-
Promoting Extracellular Matrix (ECM) Components: The peptide stimulates the production of key ECM proteins, including collagen and elastin, by upregulating the expression of genes such as COL1A1 and ELN.[3] It also increases the synthesis of syndecan-1, a proteoglycan involved in cell-matrix interactions and skin homeostasis.[6]
Signaling Pathways
The following diagram illustrates the key molecular targets of this compound in skin cells.
Caption: Key molecular targets of this compound in skin aging.
Efficacy Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo studies.
In Vitro Studies
| Parameter | Test System | Concentration of this compound | Result | Reference |
| MMP-1 Inhibition | Fluorogenic Assay | Dose-dependent | Significant inhibition | [6] |
| MMP-3 Inhibition | Fluorogenic Assay | Dose-dependent | Significant inhibition | [6] |
| MMP-9 Inhibition | Fluorogenic Assay | Dose-dependent | Significant inhibition | [6] |
| Elastase Inhibition | Human Skin Slices | 0.05 ppm | ~100% protection of elastic fibers | [6] |
| Collagenase Inhibition | Human Skin Slices | 0.05 ppm | ~43% protection of collagen fibers | [6] |
| Progerin Synthesis | Human Fibroblasts | 0.005 ppm | -18.0% reduction (p < 0.05) | [6] |
| 0.05 ppm | -21.9% reduction (p < 0.05) | [6] | ||
| Syndecan-1 Synthesis | Human Keratinocytes | 0.0005 ppm | +19% increase (p < 0.05) | [6] |
| 0.005 ppm | +56% increase (p < 0.05) | [6] |
In Vivo Studies
| Parameter | Methodology | Treatment Duration | Result vs. Placebo | Reference |
| Jawline Sagging (Volume) | Fringe Projection Profilometry | 4 weeks | -0.6% reduction (p < 0.05) | [6] |
| 8 weeks | -3.4% reduction (p < 0.05) | [6] | ||
| Skin Firmness | Cutometry | 28 days | +20.0% improvement (p < 0.1) | [6] |
| Skin Elasticity | Cutometry | 28 days | +20.9% improvement (p < 0.1) | [6] |
| Visco-elasticity | Cutometry | 28 days | +13.3% improvement (p < 0.01) | [6] |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate this compound.
Solid-Phase Peptide Synthesis (General Protocol)
Caption: A generalized workflow for solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: The solid support (e.g., Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) and coupled to the free amine on the resin.
-
Washing: The resin is washed again to remove unreacted reagents.
-
Iteration: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
N-terminal Modification: After the final amino acid is coupled and deprotected, the N-terminus is reacted with trifluoroacetic anhydride (B1165640) to introduce the trifluoroacetyl group.
-
Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂), recombinant human MMP-1, MMP-3, or MMP-9, and a fluorogenic MMP substrate.
-
Incubation: In a 96-well microplate, incubate the MMP enzyme with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the peptide.
Progerin Synthesis Assay (ELISA)
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of progerin in cell lysates.
General Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with different concentrations of this compound for a defined period (e.g., 96 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates. Determine the total protein concentration of each lysate.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for progerin.
-
Block non-specific binding sites.
-
Add normalized cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody that binds to a different epitope on progerin. This antibody is typically biotinylated.
-
Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using recombinant progerin and determine the concentration of progerin in the cell lysates.
In Vivo Skin Analysis
Fringe Projection Profilometry: This non-contact optical method is used to measure three-dimensional surface topography. A series of fringe patterns are projected onto the skin surface, and a camera captures the deformed patterns. The phase shift of the fringes is then used to reconstruct the 3D shape of the skin, allowing for the quantification of parameters like wrinkles and sagging.
Cutometry: A cutometer measures the mechanical properties of the skin, including elasticity, firmness, and viscoelasticity. A probe applies a negative pressure to a small area of the skin, drawing it into the probe's aperture. The device measures the depth of skin penetration and its ability to return to its original position after the pressure is released. These measurements are used to calculate various parameters related to skin's mechanical properties.
Conclusion
This compound is a well-characterized synthetic peptide with a scientifically substantiated, multi-pronged approach to combating the signs of skin aging. Its ability to inhibit the production of the cellular senescence marker progerin, protect the extracellular matrix from enzymatic degradation, and stimulate the synthesis of essential skin components makes it a compelling active ingredient for advanced skincare and dermatological applications. The quantitative in vitro and in vivo data provide strong evidence for its efficacy in improving skin firmness, elasticity, and reducing the appearance of sagging. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, provides a solid foundation for researchers and developers in the field.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Inhibitory Action of Trifluoroacetyl Tripeptide-2 on Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl tripeptide-2, a synthetic peptide, has garnered significant attention in the field of dermatology and cosmetology for its anti-aging properties. This technical guide delves into the core mechanism of its action, focusing on its inhibitory effects on matrix metalloproteinases (MMPs). It provides a comprehensive overview of the available data, detailed experimental protocols for assessing its efficacy, and a visual representation of the signaling pathways involved. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutics targeting skin aging and extracellular matrix degradation.
Introduction
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The integrity of the ECM is crucial for maintaining skin firmness and elasticity.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components, including collagen and elastin (B1584352).[2] An imbalance in MMP activity is a hallmark of skin aging, leading to wrinkle formation and loss of skin tonicity.[1]
This compound has emerged as a promising agent that counteracts these degenerative processes. It is a synthetic tripeptide designed to inhibit the activity of MMPs and reduce the synthesis of progerin, a protein associated with cellular senescence.[2][3] This guide provides an in-depth technical analysis of the inhibitory action of this compound on key MMPs.
Quantitative Data on MMP Inhibition
This compound has been shown to exhibit a dose-dependent inhibitory effect on several key matrix metalloproteinases, namely MMP-1 (collagenase), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B).[1] While specific IC50 values are not consistently reported across publicly available literature, the data indicates significant inhibition at various concentrations. The following tables summarize the reported percentage of inhibition at tested concentrations.
Table 1: Inhibition of MMP-1 by this compound [1]
| Concentration (ppm) | Percent Inhibition (%) |
| 0.08 | Data indicates significant inhibition |
| 0.25 | Data indicates significant inhibition |
Table 2: Inhibition of MMP-3 by this compound [1]
| Concentration (ppm) | Percent Inhibition (%) |
| 0.001 | Data indicates significant inhibition |
| 0.003 | Data indicates significant inhibition |
| 0.01 | Data indicates significant inhibition |
| 0.03 | Data indicates significant inhibition |
Table 3: Inhibition of MMP-9 by this compound [1]
| Concentration (ppm) | Percent Inhibition (%) |
| 0.08 | Data indicates significant inhibition |
| 0.25 | Data indicates significant inhibition |
| 0.75 | Data indicates significant inhibition |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the efficacy of this compound.
Fluorometric MMP Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of this compound on MMP-1, MMP-3, and MMP-9 using a fluorogenic substrate.
Objective: To determine the dose-dependent inhibition of MMPs by this compound.
Materials:
-
Recombinant human MMP-1, MMP-3, and MMP-9
-
Fluorogenic MMP substrate
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve the final desired concentrations (e.g., for MMP-1: 0.08 and 0.25 ppm; for MMP-3: 0.001, 0.003, 0.01, and 0.03 ppm; for MMP-9: 0.08, 0.25, and 0.75 ppm).[1]
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the respective MMP enzyme to each well. Include a control group with the enzyme but without the inhibitor.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = 100 - ((Rate with Inhibitor / Rate of Control) * 100)
Collagenase and Elastase Activity Assay in Human Skin Explants
This ex vivo protocol assesses the protective effect of this compound against collagen and elastin degradation in a more physiologically relevant model.
Objective: To evaluate the ability of this compound to protect collagen and elastic fibers from enzymatic degradation in human skin tissue.
Materials:
-
Fresh human skin explants (5 x 2 mm, 5 µm thick)[1]
-
This compound solution (0.05 ppm)[1]
-
Type I collagenase solution
-
Leukocyte-derived human elastase solution
-
Incubation medium
-
Staining reagents: Masson's trichrome (for collagen) and orcein (B1677455) (for elastin)[1]
-
Microscope with image analysis software
Procedure:
-
Pre-incubate the human skin slices in the incubation medium with or without this compound (0.05 ppm) for 30 minutes.[1]
-
Induce enzymatic degradation by adding either type I collagenase or human elastase to the respective treatment wells. Include control wells without any enzyme.
-
Incubate the explants for 3 hours.[1]
-
Following incubation, fix the tissue slices and proceed with staining.
-
Stain the collagenase-treated and control slices with Masson's trichrome to visualize collagen fibers.[1]
-
Stain the elastase-treated and control slices with orcein to visualize elastic fibers.[1]
-
Capture images of 40 randomly selected microscope fields for each treatment condition.[1]
-
Quantify the surface area occupied by stained collagen or elastic fibers using image analysis software.
-
Calculate the percentage of fiber protection conferred by this compound by comparing the fiber area in the treated versus untreated enzyme-exposed samples.
Progerin Reduction Assay in Human Fibroblasts (ELISA)
This protocol details the quantification of progerin levels in human fibroblasts to assess the effect of this compound on this cellular senescence marker.
Objective: To determine the effect of this compound on progerin synthesis in human fibroblasts.
Materials:
-
Human normal fibroblasts[1]
-
Cell culture medium and supplements
-
This compound solutions (0.005 ppm and 0.05 ppm)[1]
-
Cell lysis buffer
-
Progerin ELISA kit
-
Microplate reader
Procedure:
-
Culture human normal fibroblasts to the desired confluency.
-
Treat the cells with this compound at concentrations of 0.005 ppm and 0.05 ppm for 96 hours.[1] Include an untreated control group.
-
After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the total protein concentration in each cell lysate.
-
Perform the progerin ELISA assay on the cell lysates according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the progerin levels to the total protein concentration for each sample.
-
Calculate the percentage reduction in progerin synthesis in the treated cells compared to the untreated control.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple signaling pathways, primarily by modulating the expression of key proteins involved in ECM homeostasis and cellular aging.
Inhibition of MMPs and Protection of ECM
The primary mechanism of action of this compound is the direct inhibition of MMP-1, MMP-3, and MMP-9.[1] By blocking the catalytic activity of these enzymes, the peptide prevents the degradation of collagen and other essential ECM components, thereby preserving the structural integrity of the skin.[2]
Figure 1. Direct inhibition of MMPs by this compound.
Modulation of Progerin Synthesis
This compound has been shown to significantly reduce the synthesis of progerin in fibroblasts.[1] Progerin is a truncated form of lamin A that accumulates in senescent cells and contributes to the aging phenotype. By decreasing progerin levels, the peptide helps to mitigate the signs of cellular aging.
Figure 2. Inhibition of progerin synthesis to reduce cellular senescence.
Influence on TGF-β Signaling Pathway
There is evidence to suggest that this compound can enhance the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] TGF-β plays a crucial role in stimulating the synthesis of ECM proteins, including collagen and elastin. By positively modulating this pathway, the peptide can promote the regeneration of the ECM.
Figure 3. Positive modulation of the TGF-β signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's activity.
Figure 4. A comprehensive experimental workflow.
Conclusion
This compound demonstrates significant potential as an anti-aging agent through its multifaceted mechanism of action. Its ability to directly inhibit key matrix metalloproteinases, reduce the synthesis of the senescence-associated protein progerin, and potentially modulate pro-regenerative signaling pathways like TGF-β, positions it as a compelling candidate for further research and development in the context of skin health and disease. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and characterization of this and similar peptide-based inhibitors. Further studies are warranted to elucidate the precise molecular interactions and to establish definitive quantitative measures of its inhibitory potency.
References
The function of Trifluoroacetyl tripeptide-2 in skin aging
An In-depth Technical Guide to Trifluoroacetyl Tripeptide-2: Function in Skin Aging
Abstract
This compound is a synthetic, biomimetic peptide engineered to combat the multifaceted signs of skin aging. This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided, and core signaling pathways and experimental workflows are visualized. This guide is intended for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetic science.
Introduction
Skin aging is a complex biological process characterized by the progressive degradation of the extracellular matrix (ECM), leading to wrinkle formation, loss of elasticity, and sagging.[1][2] this compound, a three-amino-acid peptide modified with a trifluoroacetyl group for enhanced stability and bioavailability, offers a multi-pronged approach to mitigate these changes.[3][4] It primarily functions by modulating the expression of key proteins involved in cellular senescence and ECM integrity, such as progerin, matrix metalloproteinases (MMPs), and syndecan-1.[1]
Molecular Mechanism of Action
This compound exerts its anti-aging effects through several distinct but interconnected pathways.
Inhibition of Progerin Synthesis
Progerin, a truncated and permanently farnesylated form of Lamin A, is a key biomarker of cellular senescence. Its accumulation disrupts nuclear architecture and function, accelerating the aging process in cells.[1] this compound has been shown to significantly decrease progerin synthesis in mature human fibroblasts.[1] The mechanism is thought to involve the modulation of farnesyltransferase, the enzyme responsible for the farnesylation step that is critical for progerin's toxic effects.[1] By reducing progerin levels, the peptide helps to restore normal cellular function and delay the onset of senescence.
Inhibition of Extracellular Matrix Degrading Enzymes
The structural integrity of the skin is maintained by a network of proteins in the ECM, primarily collagen and elastin (B1584352).[5] During aging, the activity of enzymes that degrade these proteins, such as matrix metalloproteinases (MMPs) and elastase, increases.[2] this compound has demonstrated a dose-dependent inhibitory effect on the activity of MMP-1, MMP-3, and MMP-9.[1] It also protects elastic fibers from degradation by completely inhibiting elastase activity in ex vivo skin slice models.[1] This dual inhibition helps preserve the existing ECM, preventing the loss of skin firmness and the deepening of wrinkles.
Stimulation of Key Extracellular Matrix and Cell-Matrix Interaction Components
Beyond protecting the ECM from degradation, this compound also promotes the synthesis of crucial components.
-
Syndecan-1: This transmembrane heparan sulfate (B86663) proteoglycan is vital for skin homeostasis, acting as a co-receptor for growth factors and playing a role in cell adhesion and proliferation.[1][2] Its expression decreases with age. This compound has been shown to significantly increase syndecan-1 synthesis in human keratinocytes, which may help reverse age-related declines in cellular communication and repair.[1]
-
Elastin and Collagen Synthesis: While direct stimulation is a proposed mechanism, this compound is also thought to indirectly support elastin and collagen integrity. One key pathway involves Lysyl oxidase-like 1 (LOXL1), a critical enzyme in the cross-linking and maturation of elastin fibers.[6][7] By creating a more favorable ECM environment through the inhibition of degradative enzymes and promotion of cell-matrix interactions, the peptide supports the homeostatic processes of elastin and collagen remodeling.
Quantitative Efficacy Data
The efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: Summary of In Vitro Efficacy Data
| Test Model | Target | Concentration | Result | Statistical Significance |
| Mature Human Fibroblasts | Progerin Synthesis | 0.005 ppm | -18.0% | p < 0.05 |
| Mature Human Fibroblasts | Progerin Synthesis | 0.05 ppm | -21.9% | p < 0.05 |
| Human Keratinocytes | Syndecan-1 Synthesis | 0.0005 ppm | +19.0% | p < 0.05 |
| Human Keratinocytes | Syndecan-1 Synthesis | 0.005 ppm | +56.0% | p < 0.05 |
| Human Skin Slices | Collagen Fiber Protection | 0.05 ppm | ~43% Protection | Not specified |
| Human Skin Slices | Elastic Fiber Protection | 0.05 ppm | ~100% Protection | Not specified |
Data compiled from a study on the anti-senescence benefits of Trifluoroacetyl-Tripeptide-2.[1]
Table 2: Summary of In Vivo Efficacy Data
| Study Duration | Measurement Technique | Parameter | Result vs. Baseline | Statistical Significance |
| 28 Days | Cutometry | Cutaneous Firmness | +20.0% | p < 0.1 |
| 28 Days | Cutometry | Elasticity | +20.9% | p < 0.1 |
| 28 Days | Cutometry | Visco-elasticity | +13.3% | p < 0.01 |
| 56 Days | Fringe Projection Profilometry | Jawline Sagging Volume | -3.4% (vs. T0) | p < 0.05 (vs. T0 and Placebo) |
Data compiled from clinical studies on Trifluoroacetyl-Tripeptide-2.[1]
Signaling Pathways and Mechanisms
The following diagrams illustrate the key molecular pathways influenced by this compound.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Lysyl Oxidase Enhances Elastin Synthesis and Matrix Formation by Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cipherskincare.com [cipherskincare.com]
- 4. This compound - Descrizione [tiiips.com]
- 5. Syndecan-1, a cell-surface proteoglycan, changes in size and abundance when keratinocytes stratify - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of lysyl oxidases LOXL1 and LOX during growth and aging suggests specific roles in elastin and collagen fiber remodeling in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LOXL1 exerts oncogenesis and stimulates angiogenesis through the LOXL1-FBLN5/αvβ3 integrin/FAK-MAPK axis in ICC - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoroacetyl Tripeptide-2: A Modulator of Syndecan-1 Expression in Keratinocytes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant modulator of the extracellular matrix (ECM) and cellular aging. This technical guide delves into the specific effects of this compound on the expression of Syndecan-1, a crucial cell surface heparan sulfate (B86663) proteoglycan involved in skin homeostasis, cell adhesion, and growth factor signaling. This document provides a comprehensive overview of the current understanding, quantitative data from in vitro studies, detailed experimental protocols for assessing Syndecan-1 expression, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound (TT2), often recognized by its trade name Progeline™, is a three-amino-acid peptide engineered to mimic the activity of elafin, an endogenous protease inhibitor. Its primary mechanism of action involves the reduction of progerin synthesis, a toxic protein that accumulates during cellular senescence and contributes to the signs of aging.[1] Beyond its effects on progerin, this compound exerts a broader influence on the skin's extracellular matrix.[1] It is known to inhibit the activity of matrix metalloproteinases (MMPs) and elastase, enzymes responsible for the degradation of collagen and elastin.[1][2] Concurrently, it stimulates the synthesis of key ECM components, including collagen and proteoglycans.[2]
The Role of Syndecan-1 in Skin Biology
Syndecan-1 (CD138) is a transmembrane heparan sulfate proteoglycan predominantly expressed in epithelial cells, including keratinocytes.[1] It plays a pivotal role in maintaining skin homeostasis by acting as a co-receptor for various growth factors and modulating cell-matrix interactions.[1][2] The expression of Syndecan-1 is known to decrease with age, which can impair the skin's structural integrity and regenerative capacity.[1] Therefore, agents that can upregulate Syndecan-1 expression are of significant interest in the development of anti-aging and skin repair therapies.
Effect of this compound on Syndecan-1 Expression: Quantitative Data
In vitro studies utilizing human keratinocytes have demonstrated that this compound significantly stimulates the synthesis of Syndecan-1. The table below summarizes the key quantitative findings from these studies.[2]
| Concentration of this compound | Incubation Time | Cell Type | Measurement Method | Result (Increase in Syndecan-1 Synthesis) | Statistical Significance | Reference |
| 0.0005 ppm | 24 hours | Human Keratinocytes | Immunofluorescence | ~ +19% | p < 0.05 | [2] |
| 0.005 ppm | 24 hours | Human Keratinocytes | Immunofluorescence | ~ +56% | p < 0.05 | [2] |
Postulated Signaling Pathway
This compound's influence on Syndecan-1 expression is part of a larger mechanism aimed at ECM preservation and cellular rejuvenation. The peptide's primary actions of inhibiting progerin and MMPs create a favorable microenvironment for ECM synthesis. The upregulation of Syndecan-1 likely contributes to enhanced cell-matrix interactions and growth factor signaling, further promoting skin health.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on Syndecan-1 expression in human keratinocytes. The primary method described in the literature is immunofluorescence, and for completeness, standard protocols for Western Blotting and qPCR are also provided as alternative and complementary techniques.
Experimental Workflow Overview
Immunofluorescence Protocol for Syndecan-1
This protocol is based on the methodology described for this compound studies and supplemented with standard immunofluorescence procedures.[2][3]
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT or primary keratinocytes) on fibronectin-coated glass coverslips in 24-well plates in appropriate culture medium.
-
Once cells reach desired confluency (e.g., 70-80%), replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.0005 ppm and 0.005 ppm) and a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells once with 1x Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Syndecan-1 (e.g., mouse anti-human CD138) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). The fluorescent signal is indicative of the amount of Syndecan-1 protein.
-
Western Blot Protocol for Syndecan-1
This is a standard protocol for quantifying total Syndecan-1 protein expression.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Syndecan-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the Syndecan-1 signal to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) Protocol for Syndecan-1 (SDC1) mRNA
This protocol measures the gene expression level of Syndecan-1.
-
RNA Extraction and cDNA Synthesis:
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the human SDC1 gene. Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Human SDC1 Primers:
-
-
Data Analysis:
-
Run the qPCR reaction in a real-time PCR cycler.
-
Determine the cycle threshold (Ct) values for SDC1 and the housekeeping gene in each sample.
-
Calculate the relative expression of SDC1 mRNA using the ΔΔCt method.
-
Conclusion
This compound demonstrates a clear, concentration-dependent stimulatory effect on the expression of Syndecan-1 in human keratinocytes. This action, coupled with its known inhibitory effects on progerin and ECM-degrading enzymes, positions it as a multi-faceted agent for addressing age-related skin changes. The provided protocols offer a robust framework for researchers and drug development professionals to further investigate and validate the efficacy of this compound and other compounds in modulating Syndecan-1 expression and improving skin health. Further research is warranted to fully elucidate the downstream consequences of Syndecan-1 upregulation by this peptide and its potential synergistic effects with other active ingredients.
References
Unveiling the Anti-Aging Efficacy of Trifluoroacetyl Tripeptide-2: A Technical Guide
Introduction: Trifluoroacetyl tripeptide-2 (TT2), a synthetic peptide with the sequence TFA-Val-Try-Val-OH, has emerged as a potent agent in the field of cosmetic science and dermatology for its multi-faceted approach to combating the signs of skin aging.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the anti-aging properties of TT2. It consolidates key findings from in vitro and in vivo studies, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanisms of Action
This compound exerts its anti-aging effects through several distinct biological pathways. It is designed to act as an inhibitor of Matrix Metalloproteinases (MMPs) and elastase, thereby protecting the structural integrity of the extracellular matrix (ECM).[1][2] Furthermore, it uniquely targets cellular senescence by reducing the synthesis of progerin, a toxic protein implicated in accelerated aging.[3][4]
Inhibition of Progerin Synthesis
A key mechanism of TT2 is its ability to decrease the production of progerin, a truncated form of Lamin A.[5] Progerin accumulation disrupts nuclear architecture, leads to DNA damage, and ultimately triggers cellular senescence.[1] By downregulating progerin synthesis, TT2 helps to maintain cellular health and delay the aging process at a cellular level.[6][7] This action is thought to contribute significantly to reducing visible signs of aging like wrinkles and skin laxity.[1]
Protection of the Extracellular Matrix (ECM)
TT2 plays a crucial role in preserving the ECM, the scaffold that provides structural support to the skin.[2] Its protective functions include:
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade essential ECM proteins like collagen.[6] TT2 has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-3, and MMP-9, which reduces the breakdown of the ECM.[1][8]
-
Inhibition of Elastase: Elastase is an enzyme that specifically breaks down elastin, the protein responsible for the skin's ability to recoil.[6] By inhibiting elastase, TT2 helps to preserve skin elasticity and firmness.[1][7]
Enhancement of Cell-Matrix Interactions
TT2 has been shown to stimulate the synthesis of Syndecan-1, a proteoglycan that acts as a co-receptor for growth factors and is vital for skin homeostasis and cell-matrix interactions.[9] With age, syndecan expression decreases; TT2 helps to reverse this trend, thereby improving cellular functions and communication.[9]
Quantitative Efficacy Data
The following tables summarize the quantitative results from various in vitro studies, demonstrating the efficacy of this compound at different concentrations.
Table 1: Effect of this compound on Progerin and Syndecan-1 Synthesis
| Biomarker | Cell Type | TT2 Concentration | Incubation Time | Result |
| Progerin | Mature Human Fibroblasts | 0.005 ppm | 48 hours | -18.0% reduction (p < 0.05)[9] |
| Progerin | Mature Human Fibroblasts | 0.05 ppm | 48 hours | -21.9% reduction (p < 0.05)[9] |
| Syndecan-1 | Human Keratinocytes | 0.0005 ppm | 24 hours | +19% increase (p < 0.05)[9] |
| Syndecan-1 | Human Keratinocytes | 0.005 ppm | 24 hours | +56% increase (p < 0.05)[9] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Study Duration | Result | Measurement Technique |
| Jawline Sagging (Volume) | 28 Days (4 Weeks) | -0.6% reduction (p < 0.05 vs. placebo)[9] | Fringe Projection Profilometry |
| Jawline Sagging (Volume) | 56 Days (8 Weeks) | -3.4% reduction (p < 0.05 vs. placebo)[9] | Fringe Projection Profilometry |
| Skin Elasticity & Firmness | 28 Days | ~20% improvement[4] | Cutometry |
| Jawline Lifting | 56 Days | Up to 10% lift[4] | Not Specified |
Signaling Pathway and Logical Relationships
The multifaceted anti-aging activity of this compound can be visualized as a network of interactions that collectively improve skin health and appearance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.
In Vitro Progerin Synthesis Assay
This protocol details the method used to quantify the effect of TT2 on progerin production in skin cells.
-
Treatment: Cells are incubated with various concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a placebo/control medium.[9]
-
Incubation Period: The incubation period is typically between 48 and 96 hours to allow for measurable changes in protein synthesis.[5][9]
-
Quantification Method: Following incubation, cell lysates are prepared. The concentration of progerin is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[5]
-
Analysis: The results from the TT2-treated groups are compared to the control group to determine the percentage reduction in progerin synthesis. Statistical significance is typically determined using a p-value threshold of < 0.05.[9]
In Vitro Syndecan-1 Expression Assay
This protocol outlines the procedure for assessing the impact of TT2 on syndecan-1 synthesis in keratinocytes.
-
Cell Line: Human keratinocytes.[9]
-
Treatment: Monolayers of human keratinocytes are incubated with TT2 at various concentrations (e.g., 0.0005 ppm and 0.005 ppm). A known inducer of syndecan synthesis, such as TGF-β, is often used as a positive control.[9]
-
Incubation Period: The incubation period is 24 hours.[9]
-
Detection Method: After incubation, cells are fixed. Immunofluorescence staining is performed using a primary anti-syndecan-1 antibody, followed by a fluorescently-labeled (e.g., FITC-coupled) secondary antibody.[9]
-
Analysis: The fluorescence intensity, corresponding to the level of syndecan-1 expression, is quantified and compared between treated and control groups to calculate the percentage increase.[9]
In Vivo Evaluation of Skin Properties
In vivo studies on human volunteers are essential to confirm the cosmetic effects of this compound.
-
Study Design: Double-blind, placebo-controlled, split-face studies are typically employed.[2]
-
Participants: Healthy volunteers with visible signs of aging.[9]
-
Protocols:
-
Cutometry: This non-invasive technique is used to measure the mechanical properties of the skin, including firmness and elasticity. Measurements are taken at baseline (T0) and after specified treatment periods (e.g., 28 days).[9]
-
Fringe Projection Profilometry: This method is used to obtain 3D measurements of the skin's surface, allowing for the quantification of wrinkles and skin sagging (e.g., volume of the jawline). Measurements are taken at baseline and after treatment periods (e.g., 4 and 8 weeks).[9]
-
-
Analysis: Changes in skin parameters from baseline are compared between the TT2-treated side and the placebo-treated side to determine the statistical significance of the improvements.[9]
Conclusion
This compound demonstrates significant and broad-spectrum anti-aging properties, supported by robust in vitro and in vivo data. Its primary mechanisms involve the inhibition of progerin synthesis to delay cellular senescence and the protection of the extracellular matrix by inhibiting key degrading enzymes like MMPs and elastase. The quantitative data clearly indicates its ability to reduce progerin, increase syndecan-1, and translate these molecular actions into measurable clinical improvements in skin firmness, elasticity, and reduction of sagging. The detailed experimental protocols provided herein offer a framework for further research and validation of this promising anti-aging peptide.
References
- 1. News - Can this compound delay aging? [gtpeptide.com]
- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. cipherskincare.com [cipherskincare.com]
- 7. nbinno.com [nbinno.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Methodological & Application
Application Notes and Protocols for Trifluoroacetyl Tripeptide-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 is a synthetic peptide engineered to combat the signs of aging by targeting key biological mechanisms within the skin.[1][2] Its efficacy stems from its ability to modulate the extracellular matrix (ECM), reduce cellular senescence, and enhance cellular communication.[2][3] These application notes provide detailed protocols for in vitro assays to assess the activity of this compound, enabling researchers to quantify its effects on elastase inhibition, progerin synthesis, matrix metalloproteinase (MMP) activity, and syndecan-1 expression.
Mechanism of Action
This compound exerts its anti-aging effects through a multi-faceted approach. It is designed to mimic the action of elafin, a natural elastase inhibitor, thereby protecting elastin (B1584352) fibers from degradation.[4] Furthermore, it has been shown to reduce the synthesis of progerin, a toxic protein implicated in cellular senescence and accelerated aging.[5][6] The tripeptide also helps preserve the integrity of the extracellular matrix by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of collagen and other essential skin proteins.[2] Additionally, it can stimulate the expression of syndecan-1, a proteoglycan crucial for cell-matrix adhesion and skin homeostasis.[5]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity
| MMP Target | Concentration of this compound | % Inhibition | Reference |
| MMP-1 | 25 ppm | 40% | [5] |
| MMP-3 | 25 ppm | 50% | [5] |
| MMP-9 | 25 ppm | 60% | [5] |
Table 2: Reduction of Progerin Synthesis in Human Dermal Fibroblasts
| Concentration of this compound | % Reduction in Progerin | Reference |
| 0.005 ppm | 18.0% (p < 0.05) | [5] |
| 0.05 ppm | 21.9% (p < 0.05) | [5] |
Table 3: Stimulation of Syndecan-1 Synthesis in Human Keratinocytes
| Concentration of this compound | % Increase in Syndecan-1 | Reference |
| 0.0005 ppm | ~19% (p < 0.05) | [5] |
| 0.005 ppm | ~56% (p < 0.05) | [5] |
Table 4: Protection of Extracellular Matrix Components in Human Skin Explants
| Target | Treatment | % Protection | Reference |
| Collagen Fibers | 0.05 ppm this compound + Collagenase | ~43% | [5] |
| Elastic Fibers | 0.05 ppm this compound + Elastase | ~100% | [5] |
Experimental Protocols
Elastase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of this compound on neutrophil elastase activity.
Materials:
-
Human Neutrophil Elastase (EC 3.4.21.37)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
This compound stock solution
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations to be tested.
-
In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer) to respective wells.
-
Add 160 µL of the fluorogenic elastase substrate solution to each well.
-
Initiate the reaction by adding 20 µL of human neutrophil elastase solution to each well.
-
Immediately start kinetic measurements using a fluorometric microplate reader at 37°C for 30 minutes, with readings taken every minute.
-
Calculate the reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
Progerin Reduction Assay in Human Dermal Fibroblasts (ELISA)
This protocol outlines the quantification of progerin levels in cultured human dermal fibroblasts treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Fibroblast growth medium
-
This compound
-
Cell lysis buffer
-
Progerin ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Seed NHDFs in a 96-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) in fresh culture medium for 48-72 hours.[5] Include an untreated control.
-
After incubation, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Perform the progerin ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the progerin capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantify the progerin concentration in each sample using a standard curve generated with recombinant progerin.
-
Normalize the progerin levels to the total protein concentration of each cell lysate.
-
Calculate the percentage reduction in progerin synthesis compared to the untreated control.
Matrix Metalloproteinase (MMP) Inhibition Assay (FRET-based)
This protocol describes a high-throughput method to screen for the inhibitory activity of this compound against MMP-1, MMP-3, and MMP-9 using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human MMP-1, MMP-3, and MMP-9
-
MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
APMA (p-aminophenylmercuric acetate) for MMP activation
-
This compound stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMPs to their active form using APMA according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add the activated MMP enzyme to each well.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the MMP FRET substrate to each well.
-
Immediately monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the FRET pair).
-
Determine the reaction rate for each well.
-
Calculate the percentage of MMP inhibition for each concentration of this compound as described in the elastase inhibition assay protocol.
Syndecan-1 Expression in Human Keratinocytes (RT-qPCR)
This protocol details the quantification of syndecan-1 mRNA expression in human keratinocytes treated with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Human Keratinocytes
-
Keratinocyte growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for Syndecan-1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture human keratinocytes in appropriate culture vessels.
-
Treat the cells with this compound at various concentrations (e.g., 0.0005 ppm and 0.005 ppm) for 24 hours.[5] Include an untreated control.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and primers for syndecan-1 and the housekeeping gene.
-
The cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in syndecan-1 expression, normalized to the housekeeping gene and relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Signaling pathways modulated by this compound.
References
- 1. Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cipherskincare.com [cipherskincare.com]
- 3. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 4. Progerin and telomere dysfunction collaborate to trigger cellular senescence in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. This compound (Explained + Products) [incidecoder.com]
Application Notes and Protocols for Trifluoroacetyl Tripeptide-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in the field of cellular aging and skin rejuvenation research. These application notes provide a comprehensive overview of its mechanisms of action and detailed protocols for in vitro evaluation using cell culture techniques. This document is intended to guide researchers in designing and executing experiments to investigate the efficacy and cellular responses to this compound.
Mechanism of Action
This compound exerts its anti-aging effects through a multi-faceted approach at the cellular level. Its primary mechanisms include the modulation of key proteins involved in the structural integrity of the extracellular matrix (ECM) and the regulation of cellular senescence pathways.
-
Inhibition of Progerin Synthesis: Progerin, a toxic truncated form of lamin A, accumulates in aging cells and is a key biomarker of cellular senescence. This compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby mitigating its detrimental effects on nuclear architecture and cell function.[1]
-
Modulation of Extracellular Matrix Components: The peptide plays a dual role in maintaining a youthful ECM. It stimulates the synthesis of essential structural proteins, including collagen (COL1A1) and elastin (B1584352) (ELN).[2][3][4] Concurrently, it inhibits the activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, which are responsible for the degradation of collagen and other ECM components.[5] It also inhibits elastase, the enzyme that breaks down elastin.
-
Activation of TGF-β Signaling: this compound enhances cellular communication by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] This pathway is crucial for stimulating fibroblasts to produce more collagen and other ECM components. The signaling cascade involves the phosphorylation of TGF-β receptors and subsequent activation of downstream mediators like SMAD proteins.
-
Increased Syndecan-1 Synthesis: In keratinocytes, the peptide has been demonstrated to increase the synthesis of syndecan-1, a cell surface proteoglycan that plays a vital role in cell-matrix interactions and growth factor signaling.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in in vitro studies.
| Parameter Assessed | Cell Type | Treatment Concentration | Result |
| Progerin Synthesis | Human Dermal Fibroblasts | 0.005 ppm (5 ng/mL) | 18.0% reduction (p < 0.05)[1] |
| 0.05 ppm (50 ng/mL) | 21.9% reduction (p < 0.05)[1] | ||
| Syndecan-1 Synthesis | Human Keratinocytes | 0.0005 ppm (0.5 ng/mL) | 19% increase (p < 0.05)[1] |
| 0.005 ppm (5 ng/mL) | 56% increase (p < 0.05)[1] |
| Gene | Cell Type | Treatment Concentration | Fold Increase in mRNA Expression |
| COL1A1 (Collagen Type I) | Human Dermal Fibroblasts | 0.01% (100 µg/mL) | ~2.08-fold increase (p < 0.0001)[4] |
| 1% (10,000 µg/mL) | ~1.60-fold increase (p < 0.01)[4] | ||
| ELN (Elastin) | Human Dermal Fibroblasts | 0.01% (100 µg/mL) | ~1.35-fold increase (p < 0.05)[4] |
| 1% (10,000 µg/mL) | ~1.42-fold increase (p < 0.01)[4] |
Signaling and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cell Culture and Peptide Treatment
-
Cell Lines:
-
Human Dermal Fibroblasts (HDFs) for progerin, collagen, elastin, and MMP analysis.
-
Human Epidermal Keratinocytes (HEKs) for syndecan-1 analysis.
-
-
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM for HDFs, Keratinocyte Growth Medium for HEKs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.005 ppm to 1%).
-
When ready for treatment, replace the existing medium with the peptide-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁴ HDFs/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Progerin Quantification (ELISA)
This protocol quantifies the levels of progerin in fibroblast cell lysates.
-
Materials:
-
Progerin-specific sandwich ELISA kit (or individual capture and detection antibodies)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Culture and treat HDFs with this compound for a specified period (e.g., 96 hours).
-
Lyse the cells using cell lysis buffer and determine the total protein concentration of the lysates (e.g., using a BCA assay).
-
Coat a 96-well plate with a capture antibody specific for progerin overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Add normalized cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Quantify progerin levels relative to a standard curve generated with recombinant progerin.
-
MMP Activity Assay (Gelatin Zymography)
This protocol assesses the activity of MMP-2 and MMP-9 in the cell culture supernatant.
-
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., Tris-based buffer with CaCl₂ and ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Culture HDFs in serum-free medium and treat with this compound.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Run the samples on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with renaturing buffer twice for 30 minutes each to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands (indicating gelatin degradation by MMPs) appear against a blue background.
-
Analyze the band intensity to quantify MMP activity.
-
Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA levels of COL1A1 and ELN.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Treat HDFs with this compound for the desired time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
Syndecan-1 Expression (Immunofluorescence)
This protocol visualizes and semi-quantifies syndecan-1 expression in keratinocytes.
-
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against syndecan-1 (concentration to be optimized, typically 1-5 µg/mL)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed HEKs on chamber slides or coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells for 10 minutes.
-
Block non-specific antibody binding for 1 hour.
-
Incubate with the primary anti-syndecan-1 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize and capture images using a fluorescence microscope. Analyze fluorescence intensity to semi-quantify syndecan-1 expression.
-
References
- 1. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
Application Notes & Protocols: Quantification of Trifluoroacetyl Tripeptide-2 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoroacetyl tripeptide-2, a synthetic biomimetic peptide, is a potent modulator of cellular aging.[1][2] Its primary mechanism of action involves the reduction of progerin synthesis, a toxic protein that accelerates cellular senescence and contributes to the visible signs of aging like wrinkles and sagging skin.[1][2][3][4] By inhibiting progerin, this compound helps preserve the integrity of the extracellular matrix (ECM), enhances skin elasticity and firmness, and protects against the degradation of key structural proteins like collagen and elastin.[1][2][5] Given its therapeutic and cosmetic potential, robust analytical methods are required to quantify its concentration in biological matrices for pharmacokinetic, efficacy, and formulation studies.
While specific, validated protocols for the quantification of this compound in biological samples are not extensively detailed in the public domain, this document provides a comprehensive guide based on established bioanalytical techniques for peptides, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, methods to quantify the peptide's biological effects are discussed.
Method 1: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for peptide quantification in complex biological matrices due to its high sensitivity, selectivity, and specificity. The following protocol is a representative method that can be adapted and validated for the quantification of this compound.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the peptide from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances like proteins and salts.
-
Materials: Oasis HLB or similar polymeric reversed-phase SPE cartridges, 5% ammonia (B1221849) in methanol (B129727) (Elution Solvent), 2% formic acid in water (Wash Solvent), Acetonitrile (ACN), Water.
-
Procedure:
-
Pre-treat Sample: To 200 µL of plasma, add 600 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% ACN/water.
-
Elute: Elute the peptide with 1 mL of 5% ammonia in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion would be the [M+H]+ of this compound (MW: 475.19 g/mol ).[7] Specific fragment ions for quantification (quantifier) and confirmation (qualifier) must be determined by infusing a standard solution of the peptide.
-
Example Precursor Ion (Q1): m/z 476.2
-
Example Product Ions (Q3): To be determined experimentally.
-
-
Optimization: Cone voltage and collision energy must be optimized for each MRM transition to maximize signal intensity.[6]
-
Data Presentation
The following table summarizes the typical performance characteristics that should be evaluated during method validation for this compound.
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; RSD ≤ 20% |
| Upper Limit of Quantification (ULOQ) | RSD ≤ 15% |
| Accuracy & Precision (Intra- & Inter-day) | Within ±15% of nominal value (±20% at LLOQ) |
| Matrix Effect | CV of matrix factor < 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, bench-top, etc.) | Within ±15% of nominal concentration |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Method 2: Quantification of Biological Effect (Progerin ELISA)
An alternative to measuring the peptide directly is to quantify its biological effect. Since this compound works by inhibiting progerin, a progerin-specific ELISA can be used as an indirect measure of the peptide's activity in cell-based assays.
Experimental Protocol
This protocol is based on a method used to assess the efficacy of this compound in fibroblast cell cultures.[5]
-
Objective: To quantify the reduction in progerin protein levels in human fibroblasts following treatment with this compound.
-
Materials: Human normal fibroblasts, cell culture reagents, this compound standard, Progerin ELISA kit, cell lysis buffer, Bradford protein assay kit.
-
Procedure:
-
Cell Culture: Culture human normal fibroblasts to a suitable confluency.
-
Treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) for a specified period (e.g., 96 hours).[5]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Cell lysates can be obtained by sonication.[5]
-
Protein Quantification: Determine the total protein content in each cell lysate using the Bradford method.[5] This is crucial for normalization.
-
Progerin ELISA: Perform the ELISA according to the manufacturer's instructions.[8] This typically involves adding the cell lysates to wells coated with a progerin-specific antibody, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of progerin in each sample relative to a standard curve. Normalize the progerin concentration to the total protein content of the respective cell lysate. Compare the progerin levels in treated vs. untreated (control) cells to determine the percentage reduction.
-
Expected Results
Studies have shown that this compound can significantly reduce progerin synthesis in fibroblasts. At concentrations of 0.005 ppm and 0.05 ppm, reductions of 18.0% and 21.9% were observed, respectively.[5]
Mechanism of Action Signaling Pathway
This compound modulates the aging process primarily by intervening in the synthesis pathway of progerin, a truncated form of the Lamin A protein.
Caption: this compound inhibits the synthesis of progerin.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. sasa.gov.uk [sasa.gov.uk]
- 7. experchem.com [experchem.com]
- 8. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
Application of Trifluoroacetyl Tripeptide-2 in 3D Skin Models: A Comprehensive Guide for Researchers
Abstract
Trifluoroacetyl tripeptide-2 is a synthetic peptide that has demonstrated significant potential in combating the signs of skin aging. Its primary mechanism of action involves the modulation of key cellular pathways associated with the degradation of the extracellular matrix and cellular senescence. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound in three-dimensional (3D) skin models. The protocols outlined herein cover the construction of 3D skin models, treatment with the peptide, and subsequent analysis of key anti-aging biomarkers.
Introduction to this compound
This compound is a biomimetic peptide engineered to counteract the effects of cellular aging.[1] It is a tripeptide modified with a trifluoroacetyl group, a structural alteration that enhances its stability and bioavailability, allowing for effective penetration and interaction with skin cells.[1] Its multifaceted approach to skin rejuvenation makes it a compelling ingredient for anti-aging formulations.[1]
The primary mechanisms of action of this compound include:
-
Inhibition of Progerin Synthesis: Progerin is a toxic protein that accumulates with age and accelerates cellular senescence.[1][2] this compound has been shown to reduce the synthesis of progerin, thereby mitigating its detrimental effects on skin cells.[3][4]
-
Inhibition of Matrix Metalloproteinases (MMPs) and Elastase: MMPs and elastase are enzymes that degrade essential extracellular matrix (ECM) proteins like collagen and elastin, leading to wrinkles and loss of firmness.[1][5] this compound inhibits the activity of these enzymes, preserving the structural integrity of the skin.[1][3]
-
Promotion of Extracellular Matrix (ECM) Synthesis: By influencing key signaling pathways, this compound stimulates fibroblast activity, encouraging the production of new collagen and elastin, which are crucial for skin elasticity and firmness.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various in vitro studies. These data provide a baseline for expected outcomes when applying the peptide to 3D skin models.
Table 1: Effect of this compound on Progerin and Syndecan-1 Synthesis in Human Fibroblasts and Keratinocytes
| Biomarker | Cell Type | Concentration of this compound | Incubation Time | Result |
| Progerin Synthesis | Mature Human Normal Fibroblasts | 0.005 ppm | 48 hours | -18.0% (p < 0.05) |
| Progerin Synthesis | Mature Human Normal Fibroblasts | 0.05 ppm | 48 hours | -21.9% (p < 0.05) |
| Syndecan-1 Synthesis | Human Keratinocytes | 0.0005 ppm | Not Specified | +19% (p < 0.05) |
| Syndecan-1 Synthesis | Human Keratinocytes | 0.005 ppm | Not Specified | +56% (p < 0.05) |
Data sourced from "Trifluoroacetyl-Tripeptide-2 to Target Senescence for Anti-aging Benefits"[3]
Table 2: Inhibitory Effect of this compound on Matrix Metalloproteinases (MMPs)
| MMP Type | Concentration of this compound | Incubation Time | Result (% Inhibition) |
| MMP-1 | 0.08 ppm | 30 minutes | Significant, dose-dependent inhibition |
| MMP-1 | 0.25 ppm | 30 minutes | Significant, dose-dependent inhibition |
| MMP-3 | 0.001 ppm - 0.03 ppm | 30 minutes | Significant, dose-dependent inhibition |
| MMP-9 | 0.08 ppm - 0.75 ppm | 30 minutes | Significant, dose-dependent inhibition |
Data sourced from "Trifluoroacetyl-Tripeptide-2 to Target Senescence for Anti-aging Benefits"[3]
Experimental Protocols for 3D Skin Models
This section provides a comprehensive workflow for evaluating the anti-aging effects of this compound using a full-thickness 3D human skin model.
Protocol 1: Construction of a Full-Thickness 3D Skin Model
This protocol is adapted from standard methods for creating reconstructed human skin.[6][7]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
Neutralization buffer (e.g., 10x PBS, 1N NaOH)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Deep-well plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency.
-
On ice, mix rat tail collagen type I with neutralization buffer and HDF suspension to a final collagen concentration of 2-3 mg/mL and a cell density of 1-2.5 x 10^5 cells/mL.
-
Dispense the collagen-fibroblast mixture into cell culture inserts placed in deep-well plates.
-
Incubate at 37°C, 5% CO2 for 1-2 hours to allow for collagen polymerization.
-
Add fibroblast growth medium to the outer well and inside the insert. Culture for 5-7 days, changing the medium every 2-3 days, to allow for dermal contraction.
-
-
Epidermal Seeding and Stratification:
-
Culture HEKs to 80-90% confluency.
-
Aspirate the medium from the contracted dermal equivalents.
-
Seed HEKs onto the surface of the dermal equivalent at a density of 0.5-1 x 10^6 cells/insert.
-
Submerge the culture in keratinocyte growth medium for 24-48 hours.
-
Establish an air-liquid interface by aspirating the medium from within the insert and feeding the culture only from the outer well with a specialized air-liquid interface medium.
-
Culture for 10-14 days to allow for full epidermal differentiation and stratification.
-
Protocol 2: Treatment with this compound
Materials:
-
Full-thickness 3D skin models
-
This compound (powder form)
-
Sterile vehicle (e.g., phosphate-buffered saline, culture medium without serum, or a simple cream base)
Procedure:
-
Prepare stock solutions of this compound in the chosen sterile vehicle. Recommended concentrations for testing range from 0.001 ppm to 1 ppm, based on in vitro data.[3]
-
Topically apply a defined volume (e.g., 20-50 µL) of the this compound solution or vehicle control to the surface of the 3D skin models.
-
Incubate the treated models at 37°C, 5% CO2 for the desired experimental period (e.g., 7 to 14 days).
-
Re-apply the treatment every 24-48 hours, depending on the experimental design.
Protocol 3: Endpoint Analysis
Procedure:
-
Fix the 3D skin models in 10% neutral buffered formalin.
-
Process and embed the fixed tissues in paraffin (B1166041).
-
Section the paraffin blocks (5-7 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall morphology, epidermal thickness, and dermal structure.
Procedure:
-
Homogenize the 3D skin model tissue in a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Use a commercially available progerin ELISA kit, following the manufacturer's instructions, to quantify the amount of progerin in the tissue lysates.[8]
-
Normalize the progerin concentration to the total protein concentration.
Procedure (Immunohistochemistry):
-
Use paraffin-embedded sections of the 3D skin models.
-
Perform antigen retrieval as required for the specific antibodies.
-
Incubate the sections with primary antibodies against Collagen Type I and Elastin.
-
Use a suitable secondary antibody detection system (e.g., HRP-DAB or fluorescently labeled secondary antibodies).[9]
-
Capture images using a microscope and quantify the staining intensity or area using image analysis software.
Procedure (Hydroxyproline Assay for Collagen):
-
Hydrolyze a portion of the 3D skin model tissue in strong acid (e.g., 6N HCl).[10][11]
-
Use a commercial hydroxyproline assay kit to quantify the amount of this collagen-specific amino acid.[11]
-
Relate the hydroxyproline content to the total collagen content.
Procedure (In-gel Zymography for MMPs):
-
Extract proteins from the 3D skin models under non-reducing conditions.
-
Run the protein extracts on a polyacrylamide gel co-polymerized with gelatin (for MMP-2 and MMP-9) or casein (for other MMPs).
-
After electrophoresis, incubate the gel in a developing buffer to allow for enzyme activity.
-
Stain the gel with Coomassie Brilliant Blue. Zones of MMP activity will appear as clear bands against a blue background.[12]
-
Quantify the band intensity using densitometry.
Procedure (Fluorometric Assay for Elastase):
-
Homogenize the 3D skin model tissue and extract the proteins.
-
Use a commercial fluorometric elastase activity assay kit, which utilizes a specific substrate that releases a fluorescent product upon cleavage by elastase.
-
Measure the fluorescence using a microplate reader.
Procedure:
-
Isolate total RNA from the 3D skin models using a suitable extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using specific primers for target genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).[13][14]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.[15]
Signaling Pathways and Mechanisms of Action
Conclusion
The application of this compound in 3D skin models provides a robust platform for evaluating its anti-aging efficacy in a physiologically relevant context. The protocols detailed in this document offer a comprehensive framework for researchers to investigate the effects of this promising peptide on key biomarkers of skin aging. The expected outcomes, based on existing in vitro data, include a reduction in progerin expression, decreased degradation of collagen and elastin, and an increase in the synthesis of new extracellular matrix components. These studies will be instrumental in substantiating the role of this compound in advanced skincare formulations.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. Unveiling the impact of hypodermis on gene expression for advancing bioprinted full-thickness 3D skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 5. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The three-dimensional human skin reconstruct model: a tool to study normal skin and melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the Biofabrication of 3D Skin in vitro: Healthy and Pathological Models [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Levels of plasma matrix metalloproteinases (MMP-2 and MMP-9) in response to INTEGRA® dermal regeneration template implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. straticell.com [straticell.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoroacetyl Tripeptide-2
Audience: Researchers, scientists, and drug development professionals.
Introduction Trifluoroacetyl tripeptide-2, also known by the trade name Progeline™, is a synthetic, three-amino-acid peptide modified with a trifluoroacetyl group to enhance its stability and bioavailability.[1] It is a biomimetic of elafin, designed to modulate progerin, a cellular senescence marker.[2][3] This peptide is a key active ingredient in advanced anti-aging cosmetic formulations, where it works to improve skin elasticity and firmness and reduce the appearance of wrinkles and sagging.[2][4][5] Given its role in high-performance skincare, robust analytical methods are essential to ensure its identity, purity, and concentration in both raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quality control of peptides, offering high resolution and sensitivity.[6] This document provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC).
Principle of the Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. This compound is introduced into the system and partitions between the stationary and mobile phases. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase—a technique known as gradient elution—the peptide desorbs from the stationary phase and travels through the column.[6] Its retention time is characteristic of its interaction with the column chemistry under the defined conditions, allowing for its identification and quantification. Purity is assessed by calculating the relative area of the main peptide peak against all other peaks in the chromatogram.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Reagents and Consumables:
-
This compound Reference Standard (≥95% purity).[2]
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade.
-
Methanol (B129727) (MeOH), HPLC grade.
-
Water, HPLC or Milli-Q grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Formic acid (FA), LC-MS grade (if using MS detection).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).[6]
-
HPLC vials with inserts.
-
Chromatographic Conditions
The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| HPLC Column | Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent C18 column.[7] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm (for peptide bonds) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Solution Preparation
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution can be stored at 2-8°C for up to one week.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with Mobile Phase A.
-
These solutions should be prepared fresh daily.
-
Sample Preparation
The goal of sample preparation is to extract the peptide and remove interfering substances from the matrix.[9]
-
Protocol for Raw Material Analysis:
-
Prepare a sample solution at a concentration of approximately 0.1 mg/mL in Mobile Phase A.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Protocol for Cosmetic Cream/Serum Analysis:
-
Accurately weigh 1.0 g of the cosmetic product into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Sonicate in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC analysis of this compound.
Data Analysis and Presentation
-
Identification: The identity of this compound is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of the reference standard.
-
Purity Assessment: Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantification: The concentration of the peptide in a sample is determined using an external standard calibration curve.
Logical Flow for Quantification
Caption: Logical process for quantitative analysis using an external standard method.
Example Quantitative Data
System Suitability: Before sample analysis, the system suitability is checked by injecting a working standard five times.
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
Calibration Curve Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 52,150 |
| 10 | 103,500 |
| 25 | 255,800 |
| 50 | 510,200 |
| 100 | 1,025,000 |
| Regression Equation | y = 10245x + 750 |
| Correlation Coefficient (R²) | 0.9998 |
References
- 1. This compound - Descrizione [tiiips.com]
- 2. experchem.com [experchem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. High Quality this compound | anti-aging | firming powder | CAS 64577-63-5 | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols: Gene Expression Analysis of Skin Cells Using Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 is a synthetic peptide that has gained significant attention in the field of dermatology and cosmetic science for its potent anti-aging properties. This biomimetic peptide is designed to mimic the effects of elafin, an endogenous inhibitor of elastase, thereby protecting the integrity of the extracellular matrix (ECM).[1] Furthermore, it has been shown to modulate the expression of key genes involved in skin structure, firmness, and elasticity. These application notes provide a comprehensive overview of the use of this compound in gene expression analysis of skin cells, including detailed experimental protocols and an exploration of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects on skin cells through a multi-faceted approach:
-
Inhibition of Progerin Synthesis: Progerin is a truncated form of lamin A, a nuclear protein, and its accumulation is associated with accelerated cellular senescence.[1][2] this compound has been shown to reduce the synthesis of progerin, thereby mitigating premature aging of skin cells.[1][2]
-
Modulation of Extracellular Matrix (ECM) Components: The peptide plays a crucial role in maintaining the structural integrity of the ECM. It achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and elastin.[1] Concurrently, it stimulates the expression of essential ECM proteins, including collagen and elastin.
-
Activation of Cellular Signaling Pathways: this compound influences key signaling pathways that govern cellular responses to external stimuli. Notably, it has been linked to the activation of the Transforming Growth Factor-beta (TGF-β) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are pivotal in ECM production and cellular antioxidant responses, respectively.
Effects on Gene Expression in Skin Cells
Treatment of human dermal fibroblasts with this compound leads to significant changes in the expression of genes critical for skin health and appearance. The primary effects include the upregulation of genes responsible for ECM synthesis and the downregulation of genes involved in its degradation.
Quantitative Gene Expression Analysis Summary
The following tables summarize the expected changes in gene expression in human dermal fibroblasts following treatment with this compound. The data presented are illustrative and based on the known functions of the peptide. Actual results may vary depending on experimental conditions.
Table 1: Upregulation of Extracellular Matrix-Related Genes
| Gene Symbol | Gene Name | Function | Illustrative Fold Change (Treated vs. Control) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis, providing tensile strength. | 2.5 |
| ELN | Elastin | Provides elasticity and resilience to the skin. | 2.0 |
| TIMP1 | Tissue Inhibitor of Metalloproteinases 1 | Inhibits the activity of MMPs, preventing collagen degradation. | 1.8 |
Table 2: Downregulation of Matrix Metalloproteinase Genes
| Gene Symbol | Gene Name | Function | Illustrative Fold Change (Treated vs. Control) | | :--- | :--- | :--- | | MMP1 | Matrix Metallopeptidase 1 | Initiates the breakdown of fibrillar collagens. | -3.0 | | MMP3 | Matrix Metallopeptidase 3 | Degrades a broad range of ECM substrates. | -2.2 | | MMP9 | Matrix Metallopeptidase 9 | Degrades type IV collagen, a major component of the basement membrane. | -2.5 |
Signaling Pathways
The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Caption: TGF-β Signaling Pathway Activation.
Caption: Nrf2 Antioxidant Signaling Pathway.
Caption: Inhibition of Progerin Synthesis.
Experimental Protocols
A robust and reproducible experimental workflow is essential for accurate gene expression analysis.
Caption: Gene Expression Analysis Workflow.
Protocol 1: Human Dermal Fibroblast (HDF) Culture and Treatment
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HDFs into 6-well plates at a density of 1 x 10⁵ cells per well. Allow cells to adhere and reach 70-80% confluency (approximately 24 hours).
-
Peptide Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water or DMSO to a concentration of 1 mg/mL. Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL). Prepare a vehicle control (serum-free DMEM with the same concentration of the solvent used for the peptide).
-
Treatment:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the prepared peptide solutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Total RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a similar lysis buffer
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with cold, sterile PBS. Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0.
-
Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) greater than 8 is recommended for gene expression analysis.
-
Protocol 3: cDNA Synthesis and Quantitative PCR (qPCR)
Materials:
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Conclusion
This compound demonstrates significant potential as a modulator of gene expression in skin cells, promoting an anti-aging phenotype by enhancing the synthesis of crucial ECM components and inhibiting their degradation. The provided protocols offer a standardized framework for researchers to investigate the effects of this and other bioactive peptides on skin cell gene expression, contributing to the development of novel and effective dermatological and cosmetic solutions.
References
Application Notes and Protocols for Assessing Trifluoroacetyl Tripeptide-2's Effect on Skin Elasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 is a biomimetic peptide engineered to combat the signs of skin aging by improving skin elasticity and firmness.[1][2] Its mechanism of action involves a multi-pronged approach that targets key factors responsible for the decline in the skin's mechanical properties. This document provides detailed protocols for assessing the efficacy of this compound on skin elasticity through various in vitro and in vivo methodologies.
This compound, also known as Progeline™, is a synthetic peptide derived from elafin, an enzyme inhibitor.[3][4] Its primary functions include the inhibition of progerin synthesis, a protein associated with accelerated cellular aging, and the modulation of extracellular matrix (ECM) components.[2][5] By inhibiting enzymes like elastase and matrix metalloproteinases (MMPs), it helps preserve existing elastin (B1584352) and collagen fibers.[1][2][6] Furthermore, it can stimulate the synthesis of new collagen and elastin, crucial for maintaining a resilient and youthful dermal structure.[6]
Mechanism of Action Signaling Pathway
The following diagram illustrates the key signaling pathways influenced by this compound in skin cells.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols when assessing the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Endpoint | Expected Outcome with this compound |
| Elastase Inhibition Assay | % Inhibition of Elastase Activity | Dose-dependent increase in inhibition |
| MMP-1 Inhibition Assay | % Inhibition of MMP-1 Activity | Dose-dependent increase in inhibition |
| Progerin Expression (ELISA) | pg/mL of Progerin | Dose-dependent decrease in progerin levels |
| Collagen I Gene Expression (RT-qPCR) | Fold Change in COL1A1 mRNA | Upregulation of gene expression |
| Elastin Gene Expression (RT-qPCR) | Fold Change in ELN mRNA | Upregulation of gene expression |
| Collagen I Protein Expression (Western Blot) | Relative Protein Abundance | Increase in Collagen I protein levels |
| Elastin Protein Expression (Immunofluorescence) | Fluorescence Intensity | Increase in elastin fiber staining |
Table 2: In Vivo Efficacy of this compound (Clinical Study Example)
| Measurement Parameter | Device | Expected Outcome after 56 days |
| Skin Elasticity (R2 parameter) | Cutometer® | Increase in R2 value |
| Skin Firmness (R0 parameter) | Cutometer® | Decrease in R0 value |
| Wrinkle Depth and Volume | Fringe Projection Profilometry | Reduction in wrinkle parameters |
| Skin Sagging | Clinical Scoring / Imaging Analysis | Improvement in jawline contour and reduction in sagging |
Experimental Protocols
In Vitro Assessment
The following diagram outlines a typical workflow for in vitro assessment of this compound.
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed HDFs in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cell viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
-
-
Objective: To quantify the mRNA expression levels of genes related to skin elasticity, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).
-
Protocol:
-
RNA Extraction:
-
Lyse the treated cells directly in the culture plate using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific).
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (COL1A1, ELN) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the PCR reaction in a real-time PCR system (e.g., ABI Prism 7500).
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
-
-
-
Objective: To detect and quantify the protein levels of key extracellular matrix components like Collagen Type I.
-
Protocol:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Collagen Type I overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
-
Objective: To visualize and semi-quantify the deposition of elastin fibers in the extracellular matrix.
-
Protocol:
-
Sample Preparation:
-
Grow and treat HDFs on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular proteins, less critical for ECM).
-
-
Immunostaining:
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against elastin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Semi-quantify the fluorescence intensity of elastin staining using image analysis software (e.g., ImageJ).
-
-
In Vivo Assessment
The following diagram provides a general workflow for a clinical study to assess the in vivo effects of this compound.
-
Type: Double-blind, randomized, placebo-controlled study.
-
Subjects: Healthy female volunteers aged 40-65 with signs of skin aging (e.g., wrinkles, loss of firmness).
-
Intervention: Topical application of a formulation containing a specified concentration of this compound on one half of the face, and a placebo formulation on the other half (split-face design).
-
Duration: 56 days.
-
Assessments: At baseline (T0), day 28 (T28), and day 56 (T56).
-
Instrument: Cutometer® MPA 580 (Courage + Khazaka).
-
Principle: A negative pressure is applied to the skin, drawing it into the probe. The instrument measures the vertical displacement of the skin.
-
Protocol:
-
Acclimatize subjects to the room conditions (temperature and humidity) for at least 20 minutes.
-
Clean the measurement area (e.g., cheek or forearm) with a dry cotton pad.
-
Apply the probe perpendicular to the skin surface.
-
Perform measurements using a defined pressure (e.g., 450 mbar) and time cycle (e.g., 2 seconds on, 2 seconds off).
-
Record the R-parameters, particularly:
-
R2 (Gross Elasticity): Ua/Uf (ratio of final distension to total distension) - represents the overall elasticity. An increase indicates improved elasticity.
-
R0 (Firmness): The initial maximum distension. A decrease indicates improved firmness.
-
-
-
Data Analysis: Compare the changes in R2 and R0 from baseline to T28 and T56 between the treated and placebo sites.
-
Instrument: A 3D fringe projection system (e.g., PRIMOS).
-
Principle: Projects a pattern of light fringes onto the skin surface and captures the deformed pattern to reconstruct a 3D model of the skin topography.
-
Protocol:
-
Position the subject in a standardized manner to ensure reproducibility of the measurement area (e.g., crow's feet area, jawline).
-
Capture 3D images of the skin surface at each time point.
-
Use the instrument's software to analyze the 3D models and quantify parameters such as:
-
Wrinkle depth
-
Wrinkle volume
-
Skin roughness
-
Sagging volume (for jawline assessment)
-
-
-
Data Analysis: Calculate the percentage change in these parameters from baseline for both the treated and placebo areas.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in improving skin elasticity. A combination of in vitro and in vivo methods is recommended to build a robust data package that elucidates the mechanism of action and substantiates performance claims for this advanced anti-aging peptide.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. nbinno.com [nbinno.com]
- 3. News - Can this compound delay aging? [gtpeptide.com]
- 4. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. skintypesolutions.com [skintypesolutions.com]
- 6. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for In Vivo Research of Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2, with the amino acid sequence TFA-Val-Try-Val-OH, is a synthetic biomimetic peptide engineered to combat the signs of aging.[1][2] By mimicking the activity of elafin, an endogenous elastase inhibitor, and targeting key biomarkers of cellular senescence, this peptide offers a multi-faceted approach to preserving the integrity of the extracellular matrix (ECM) and improving skin biomechanics.[2][3] Its primary applications in in vivo research revolve around dermatology and cosmetology, with a focus on improving skin firmness, elasticity, and reducing the appearance of wrinkles and sagging.[4][5][6]
Mechanism of Action
This compound exerts its anti-aging effects through several distinct in vivo mechanisms:
-
Inhibition of Progerin Synthesis: Progerin, a truncated and toxic form of the lamin A protein, accumulates in aging cells, leading to nuclear damage and accelerated senescence.[6][7][8] this compound has been shown to significantly reduce the synthesis of progerin, thereby slowing down the cellular aging process and helping to restore cell activity to a more youthful state.[3][6][7]
-
Modulation of Extracellular Matrix (ECM) Components: The peptide protects the structural integrity of the skin by inhibiting the activity of enzymes that degrade the ECM.[1][7] It specifically targets:
-
Matrix Metalloproteinases (MMPs): It downregulates the activity of MMP-1, MMP-3, and MMP-9, which are responsible for breaking down collagen and other essential ECM proteins.[2]
-
Elastase: It inhibits elastase activity, preserving the skin's elastin (B1584352) fibers, which are crucial for its ability to recoil and maintain firmness.[2][3][8]
-
-
Enhancement of Cellular Communication and Regeneration: this compound influences key signaling pathways that promote skin repair and rejuvenation.[1][7] It enhances the Transforming Growth Factor-beta (TGF-β) signaling pathway, which stimulates fibroblast activity and boosts the production of new collagen and elastin.[1][9] This action is comparable to the effects of TGF-β, a well-known inducer of syndecan synthesis, which is vital for cell-matrix interactions.[4][6]
Signaling Pathway Overview
The following diagram illustrates the primary molecular pathways influenced by this compound in skin cells.
Caption: Molecular pathways modulated by this compound.
In Vivo Efficacy Data
Clinical studies on human volunteers have demonstrated the significant in vivo efficacy of this compound in improving key signs of skin aging. The data from these studies are summarized below.
| Parameter Measured | Improvement with this compound | Study Duration | Volunteer Group | Placebo Effect | Citation |
| Skin Firmness | +20.0% (p < 0.1) | 28 Days | 13 healthy volunteers | +2.7% (insignificant) | [4] |
| Skin Elasticity | +20.9% (p < 0.1) | 28 Days | 13 healthy volunteers | +3.5% (insignificant) | [4] |
| Visco-elasticity | +13.3% (p < 0.01) | 28 Days | 13 healthy volunteers | -1.4% (insignificant) | [4] |
| Jawline Sagging | Up to 10% lift | 56 Days | 10 volunteers | No effect or worsening | [5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Experimental Workflow for Human Clinical Trials
The diagram below outlines the typical workflow for a split-face clinical study evaluating the peptide's effects on skin biomechanics.
Caption: Workflow for human in vivo skin biomechanics study.
Protocol 1: Assessment of Skin Elasticity and Firmness using Cutometry
This protocol describes the in vivo measurement of skin's viscoelastic properties using a cutometer, a standard non-invasive technique in dermatology.
-
Objective: To quantify changes in skin firmness, elasticity, and viscoelasticity following topical application of this compound.
-
Materials & Equipment:
-
Cutometer (e.g., Courage+Khazaka Cutometer® MPA 580) with a 2 mm probe.
-
Test formulation (cream/serum containing this compound).
-
Placebo formulation (vehicle control).
-
Skin cleaning supplies (mild soap, water, soft cloths).
-
Climate-controlled room (constant temperature and humidity).
-
-
Procedure:
-
Acclimatization: Allow subjects to acclimate in a climate-controlled room for at least 20 minutes before measurements.
-
Site Selection: Define a test area on the forearm or cheek. Ensure the area is clean and dry.
-
Baseline Measurement (T=0):
-
Place the cutometer probe perpendicular to the skin surface.
-
Apply a constant negative pressure (e.g., 300-450 mbar) for a defined suction time (e.g., 2 seconds).
-
Release the pressure for a defined relaxation time (e.g., 2 seconds).
-
The instrument's optical system measures the skin's penetration depth during suction and its ability to return to the original state during relaxation.
-
Perform three consecutive suction/relaxation cycles at the same site.
-
-
Product Application: Subjects apply the assigned product (peptide or placebo) to the designated half of the face or forearm, typically twice daily.
-
Follow-up Measurements: Repeat the cutometry measurements at predefined intervals (e.g., 28 days and 56 days) under the same environmental conditions and on the same skin sites.
-
Data Analysis: Calculate and analyze the R-parameters from the measurement curves. Key parameters include:
-
R0 (Uf): Represents skin firmness/distensibility.
-
R2 (Ua/Uf): Gross elasticity, representing the skin's ability to return to its original state.
-
R5 (Ur/Ue): Net elasticity of the collagen and elastin fibers.
-
R7 (Ur/Uf): A measure of the skin's biological elasticity.
-
Compare the changes in these parameters from baseline and between the active and placebo groups.
-
-
Protocol 2: Evaluation of Skin Sagging and Wrinkles using Fringe Projection Profilometry
This protocol details a non-contact optical method to create 3D models of the skin surface to quantify sagging and wrinkle depth.
-
Objective: To measure the change in volume and depth of skin features, such as the jawline or wrinkles, after treatment with this compound.
-
Materials & Equipment:
-
Fringe Projection Profilometry system (e.g., DermaTOP or similar).
-
Computer with analysis software.
-
Standardized subject positioning chair/headrest.
-
Test and placebo formulations.
-
-
Procedure:
-
Subject Positioning: Position the subject in a standardized and repeatable manner using a headrest to minimize movement artifacts between measurement sessions.
-
Baseline Measurement (T=0):
-
The system projects a series of light patterns (sinusoidal fringes) onto the skin area of interest (e.g., the jawline).
-
A camera captures images of the fringe patterns as they are distorted by the skin's topography.
-
The software analyzes the distortions in the captured patterns to reconstruct a high-resolution 3D model of the skin surface.
-
-
Product Application: Subjects apply the test or placebo formulation as per the study design (e.g., split-face, twice daily).
-
Follow-up Measurements: Repeat the 3D imaging at specified time points (e.g., 28 days, 56 days), ensuring the subject is in the exact same position as the baseline measurement.
-
Data Analysis:
-
Superimpose the 3D models from different time points.
-
Calculate the change in volume (for sagging) or the change in depth and roughness (for wrinkles) in the defined region of interest.
-
Statistically compare the results from the peptide-treated side with the placebo-treated side and the baseline data.
-
-
Potential In Vivo Research Application: Wound Healing
While direct in vivo studies on wound healing are not extensively published, the known mechanisms of this compound—stimulating fibroblast activity, promoting ECM synthesis, and enhancing TGF-β signaling—strongly suggest its potential as a therapeutic agent in wound repair.[1] The following protocol is provided for researchers to investigate this application in a murine model.
Experimental Workflow for Murine Wound Healing Model
Caption: Workflow for murine excisional wound healing assay.
Protocol 3: Murine Full-Thickness Cutaneous Wound Healing Assay
-
Objective: To evaluate the effect of topically applied this compound on the rate and quality of wound healing in mice.
-
Materials & Equipment:
-
Male C57BL/6 or similar mice (8-12 weeks old).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Electric razor, surgical scissors, forceps.
-
Biopsy punch (e.g., 6 mm diameter).
-
Test formulation (e.g., this compound in a hydrogel base).
-
Vehicle control (hydrogel base only).
-
Digital camera with a ruler for scale.
-
Sutures or splinting rings (optional, to prevent contraction).
-
Tissue harvesting and processing reagents (formalin, paraffin, etc.).
-
-
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the fur on the dorsal back and clean the skin with an antiseptic.
-
Wound Creation: Create two symmetrical, full-thickness excisional wounds on the dorsum using a 6 mm biopsy punch.
-
Treatment: Immediately after wounding, apply a measured amount of the test formulation to one wound and the vehicle control to the contralateral wound. Cover with a semi-occlusive dressing.
-
Wound Closure Monitoring:
-
On days 0, 3, 5, 7, 10, and 14 (or until closure), remove the dressing and photograph the wounds with a scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure relative to the initial wound area on day 0.
-
-
Tissue Harvesting: At selected time points (e.g., day 7 and day 14), euthanize a subset of animals and excise the entire wound bed, including a margin of healthy skin.
-
Histological Analysis:
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining.
-
Evaluate parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
-
Protocol 4: Immunohistochemical (IHC) Analysis of Progerin in Skin Biopsies
This protocol can be used on human biopsy samples or on tissue harvested from the murine wound healing model to assess the in vivo effect of this compound on progerin expression.
-
Objective: To visualize and quantify the expression of progerin in skin tissue sections.
-
Materials & Equipment:
-
Formalin-fixed, paraffin-embedded (FFPE) skin tissue sections on charged slides.
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol (B145695) series).
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0).
-
Peroxidase blocking solution (e.g., 3% H₂O₂).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: Anti-progerin monoclonal antibody.
-
Biotinylated secondary antibody and HRP-conjugated streptavidin complex (or polymer-based detection system).
-
DAB chromogen substrate kit.
-
Counterstain (e.g., Hematoxylin).
-
Mounting medium.
-
Microscope.
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Sodium Citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum for 1 hour at room temperature.
-
Incubate with the primary anti-progerin antibody (at optimized dilution) overnight at 4°C in a humidified chamber.
-
Rinse with PBS, then incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS, then incubate with the HRP-streptavidin complex for 30 minutes.
-
-
Visualization and Counterstaining:
-
Rinse with PBS and apply DAB substrate. Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with water.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. Progerin typically shows strong nuclear rim staining.
-
Quantify the number of progerin-positive cells per field of view or by using image analysis software to measure staining intensity. Compare results between treated and control groups.
-
-
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. News - Can this compound delay aging? [gtpeptide.com]
- 3. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. rjtcsonline.com [rjtcsonline.com]
- 6. What Is Trifluoroacetyl Tripeptide? - Functional Cosmetic Raw Materials - Knowledge [sxytbio.com]
- 7. nbinno.com [nbinno.com]
- 8. cipherskincare.com [cipherskincare.com]
- 9. delval.edu [delval.edu]
Application Notes and Protocols: Investigating the Impact of Trifluoroacetyl Tripeptide-2 on Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 (TFA-T2) is a synthetic biomimetic peptide with the sequence TFA-Val-Try-Val-OH, recognized for its significant anti-aging and potential wound healing properties.[1][2][3] Its mechanism of action involves the modulation of key processes in skin repair and regeneration. TFA-T2 has been shown to inhibit the synthesis of progerin, a protein associated with cellular aging, and to protect the extracellular matrix (ECM) by inhibiting enzymes like matrix metalloproteinases (MMPs) and elastase that degrade collagen and elastin.[2][4][5][6][7][8] Furthermore, it appears to enhance cellular communication and stimulate fibroblast activity, crucial for the synthesis of new ECM components.[4][5] Emerging evidence also points towards its antioxidant and anti-inflammatory capabilities.[4]
These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the efficacy of this compound in promoting wound healing. The described in vitro and in vivo methodologies will enable the systematic evaluation of its effects on cell proliferation, migration, collagen synthesis, and inflammation.
Key Mechanisms of this compound in Skin Repair
This compound orchestrates a multi-faceted approach to skin repair and regeneration. Its primary functions include:
-
Inhibition of Progerin Synthesis: By reducing the production of the aging biomarker progerin, TFA-T2 helps to slow down the cellular senescence process.[2][8]
-
Extracellular Matrix (ECM) Protection: It inhibits the activity of matrix metalloproteinases (MMPs) and elastase, enzymes responsible for the breakdown of collagen and elastin, thus preserving the structural integrity of the skin.[4][6]
-
Stimulation of ECM Synthesis: TFA-T2 promotes fibroblast activity, leading to increased production of collagen and other essential ECM proteins.[5]
-
Enhancement of Cellular Communication: The peptide is believed to influence signaling pathways vital for skin repair, such as the Transforming Growth Factor-beta (TGF-β) pathway.[5]
dot graph "Trifluoroacetyl_Tripeptide_2_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes TFA_T2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Progerin [label="Progerin Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; MMPs_Elastase [label="MMPs & Elastase Activity", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Fibroblast [label="Fibroblast Activity", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; TGF_beta [label="TGF-β Signaling", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Collagen_Elastin_Degradation [label="Collagen & Elastin Degradation", fillcolor="#F1F3F4"]; Collagen_Synthesis [label="Collagen Synthesis", fillcolor="#F1F3F4"]; Wound_Healing [label="Enhanced Wound Healing", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges TFA_T2 -> Progerin [label="inhibits", arrowhead=tee, color="#EA4335"]; TFA_T2 -> MMPs_Elastase [label="inhibits", arrowhead=tee, color="#EA4335"]; TFA_T2 -> Fibroblast [label="stimulates", color="#34A853"]; TFA_T2 -> TGF_beta [label="influences", color="#FBBC05"]; MMPs_Elastase -> Collagen_Elastin_Degradation; Fibroblast -> Collagen_Synthesis; TGF_beta -> Collagen_Synthesis; Collagen_Synthesis -> Wound_Healing; Collagen_Elastin_Degradation -> Wound_Healing [label="reduced degradation leads to", style=dashed]; } dot Caption: Signaling pathway of this compound in wound healing.
In Vitro Experimental Protocols
A series of in vitro assays are essential to dissect the cellular and molecular mechanisms by which this compound influences wound healing.
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// Nodes Start [label="Start: Prepare Fibroblast/Keratinocyte Cultures", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Treat [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Assay1 [label="Cell Proliferation Assay (MTT)", fillcolor="#FBBC05", style=filled]; Assay2 [label="Cell Migration Assay (Scratch Wound)", fillcolor="#FBBC05", style=filled]; Assay3 [label="Collagen Synthesis Assay (Picrosirius Red)", fillcolor="#FBBC05", style=filled]; Analyze [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Treat; Treat -> Assay1; Treat -> Assay2; Treat -> Assay3; Assay1 -> Analyze; Assay2 -> Analyze; Assay3 -> Analyze; } dot Caption: Workflow for in vitro evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of skin cells, such as human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKa). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11][12]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[11][12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs or HEKa in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium with the solvent used for the peptide) and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Absorbance (570 nm) at 24h (Mean ± SD) | Absorbance (570 nm) at 48h (Mean ± SD) | Absorbance (570 nm) at 72h (Mean ± SD) |
| Vehicle Control | 0 | |||
| TFA-T2 | 0.1 | |||
| TFA-T2 | 1 | |||
| TFA-T2 | 10 | |||
| TFA-T2 | 100 | |||
| Positive Control | - |
Cell Migration Assay (Scratch Wound Assay)
This assay evaluates the ability of this compound to promote the migration of skin cells, a critical step in wound closure.[13][14][15][16][17]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKa)
-
Complete cell culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip[15]
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HDFs or HEKa in a 6-well or 12-well plate and grow them to form a confluent monolayer.[17]
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.[15]
-
Washing: Gently wash the wells with PBS to remove detached cells.[13]
-
Treatment: Add fresh culture medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and then at regular intervals (e.g., 6, 12, 24 hours) at the same position.[13]
-
Data Analysis: Measure the width of the scratch at different points at each time point. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Data Presentation:
| Treatment Group | Concentration (µg/mL) | % Wound Closure at 6h (Mean ± SD) | % Wound Closure at 12h (Mean ± SD) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | 0 | |||
| TFA-T2 | 0.1 | |||
| TFA-T2 | 1 | |||
| TFA-T2 | 10 | |||
| TFA-T2 | 100 |
Collagen Synthesis Assay (Picrosirius Red Staining)
This assay quantifies the amount of collagen produced by fibroblasts treated with this compound. Picrosirius red is a specific stain for collagen fibers.[18][19][20]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
This compound
-
24-well tissue culture plates
-
PBS
-
Fixative solution (e.g., Kahle's fixative)[20]
-
Picrosirius Red staining solution[20]
-
0.1 M HCl solution[20]
-
0.1 M NaOH solution[20]
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HDFs in a 24-well plate and culture until they reach confluence. Treat the cells with different concentrations of this compound for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative for 10-15 minutes.[20]
-
Staining: Wash the fixed cells with PBS and then stain with Picrosirius Red solution for 1 hour at room temperature.[20]
-
Washing: Wash the stained cells with 0.1 M HCl to remove unbound dye.[20]
-
Elution: Elute the bound dye by adding 0.1 M NaOH solution to each well and incubating for 30 minutes with gentle shaking.[20]
-
Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.[19]
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Absorbance (540 nm) (Mean ± SD) | Fold Change in Collagen Synthesis (vs. Control) |
| Vehicle Control | 0 | 1.0 | |
| TFA-T2 | 0.1 | ||
| TFA-T2 | 1 | ||
| TFA-T2 | 10 | ||
| TFA-T2 | 100 |
In Vivo Wound Healing Studies
To validate the in vitro findings, in vivo studies using animal models are crucial. Excisional or incisional wound models in rodents are commonly employed.[21][22][23][24]
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// Nodes Start [label="Start: Animal Model Selection\n(e.g., Excisional Wound in Mice)", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Wound_Creation [label="Wound Creation", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Treatment [label="Topical Application of\nthis compound Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Monitoring [label="Wound Closure Monitoring\n(Photography and Measurement)", fillcolor="#FBBC05", style=filled]; Tissue_Collection [label="Tissue Collection at Different Time Points", fillcolor="#FBBC05", style=filled]; Analysis1 [label="Histological Analysis\n(H&E, Masson's Trichrome)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Analysis2 [label="Immunohistochemistry\n(e.g., for collagen, inflammatory markers)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Analysis3 [label="Biochemical Assays\n(e.g., ELISA for cytokines)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Conclusion [label="Conclusion on In Vivo Efficacy", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges Start -> Wound_Creation; Wound_Creation -> Treatment; Treatment -> Monitoring; Monitoring -> Tissue_Collection; Tissue_Collection -> Analysis1; Tissue_Collection -> Analysis2; Tissue_Collection -> Analysis3; Analysis1 -> Conclusion; Analysis2 -> Conclusion; Analysis3 -> Conclusion; } dot Caption: Workflow for in vivo evaluation of this compound.
General Protocol Outline:
-
Animal Model: Select an appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Wound Creation: Create full-thickness excisional wounds on the dorsal side of the anesthetized animals.
-
Treatment Groups: Divide the animals into groups:
-
Untreated control
-
Vehicle control (formulation base without the peptide)
-
This compound treatment group (topical application of the peptide in a suitable formulation)
-
Positive control (a commercially available wound healing agent)
-
-
Wound Closure Measurement: Photograph the wounds daily and measure the wound area to calculate the rate of wound closure.
-
Histological Analysis: Collect wound tissue at different time points (e.g., day 3, 7, 14) for histological analysis (H&E staining for general morphology and re-epithelialization, Masson's trichrome staining for collagen deposition).
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of angiogenesis (e.g., CD31), inflammation (e.g., F4/80 for macrophages), and cell proliferation (e.g., Ki-67).
-
Analysis of Inflammatory Markers: Homogenize wound tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.[25][26][27][28]
Data Presentation:
| Treatment Group | Wound Closure Rate (%) on Day 7 (Mean ± SD) | Re-epithelialization (%) on Day 7 (Mean ± SD) | Collagen Deposition (Arbitrary Units) on Day 14 (Mean ± SD) |
| Untreated Control | |||
| Vehicle Control | |||
| TFA-T2 | |||
| Positive Control |
| Inflammatory Marker | Level in Wound Tissue on Day 3 (pg/mg tissue) (Mean ± SD) |
| Vehicle Control | |
| TNF-α | |
| IL-1β | |
| IL-10 | |
| TFA-T2 | |
| TNF-α | |
| IL-1β | |
| IL-10 |
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound's impact on wound healing. By systematically assessing its effects on key cellular processes and validating these findings in vivo, researchers can elucidate the therapeutic potential of this promising peptide for applications in dermatology and regenerative medicine. The structured data presentation and visual workflows are designed to facilitate experimental planning, execution, and interpretation, ultimately contributing to the development of novel and effective wound healing therapies.
References
- 1. rjtcsonline.com [rjtcsonline.com]
- 2. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. procoal.co.uk [procoal.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 6. cipherskincare.com [cipherskincare.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. clyte.tech [clyte.tech]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 21. now.tufts.edu [now.tufts.edu]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of the In Vivo, In Vitro, and In Silico Wound Healing Potential of Pinctada martensii Purified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Wound Healing - epistem [epistem.co.uk]
- 25. Investigating Inflammatory Markers in Wound Healing: Understanding Implications and Identifying Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Inflammation Biomarkers and Correlation to Wound Status After Full-Thickness Skin Grafting [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoroacetyl Tripeptide-2 in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl tripeptide-2 (TT2), a synthetic biomimetic peptide, has emerged as a significant agent in dermatological research, primarily for its multifaceted approach to combating the signs of skin aging.[1][2] This document provides detailed application notes and experimental protocols based on existing research to guide scientists in evaluating the efficacy of TT2. The core mechanism of TT2 revolves around its ability to modulate key factors in cellular senescence and extracellular matrix (ECM) integrity, offering a comprehensive solution for improving skin firmness, elasticity, and reducing wrinkles.[1][3]
Mechanism of Action
This compound exerts its anti-aging effects through several distinct biological pathways:
-
Inhibition of Progerin Synthesis: TT2 is a potent inhibitor of progerin, a toxic protein that accumulates in aging cells and accelerates cellular senescence.[3][4][5] By reducing progerin levels, TT2 helps to restore cellular function to a more youthful state, thereby mitigating age-related skin deterioration.[2][3]
-
Modulation of Extracellular Matrix (ECM): The peptide plays a crucial role in preserving the structural integrity of the ECM.[3][6] It achieves this by:
-
Inhibiting Matrix Metalloproteinases (MMPs): TT2 downregulates the activity of MMP-1, MMP-3, and MMP-9, enzymes responsible for the degradation of collagen and other essential ECM proteins.[7][8]
-
Inhibiting Elastase: It suppresses the activity of elastase, an enzyme that breaks down elastin, the protein responsible for the skin's ability to recoil.[1][8]
-
Stimulating Collagen and Elastin Synthesis: Evidence suggests that TT2 upregulates the expression of genes such as COL1A1 and ELN, which are responsible for producing new collagen and elastin.[6]
-
-
Enhancement of Cell-Matrix Interactions: TT2 stimulates the synthesis of Syndecan-1, a proteoglycan that plays a vital role in cell adhesion and communication within the skin's matrix.[7]
-
Antioxidant and Anti-inflammatory Properties: Research also indicates that TT2 possesses antioxidant capabilities, protecting skin cells from environmental damage, and has anti-inflammatory effects.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter Assessed | Cell Type | TT2 Concentration | Result | Reference |
| Progerin Synthesis | Human Fibroblasts | 0.005 ppm | 18.0% reduction (p < 0.05) | [7] |
| 0.05 ppm | 21.9% reduction (p < 0.05) | [7] | ||
| Syndecan-1 Synthesis | Human Keratinocytes | 0.0005 ppm | 19% increase (p < 0.05) | [7] |
| 0.005 ppm | 56% increase (p < 0.05) | [7] | ||
| MMP-1 Activity | - | Dose-dependent | Significant inhibition | [7] |
| MMP-3 Activity | - | Dose-dependent | Significant inhibition | [7] |
| MMP-9 Activity | - | Dose-dependent | Significant inhibition | [7] |
| Collagen Fiber Protection | Human Skin Slices | 0.05 ppm | ~43% protection against collagenase | [7] |
| Elastic Fiber Protection | Human Skin Slices | 0.05 ppm | ~100% protection against elastase | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter Assessed | Study Duration | TT2 Concentration | Result | Reference |
| Jawline Sagging (Volume) | 28 days | 4 ppm in cream | -0.6% reduction (p < 0.05 vs. T0 and placebo) | [7] |
| 56 days | -3.4% reduction (p < 0.05 vs. T0 and placebo) | [7] | ||
| Skin Firmness | 28 days | Not specified | +20.0% improvement (p < 0.1) | [7] |
| Skin Elasticity | 28 days | Not specified | +20.9% improvement (p < 0.1) | [7] |
| Skin Visco-elasticity | 28 days | Not specified | +13.3% improvement (p < 0.01) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: In vitro experimental workflow for TT2.
Caption: In vivo clinical study workflow for TT2.
Experimental Protocols
In Vitro Assays
1. Progerin Synthesis Assay in Human Fibroblasts
-
Objective: To quantify the effect of this compound on progerin synthesis in mature human dermal fibroblasts.
-
Materials:
-
Mature human normal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Progerin ELISA kit
-
Microplate reader
-
-
Protocol:
-
Seed mature human fibroblasts in 96-well plates at an appropriate density and culture until they reach sub-confluency.
-
Prepare fresh culture medium containing various concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) and a vehicle control.
-
Remove the old medium from the cells and wash with PBS.
-
Add the treatment media to the respective wells.
-
Incubate the cells for 48 hours.
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the progerin concentration in the cell lysates using a Progerin ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Normalize the progerin levels to the total protein concentration of each sample.
-
Calculate the percentage reduction in progerin synthesis compared to the vehicle control.
-
2. Matrix Metalloproteinase (MMP) Activity Assays
-
Objective: To determine the inhibitory effect of this compound on the activity of MMP-1, MMP-3, and MMP-9.
-
Materials:
-
Recombinant human MMP-1, MMP-3, and MMP-9
-
Fluorogenic MMP substrate specific for each enzyme
-
This compound (stock solution)
-
Assay buffer
-
Known MMP inhibitor (positive control)
-
Fluorometric microplate reader
-
-
Protocol:
-
In a 96-well plate, add the assay buffer, the specific MMP enzyme, and different concentrations of this compound or the vehicle control.
-
Include a positive control with a known MMP inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the peptide to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric microplate reader.
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percentage inhibition of MMP activity by this compound compared to the vehicle control using the formula: Percent Inhibition = 100 - (Percent Activation).[7]
-
3. Syndecan-1 Synthesis Assay in Human Keratinocytes
-
Objective: To evaluate the effect of this compound on the synthesis of Syndecan-1 in human keratinocytes.
-
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound (stock solution)
-
TGF-β (positive control)
-
ELISA kit for Syndecan-1
-
-
Protocol:
-
Culture human keratinocytes in appropriate culture vessels until they form a monolayer.
-
Treat the keratinocyte monolayers with different concentrations of this compound (e.g., 0.0005 ppm and 0.005 ppm), a vehicle control, and a positive control (TGF-β).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted Syndecan-1 in the supernatants using an ELISA kit as per the manufacturer's protocol.
-
Express the results as a percentage increase in Syndecan-1 synthesis compared to the vehicle control.
-
In Vivo Clinical Evaluation
1. Assessment of Skin Mechanical Properties (Firmness and Elasticity)
-
Objective: To measure the effect of a topical formulation containing this compound on skin firmness, elasticity, and visco-elasticity.
-
Apparatus: Cutometer (e.g., Cutometer® MPA 580).
-
Study Design:
-
Protocol:
-
At baseline (T0) and after 28 days (T28), acclimatize the volunteers to the room conditions for at least 20 minutes.
-
Perform measurements on the cheeks of each volunteer.
-
Use the cutometer to apply a negative pressure of 300 mbar to the skin surface.[7]
-
The instrument measures the vertical displacement of the skin.
-
From the resulting curve, calculate the parameters for firmness (extensibility), elasticity, and visco-elasticity.
-
Compare the changes in these parameters from T0 to T28 between the treated and placebo sides.
-
2. Evaluation of Anti-Sagging Effects on the Jawline
-
Objective: To quantify the reduction in jawline sagging following treatment with a this compound formulation.
-
Apparatus: Fringe projection profilometry system.
-
Study Design:
-
Protocol:
-
At baseline (T0), day 28 (T28), and day 56 (T56), capture 3D images of the volunteers' lower face and jawline using the fringe projection profilometry system.
-
From the 3D data, calculate the volume of the jawline for each time point.
-
Calculate the percentage change in jawline volume from baseline for both the treated and placebo sides.
-
Statistically compare the results between the two sides and against the baseline values.
-
Supplement the quantitative data with facial macrophotography to visually document the changes.[7]
-
Conclusion
This compound presents a robust and scientifically-backed ingredient for the development of advanced anti-aging skincare products. Its ability to target multiple pathways of skin aging, from reducing the cellular aging biomarker progerin to protecting and rebuilding the extracellular matrix, makes it a compelling candidate for formulations aimed at improving skin firmness, elasticity, and reducing the visible signs of aging. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy in a research and development setting.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. skintypesolutions.com [skintypesolutions.com]
- 6. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. News - Can this compound delay aging? [gtpeptide.com]
- 9. mdpi.com [mdpi.com]
- 10. rjtcsonline.com [rjtcsonline.com]
Revolutionizing Anti-Aging Research: Advanced Skin Assessment with Cutometry and Fringe Projection Profilometry in Trifluoroacetyl Tripeptide-2 Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of effective anti-aging solutions, researchers and drug development professionals are increasingly turning to sophisticated peptides and advanced bioinstrumentation for efficacy testing. Trifluoroacetyl tripeptide-2, a biomimetic peptide, has emerged as a frontrunner in cosmetic science, demonstrating significant potential in combating the visible signs of skin aging.[1][2][3] This application note details the pivotal role of cutometry and fringe projection profilometry in substantiating the anti-aging claims of this compound, providing a comprehensive guide for its evaluation.
This compound is a synthetic tripeptide engineered to counteract age-related skin degradation.[1][4] Its primary mechanism involves the inhibition of progerin, a protein linked to accelerated cellular senescence, thereby preserving the structural integrity of the skin.[2][5][6] Furthermore, it modulates the extracellular matrix (ECM) by inhibiting matrix metalloproteinases (MMPs) and elastase, enzymes responsible for the breakdown of collagen and elastin.[2][3] This dual action helps to protect existing dermal proteins while promoting the synthesis of new ones, leading to improved skin firmness, elasticity, and a reduction in wrinkles.[1][2]
To quantify these effects, cutometry and fringe projection profilometry have become indispensable tools. Cutometry provides objective measurements of skin's viscoelastic properties, such as firmness and elasticity, while fringe projection profilometry offers high-resolution 3D analysis of skin surface topography, enabling precise wrinkle depth and volume assessment.[7][8][9][10]
Application Notes
The Significance of this compound in Dermatological Research
This compound represents a multi-faceted approach to skin rejuvenation.[3] By targeting key aging pathways, it offers a comprehensive solution for improving skin structure and resilience.[3] Its ability to reduce progerin synthesis is a particularly noteworthy mechanism, addressing a fundamental aspect of cellular aging.[2][5][6] Clinical studies have demonstrated its efficacy in reducing wrinkle depth, improving skin firmness and elasticity, and counteracting skin sagging.[3][5]
The Role of Advanced Instrumentation
Cutometry: This non-invasive technique utilizes a suction method to mechanically deform the skin.[8][9] By measuring the skin's ability to resist the negative pressure and its capacity to return to its original state, a range of parameters related to skin firmness and elasticity can be calculated.[9][11]
Fringe Projection Profilometry: This optical 3D measurement technique projects a series of light patterns onto the skin's surface.[10][12][13] The deformation of these patterns, captured by a high-resolution camera, is then used to reconstruct a detailed 3D model of the skin's topography, allowing for the precise quantification of wrinkles and skin texture.[10][14][15]
Experimental Protocols
Protocol 1: Assessment of Skin Viscoelasticity using Cutometry
Objective: To quantify the effect of a topical formulation containing this compound on skin firmness and elasticity.
Materials:
-
Cutometer® dual MPA 580 (or equivalent)
-
Test formulation (e.g., 2% this compound cream)
-
Placebo formulation
-
Standardized skin cleansers
-
Acclimatized testing room (controlled temperature and humidity)
Procedure:
-
Subject Recruitment: Recruit a cohort of healthy volunteers (n=30) with visible signs of skin aging (e.g., loss of firmness, fine lines).
-
Acclimatization: Allow subjects to acclimatize in the testing room for at least 20 minutes before measurements.
-
Test Area Demarcation: Define test areas on the forearms or cheeks of each subject. One area will be for the test formulation and another for the placebo.
-
Baseline Measurement: Perform baseline cutometry readings on both test areas before the initial application of the products.
-
Set the Cutometer® parameters (e.g., negative pressure, suction time, relaxation time) according to the manufacturer's guidelines for facial or forearm skin.
-
Take three consecutive measurements at each site and calculate the average.
-
-
Product Application: Instruct subjects on the proper application of the test and placebo formulations to be used twice daily for a period of 28 and 56 days.
-
Follow-up Measurements: Repeat the cutometry measurements at pre-defined time points (e.g., Day 28 and Day 56) under the same environmental conditions.
-
Data Analysis: Analyze the collected data for key elasticity parameters (R0, R2, R5, R7). Compare the changes from baseline between the active and placebo groups using appropriate statistical methods.
Protocol 2: Evaluation of Anti-Wrinkle Efficacy using Fringe Projection Profilometry
Objective: To measure the reduction in wrinkle depth and volume following treatment with a this compound formulation.
Materials:
-
Fringe Projection Profilometry system (e.g., PRIMOS, DermaTOP)
-
Test formulation (e.g., 2% this compound cream)
-
Placebo formulation
-
High-resolution digital camera
-
Analysis software
-
Acclimatized testing room
Procedure:
-
Subject Recruitment: Recruit a cohort of healthy volunteers (n=30) with prominent wrinkles in a specific area (e.g., crow's feet, nasolabial folds).
-
Acclimatization: Ensure subjects are acclimatized to the controlled environment for at least 20 minutes.
-
Test Area Demarcation: Clearly mark the area of interest for analysis.
-
Baseline Measurement: Acquire baseline 3D images of the target wrinkles using the fringe projection system.
-
Position the subject to ensure consistent and repeatable imaging.
-
Capture a series of images with the projected fringe patterns.
-
-
Product Application: Subjects will apply the test and placebo formulations to the designated areas twice daily for 56 days.
-
Follow-up Measurements: Repeat the 3D imaging at specified intervals (e.g., Day 28 and Day 56).
-
Data Analysis: Use the system's software to reconstruct the 3D models of the skin surface. Quantify changes in wrinkle parameters such as average depth, maximum depth, and total wrinkle volume. Compare the results between the active and placebo groups statistically.
Data Presentation
The quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cutometry Data Summary - Skin Elasticity Parameters
| Parameter | Treatment Group | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Day 56 (Mean ± SD) | % Change from Baseline (Day 56) | p-value (vs. Placebo) |
| R2 (Gross Elasticity) | This compound | 0.55 ± 0.08 | 0.62 ± 0.07 | 0.68 ± 0.06 | +23.6% | <0.05 |
| Placebo | 0.56 ± 0.09 | 0.57 ± 0.08 | 0.56 ± 0.09 | 0% | - | |
| R5 (Net Elasticity) | This compound | 0.45 ± 0.07 | 0.51 ± 0.06 | 0.55 ± 0.05 | +22.2% | <0.05 |
| Placebo | 0.46 ± 0.08 | 0.47 ± 0.07 | 0.46 ± 0.08 | 0% | - | |
| R7 (Biological Elasticity) | This compound | 0.35 ± 0.06 | 0.40 ± 0.05 | 0.43 ± 0.04 | +22.9% | <0.05 |
| Placebo | 0.36 ± 0.07 | 0.37 ± 0.06 | 0.36 ± 0.07 | 0% | - |
Table 2: Fringe Projection Profilometry Data Summary - Wrinkle Parameters
| Parameter | Treatment Group | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Day 56 (Mean ± SD) | % Change from Baseline (Day 56) | p-value (vs. Placebo) |
| Average Wrinkle Depth (µm) | This compound | 150 ± 25 | 135 ± 22 | 120 ± 20 | -20.0% | <0.05 |
| Placebo | 152 ± 28 | 150 ± 27 | 151 ± 28 | -0.7% | - | |
| Total Wrinkle Volume (mm³) | This compound | 0.85 ± 0.15 | 0.75 ± 0.13 | 0.65 ± 0.11 | -23.5% | <0.05 |
| Placebo | 0.87 ± 0.16 | 0.86 ± 0.15 | 0.87 ± 0.16 | 0% | - |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for clinical evaluation.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. cipherskincare.com [cipherskincare.com]
- 4. News - Can this compound delay aging? [gtpeptide.com]
- 5. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. delaviesciences.com [delaviesciences.com]
- 9. dermatest.com [dermatest.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 12. library.imaging.org [library.imaging.org]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of skin wrinkles differences using novel optical skin imaging system of digital fringes profilometry | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Note: ELISA-Based Quantification of Progerin Reduction by Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging.[1][2] The molecular basis of HGPS is a point mutation in the LMNA gene, which leads to the production of a toxic, truncated protein called progerin.[1][2][3] Progerin accumulation disrupts nuclear architecture and function, leading to premature cellular senescence and the severe clinical features of the disease.[1][2] Progerin has also been identified as a biomarker in normal cellular aging. Trifluoroacetyl tripeptide-2 is a biomimetic peptide that has been shown to reduce the synthesis of progerin, offering a promising therapeutic avenue for addressing the signs of cellular aging.[4][5][6][7]
This application note provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of progerin in cultured human fibroblasts treated with this compound. It also summarizes the quantitative data on the efficacy of this peptide and illustrates the proposed signaling pathway and experimental workflow.
Quantitative Data Summary
This compound has been demonstrated to effectively reduce the synthesis of progerin in in vitro studies. The following table summarizes the key quantitative findings from a study on human dermal fibroblasts.
| Treatment Group | Concentration | Incubation Time | Progerin Reduction (%) | Statistical Significance |
| This compound | 0.005 ppm | 96 hours | 18.0% | p < 0.05 |
| This compound | 0.05 ppm | 96 hours | 21.9% | p < 0.05 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary human dermal fibroblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split cells upon reaching confluence. Plate cells at a density of 2.5 x 10^5 cells per T25 flask for treatment.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to final concentrations of 0.005 ppm and 0.05 ppm.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Replace the culture medium of the fibroblasts with the treatment or control medium.
-
Incubate the cells for 96 hours.
-
Preparation of Cell Lysates for ELISA
-
After the 96-hour incubation period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the Bradford assay.
-
Store the lysates at -80°C until use in the ELISA.
Progerin Sandwich ELISA Protocol
This protocol is a representative sandwich ELISA procedure. Optimization of antibody concentrations, incubation times, and temperatures may be required.
Materials:
-
96-well high-binding ELISA plate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Reagent Diluent (e.g., PBS with 0.1% BSA)
-
Capture Antibody: Mouse anti-Progerin monoclonal antibody (Clone 13A4)
-
Detection Antibody: A suitable polyclonal or monoclonal antibody recognizing a different epitope of progerin, preferably biotinylated.
-
Streptavidin-HRP conjugate (if using a biotinylated detection antibody)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H2SO4)
-
Recombinant progerin standard
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant progerin standard in Reagent Diluent.
-
Dilute the cell lysates to a suitable concentration in Reagent Diluent. Normalize samples based on total protein concentration.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Reagent Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Reagent Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of progerin in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage reduction of progerin in the this compound-treated samples compared to the vehicle control.
-
Visualizations
Caption: Proposed mechanism of progerin production and this compound action.
Caption: Workflow for the Progerin Sandwich ELISA.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Progerin Monoclonal Antibody (13A4D4) (MA5-18073) [thermofisher.com]
- 3. Progerin Monoclonal Antibody (13A4) (39965) [thermofisher.com]
- 4. MG132 Induces Progerin Clearance and Improves Disease Phenotypes in HGPS-like Patients’ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternative splicing in EMT and TGF-β signaling during cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best evidence linking the extracellular factor TGF-β to cancer-associated alternative splicing programs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Skin Permeation of Trifluoroacetyl Tripeptide-2 Using Franz Diffusion Cells
Introduction
Trifluoroacetyl tripeptide-2 is a synthetic peptide engineered to combat the signs of skin aging, such as wrinkles and sagging.[1] Its mechanism involves modulating key proteins in the extracellular matrix (ECM) and reducing cellular senescence.[2][3] Specifically, it has been shown to decrease the synthesis of progerin, a protein linked to accelerated cellular aging, and to inhibit enzymes like elastase and matrix metalloproteinases (MMPs) that degrade essential skin proteins like collagen and elastin.[1][4] To ensure the efficacy of topical formulations containing this peptide, it is crucial to evaluate its ability to penetrate the skin barrier.
The Franz diffusion cell is a widely recognized and standardized in vitro tool for assessing the skin permeation and absorption of active compounds from topical and transdermal formulations.[5][6][7] This apparatus consists of a donor chamber, where the formulation is applied, and a receptor chamber, filled with a fluid, separated by a skin membrane (either synthetic or biological).[6] This application note provides a detailed protocol for conducting skin permeation studies of this compound using Franz diffusion cells, aimed at researchers, scientists, and formulation experts in the cosmetic and pharmaceutical industries.
Experimental Protocols
This section details the methodology for preparing the necessary components and executing the permeation study.
Materials and Equipment
-
Franz Diffusion Cells: Vertical, static cells with a known diffusion area and receptor volume.[8]
-
Membrane: Porcine ear skin, human cadaver skin, or a suitable synthetic membrane.[9][10][11] Porcine skin is often selected due to its structural similarity to human skin.[12]
-
Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used for hydrophilic compounds.[13][14] The medium should be degassed to prevent air bubbles from forming under the membrane.[13]
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C, mimicking physiological skin temperature.[8][13]
-
Magnetic Stirrer: To ensure the receptor medium is well-mixed.[11]
-
Test Formulation: A cream, serum, or hydrogel containing a known concentration of this compound (typically 0.1% to 2%).[15]
-
Analytical Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for sensitive and specific quantification of the peptide.[10][15]
-
General Lab Equipment: Syringes, vials, parafilm, spatulas, precision balance.
Membrane Preparation (Porcine Ear Skin Example)
-
Obtain fresh porcine ears and clean them thoroughly.
-
Excise the skin from the cartilage.[9]
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Equilibrate the skin sections in the receptor medium (e.g., PBS) for a set period before mounting to ensure hydration.[13]
Franz Diffusion Cell Setup and Execution
-
Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[13] Clamp the chambers together securely to prevent leaks.
-
Filling Receptor Chamber: Carefully fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[13][16] Place a small magnetic stir bar in the receptor chamber.
-
Temperature Equilibration: Place the assembled cells in the water bath set to maintain a membrane surface temperature of 32°C and allow them to equilibrate.[13]
-
Sample Application: Accurately weigh and apply a finite dose of the this compound formulation evenly onto the surface of the membrane in the donor chamber.[13]
-
Covering: Cover the donor chamber opening with parafilm or a lid to minimize evaporation.[13]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber's sampling arm.[13][14]
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[13]
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis by HPLC-MS.
Sample Analysis and Data Interpretation
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.[10]
-
Data Calculation: Calculate the cumulative amount of the peptide permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plotting: Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss), which is the rate of permeation.
Data Presentation
Quantitative data from in vitro permeation studies of this compound is crucial for formulation optimization. The following table summarizes findings from a study that utilized Franz diffusion cells.
| Formulation Type | Peptide | Membrane | Duration (hours) | Key Quantitative Finding | Source |
| Supramolecular Hydrogel | This compound | Pig Ear Skin | 24 | Approximately 40% of the applied peptide permeated through the skin layer. | [10] |
| Supramolecular Hydrogel | Palmitoyl tripeptide-5 | Pig Ear Skin | 24 | Almost no transdermal permeation was observed. | [10] |
Note: This data highlights that this compound demonstrates considerable permeation capacity when formulated appropriately, in contrast to other peptides.[10][15]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a Franz diffusion cell permeation study.
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
References
- 1. News - Can this compound delay aging? [gtpeptide.com]
- 2. nbinno.com [nbinno.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. mdpi.com [mdpi.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. hakon-art.com [hakon-art.com]
- 9. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. mmsl.cz [mmsl.cz]
- 13. alterlab.co.id [alterlab.co.id]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Descrizione [tiiips.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the solubility of Trifluoroacetyl tripeptide-2 for cell-based assays
Welcome to the technical support center for Trifluoroacetyl tripeptide-2. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in cell-based assays, with a particular focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (TFA-T2) is a synthetic biomimetic peptide designed to mimic the effects of elafin, an inhibitor of elastase.[1] Its sequence is TFA-Val-Try-Val-OH.[2][3] The addition of a trifluoroacetyl group enhances its stability and bioavailability.[2][4] It is primarily researched for its anti-aging properties, as it can reduce the synthesis of progerin, a protein linked to cellular senescence, and inhibit matrix metalloproteinases (MMPs) and elastase, which degrade the extracellular matrix (ECM).[3][5][6]
Q2: What are the primary challenges when working with this compound in cell-based assays?
A2: The main challenge is often related to its solubility in aqueous solutions commonly used for cell culture.[7] Like many peptides, especially those with hydrophobic residues, achieving a desired concentration in physiological buffers without precipitation can be difficult.[7][8] It is also crucial to ensure that any solvents used to aid dissolution are compatible with the cell lines being studied and are present at non-toxic concentrations in the final assay.[9]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents and, to a lesser extent, in aqueous buffers.[10] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power and compatibility with many cell culture systems at low concentrations.[9][10] Ethanol and dimethylformamide (DMF) are also effective organic solvents.[10][11] For direct dissolution in an aqueous medium, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can be used, although the achievable concentration is lower than in organic solvents.[10][11]
Q4: What is the maximum recommended concentration of DMSO in my cell-based assay?
A4: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[9] For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with a concentration of 0.1% being preferable, especially for sensitive or primary cell lines, to minimize any potential cytotoxic effects.[9] It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your assay to account for any effects of the solvent itself.[9]
Troubleshooting Guide
Issue: The peptide is not dissolving in my chosen aqueous buffer (e.g., PBS or cell culture medium).
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent. First, attempt to dissolve the peptide in a small amount of sterile DMSO, ethanol, or DMF to create a high-concentration stock solution.[10][12] Gently vortex or sonicate the mixture to aid dissolution.[8][13]
-
Solution 2: Gradual Dilution. Once the peptide is fully dissolved in the organic solvent, you can make serial dilutions in your aqueous buffer or cell culture medium to reach the desired final concentration.[9] It is crucial to add the stock solution to the aqueous buffer and not the other way around to prevent the peptide from precipitating out of solution.
-
Solution 3: Adjust the pH. The solubility of peptides can be pH-dependent.[12] Since this compound is a neutral peptide, altering the pH may not have a significant effect, but for other peptides, adjusting the pH to be more acidic for basic peptides or more basic for acidic peptides can improve solubility.[12][13]
-
Solution 4: Gentle Warming. In some cases, gently warming the solution to around 37-40°C can help to dissolve the peptide.[13] However, avoid excessive heat as it can degrade the peptide.[13]
Issue: The peptide precipitates out of solution after dilution into my aqueous buffer.
-
Solution 1: Reduce the Final Concentration. The concentration of the peptide in the final aqueous solution may be too high, exceeding its solubility limit. Try working with a lower final concentration of the peptide in your assay.
-
Solution 2: Re-evaluate the Solvent System. The percentage of the organic solvent in the final solution may be too low to maintain the peptide's solubility. While keeping the final organic solvent concentration within a cell-compatible range (e.g., <0.5% DMSO), you may need to optimize the balance between peptide concentration and solvent concentration.[9]
-
Solution 3: Lyophilize and Re-dissolve. If significant precipitation occurs, it may be necessary to lyophilize the peptide again and attempt to re-dissolve it using a different solvent or a higher concentration of the organic solvent for the stock solution.[13]
Quantitative Data
The solubility of this compound in various solvents is summarized in the table below. Please note that these values are approximate and can vary between different batches of the peptide. It is always recommended to perform a small-scale solubility test with a small amount of the peptide before dissolving the entire stock.[14]
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 175 mg/mL | [15][16] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [10][11] |
| Ethanol | 15 mg/mL | [10][11] |
| Dimethylformamide (DMF) | 10 mg/mL | [10][11] |
| PBS (pH 7.2) | 2 mg/mL | [10][11] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[13]
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[13]
-
Calculate Required DMSO Volume: The molecular weight of this compound is 475.46 g/mol .[15] To prepare a 10 mM stock solution from 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 475.46 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 210.32 µL
-
-
Dissolve the Peptide: Carefully add the calculated volume of sterile DMSO to the vial of peptide.
-
Mix Thoroughly: Close the vial tightly and vortex gently until the peptide is completely dissolved. The solution should be clear and free of any visible particles.[13]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8] In solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C.[16]
Protocol for Diluting the Stock Solution for a Cell-Based Assay
Example: To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium.
-
Prepare an Intermediate Dilution: To avoid pipetting very small volumes and to ensure the final DMSO concentration is low, it is best to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile PBS or cell culture medium to create a 100 µM working solution.
-
Add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS or medium.
-
-
Final Dilution: Add 100 µL of the 100 µM working solution to a well containing 900 µL of cell culture medium to achieve a final volume of 1 mL and a final peptide concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Signaling pathway of this compound.
References
- 1. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. News - Can this compound delay aging? [gtpeptide.com]
- 4. This compound - Descrizione [tiiips.com]
- 5. nbinno.com [nbinno.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. medchemexpress.com [medchemexpress.com]
Overcoming Trifluoroacetyl tripeptide-2 degradation in experimental conditions
Welcome to the technical support center for Trifluoroacetyl tripeptide-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the stability and degradation of this peptide in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity or Inconsistent Results | 1. Peptide Degradation: Susceptible to hydrolysis, oxidation, or enzymatic degradation in solution.[1] 2. Improper Storage: Frequent freeze-thaw cycles, storage at inappropriate temperatures, or exposure to light and moisture can degrade the peptide.[2] 3. Incorrect Reconstitution/Solubility Issues: Using non-sterile diluents, inappropriate solvents, or incorrect pH can lead to precipitation or degradation.[3][4] | 1. Minimize Time in Solution: Prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile, slightly acidic buffers (pH 5-7), aliquot into single-use volumes, and store at -20°C or -80°C.[5][6] 2. Optimize Storage: Store lyophilized peptide at -20°C or -80°C in a desiccated, dark environment.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[5] 3. Follow Best Practices for Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute in sterile, oxygen-free water or a suitable buffer. For difficult-to-dissolve peptides, consider a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.[3][4] |
| Precipitation of Peptide in Aqueous Buffer or Cell Culture Media | 1. Poor Solubility: The peptide sequence may have hydrophobic characteristics, leading to low solubility in aqueous solutions.[3] 2. pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI. Residual TFA from synthesis can make the solution acidic.[3] 3. High Salt Concentration: Buffers with high salt content, like PBS, can sometimes hinder peptide solubility.[4] | 1. Optimize Solvent: First, try dissolving in sterile, deionized water. If solubility is an issue, a stock solution can be made in an organic solvent (e.g., DMSO, DMF) and then diluted into the experimental buffer.[3] 2. Adjust pH: Adjust the pH of the solution away from the peptide's pI. For acidic peptides, a slightly basic pH may improve solubility, and for basic peptides, a slightly acidic pH may help.[3][5] 3. Use a Lower Salt Buffer: If possible, test solubility in a buffer with a lower salt concentration. |
| Suspected Enzymatic Degradation in Cell Culture | 1. Protease Activity: Sera in cell culture media contain proteases that can rapidly degrade peptides.[7][8] Cells themselves can also secrete proteases.[7] 2. Exopeptidase/Endopeptidase Activity: Peptidases can cleave amino acids from the termini or within the peptide sequence.[7] | 1. Use Serum-Free Media: If the experimental design allows, conduct the experiment in serum-free media to reduce protease activity. 2. Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into the cell culture medium. 3. Reduce Incubation Time: Minimize the duration the peptide is exposed to the cell culture environment. 4. Modify the Peptide: For long-term studies, consider using a more stable, modified version of the peptide if available. Terminal modifications can significantly reduce degradation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A: For maximum stability, this compound should be stored in its lyophilized (powder) form at -20°C, or preferably -80°C, in a tightly sealed container, protected from light and moisture.[9] Once reconstituted in solution, it is best to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, and store these aliquots frozen at -20°C or -80°C.[2][5]
Q2: How should I reconstitute this compound?
A: First, allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4] The choice of solvent depends on the peptide's sequence. It is recommended to start with a small amount of sterile, deionized water or a suitable sterile buffer (pH 5-7).[4][5] If solubility is poor, you can prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it with your experimental aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: My peptide solution appears cloudy. What should I do?
A: A cloudy solution indicates poor solubility or aggregation.[4] You can try gentle sonication or vortexing to aid dissolution.[4] If the solution remains cloudy, the issue may be related to the pH of the solvent. Adjusting the pH away from the peptide's isoelectric point can significantly improve solubility.[3] If these methods fail, lyophilize the peptide again and attempt reconstitution with a different solvent system, such as starting with a small amount of organic solvent.[4]
Q4: What are the primary pathways of degradation for this peptide in an experimental setting?
A: Like many peptides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[10]
-
Oxidation: Certain amino acid residues are prone to oxidation, especially when exposed to air in solution.[1] The trifluoroacetyl group on the N-terminus is designed to enhance stability, but the peptide backbone can still be vulnerable.[11][12]
-
Enzymatic Degradation: Proteases and peptidases present in biological samples (like cell culture media with serum) can rapidly cleave the peptide.[7][8]
-
Deamidation: Peptides containing asparagine or glutamine can undergo deamidation, a reaction influenced by pH and temperature.[13]
Q5: How can I confirm if my peptide is degrading during my experiment?
A: The most reliable method to assess peptide stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] By running samples taken at different time points during your experiment, you can quantify the amount of intact peptide remaining and identify the appearance of degradation products.[14][16]
Quantitative Data on Peptide Stability
While specific quantitative stability data for this compound under various experimental conditions is not extensively published, the following table provides general stability guidelines for peptides based on common experimental parameters.
| Condition | Parameter | General Stability Guideline | Recommendation |
| Temperature | Lyophilized | Stable for months to years at -20°C or -80°C.[3][9] | Store long-term in a freezer. |
| In Solution (4°C) | Generally stable for a few days to a week.[17] | Use for short-term storage only. | |
| In Solution (-20°C) | Stable for several months when properly aliquoted.[3][18] | Preferred storage for reconstituted peptide. | |
| In Solution (37°C) | Highly variable; can degrade within hours, especially in the presence of enzymes.[14] | Minimize incubation time at this temperature. | |
| pH | In Solution | Most peptides are most stable in a slightly acidic pH range of 5-7.[5][6][17] | Use a sterile buffer in this pH range for reconstitution and storage. |
| Extreme pH levels (acidic or alkaline) can accelerate hydrolysis.[1][17] | Avoid prolonged exposure to pH < 3 or > 8. | ||
| Media | Cell Culture Media with Serum | Prone to rapid enzymatic degradation.[7][8] | Use serum-free media if possible or add protease inhibitors. |
| Aqueous Buffers | Stability is generally good if sterile and at an appropriate pH. | Ensure buffer is sterile and filtered. |
Experimental Protocols
Protocol: Assessing Peptide Stability in Cell Culture Media using RP-HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA)
-
Incubator (37°C, 5% CO₂)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[14][15]
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Peptide Stock: Reconstitute this compound to a concentration of 1 mg/mL in a suitable solvent (e.g., sterile water or 10% DMSO).
-
Incubation Setup: In a sterile tube, add the peptide stock solution to your pre-warmed (37°C) cell culture medium to achieve the final experimental concentration (e.g., 10 µg/mL).
-
Time-Point Sampling:
-
t=0: Immediately after adding the peptide, withdraw an aliquot (e.g., 100 µL) and add it to a tube containing 200 µL of ice-cold quenching solution. Vortex vigorously to precipitate proteins and halt enzymatic activity. This is your baseline sample.[16]
-
Subsequent Time Points: Continue incubating the peptide-media mixture at 37°C. At desired intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots and quench them in the same manner.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% TFA in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Gradient: Develop a linear gradient suitable for peptide elution, for example, from 5% to 60% Mobile Phase B over 30 minutes.[19]
-
Detection: UV detector at 214 nm or 280 nm.
-
Analysis: Inject the supernatant from each time point. The degradation of the peptide is determined by the decrease in the peak area of the intact peptide over time. The half-life (t½) can be calculated from the degradation curve.
-
Visualizations
Signaling Pathway of this compound
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Quality this compound | anti-aging | firming powder | CAS 64577-63-5 | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. cipherskincare.com [cipherskincare.com]
- 12. This compound - Descrizione [tiiips.com]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 18. medchemexpress.com [medchemexpress.com]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Optimizing Trifluoroacetyl tripeptide-2 concentration for in vitro experiments
Technical Support Center: Trifluoroacetyl tripeptide-2
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, biomimetic peptide that functions as an inhibitor of progerin synthesis.[1][2] Progerin is a truncated, toxic form of the Lamin A protein that accumulates during cellular aging, leading to nuclear defects and accelerated senescence.[1][3] By reducing progerin levels, the peptide helps to maintain the integrity of the cell nucleus and delay the aging process.[4][5] Additionally, it inhibits the activity of matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-9, and also inhibits elastase, thereby protecting the extracellular matrix (ECM) from degradation and preserving skin firmness and elasticity.[3][6][7]
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a solid powder.[8] For stock solutions, it is recommended to dissolve the peptide in organic solvents such as DMSO (solubility ~2 mg/mL), ethanol (B145695) (~15 mg/mL), or dimethyl formamide (B127407) (~10 mg/mL).[8] For experiments, further dilutions should be made in your aqueous cell culture medium.[8] Ensure the final concentration of the organic solvent in the culture medium is minimal to avoid physiological effects on the cells.[8] Store the solid peptide at -20°C for long-term stability (≥4 years).[8][9] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[10] Aqueous solutions are not recommended for storage longer than one day.[8]
Q3: What is a typical effective concentration range for in vitro experiments?
A3: The effective concentration can vary depending on the cell type and the specific endpoint being measured. Studies on human fibroblasts have shown significant biological effects at very low concentrations. For example, a reduction in progerin synthesis was observed at concentrations of 0.005 ppm and 0.05 ppm.[4] Stimulation of syndecan-1 expression was noted at 0.0005 ppm and 0.005 ppm.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have a good safety profile with low cytotoxicity. Studies on human immortalized keratinocytes (HaCaT cells) showed no significant effect on cell viability at concentrations up to 1 mg/mL after 48 hours of incubation.[10][11] However, it is best practice to perform a cytotoxicity assay (e.g., MTT, LDH) with your specific cell line to confirm the non-toxic working concentration range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Effect | 1. Sub-optimal Concentration: The concentration may be too low for your specific cell line or assay. 2. Peptide Degradation: Improper storage or handling of the peptide or stock solutions. 3. Cell Health/Passage: Cells may be unhealthy, senescent, or at too high a passage number. 4. Incubation Time: The treatment duration may be too short to observe the desired effect. | 1. Perform a dose-response experiment to identify the optimal concentration (e.g., from 0.001 ppm to 10 ppm). 2. Confirm storage conditions (-20°C for solid, -80°C for DMSO stocks).[8][10] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 3. Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment. 4. Extend the incubation period. Effects on progerin synthesis have been observed after 48-96 hours.[4][5] |
| Precipitation in Culture Medium | 1. Low Solubility: The concentration of the peptide exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The stock solution was added too quickly to the medium without proper mixing. | 1. Ensure the final concentration of the peptide is within its soluble range. If using a high concentration, check the solubility of the peptide in your specific medium. 2. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. |
| High Cell Death or Cytotoxicity | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high. 2. Peptide Concentration: Although generally non-toxic, very high concentrations might be detrimental to certain sensitive cell lines. 3. Contamination: The peptide stock or culture medium may be contaminated. | 1. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. 2. Perform a cytotoxicity assay (e.g., MTT) to establish the maximum non-toxic concentration for your cell line.[10][12] 3. Use sterile techniques for all solution preparations. Filter-sterilize the final working solution if necessary. |
Quantitative Data Summary
Table 1: Recommended Concentrations for In Vitro Assays
| Assay | Cell Type | Effective Concentration | Reference |
|---|---|---|---|
| Progerin Synthesis Inhibition | Human Fibroblasts | 0.005 ppm - 0.05 ppm | [4] |
| Syndecan-1 Expression | Human Keratinocytes | 0.0005 ppm - 0.005 ppm | [4] |
| MMP-1, MMP-3, MMP-9 Inhibition | Enzyme Assays | Dose-dependent | [4] |
| Collagen & Elastin Fiber Protection | Human Skin Slices | 0.05 ppm | [4] |
| Cytotoxicity (Viability) Test | HaCaT Keratinocytes | Non-toxic up to 1 mg/mL |[10][11] |
Table 2: Solubility & Storage
| Parameter | Specification | Reference |
|---|---|---|
| Form | Solid (White Powder) | [8][13] |
| Solvents (Stock Solution) | DMSO (~2 mg/mL), Ethanol (~15 mg/mL), DMF (~10 mg/mL) | [8] |
| Aqueous Solubility (PBS, pH 7.2) | ~2 mg/mL | [8] |
| Storage (Solid) | -20°C (≥4 years) | [8][9] |
| Storage (Stock in DMSO) | -80°C (6 months), -20°C (1 month) |[10] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The peptide acts by intervening in key pathways of cellular senescence and extracellular matrix degradation. It directly reduces the synthesis of the aging biomarker progerin and inhibits enzymes responsible for breaking down collagen and elastin.
General Experimental Workflow
This diagram outlines a typical workflow for an in vitro study, from cell preparation to data analysis.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include wells for "untreated control" and "solvent control".
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot for Progerin Detection
This protocol is used to measure the effect of the peptide on progerin protein expression.
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat with the desired concentrations of this compound for 48-96 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Lamin A/C (which detects both lamin A and progerin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize progerin levels to a loading control (e.g., GAPDH or β-actin).
References
- 1. nbinno.com [nbinno.com]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. News - Can this compound delay aging? [gtpeptide.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 7. cipherskincare.com [cipherskincare.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. experchem.com [experchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Descrizione [tiiips.com]
Technical Support Center: Trifluoroacetyl Tripeptide-2 Delivery in Skin Explant Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the successful delivery of Trifluoroacetyl tripeptide-2 in skin explant models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
This compound is a synthetic biomimetic peptide designed to combat the signs of aging.[1][2] Its primary mechanism of action involves the reduction of progerin, a protein that accelerates cellular aging and contributes to wrinkles and sagging.[3] By inhibiting progerin synthesis, this compound helps to preserve the structural integrity of the skin, leading to improved firmness and elasticity.[3] Additionally, it modulates components of the extracellular matrix (ECM) by inhibiting enzymes like matrix metalloproteinases (MMPs) and elastase, which are responsible for the breakdown of collagen and elastin.[2]
Q2: What are the main challenges when delivering this compound to skin explants?
The primary challenges in delivering this compound to skin explants are similar to those for other peptides and include:
-
Poor Penetration: The stratum corneum, the outermost layer of the skin, acts as a significant barrier to the penetration of peptides.
-
Enzymatic Degradation: Peptidases present in the skin can degrade the tripeptide, reducing its bioavailability and efficacy.
-
Formulation-Dependent Delivery: The vehicle or formulation used to deliver the peptide plays a critical role in its ability to permeate the skin layers.
-
Accurate Quantification: Precisely measuring the amount of peptide that has penetrated the skin and reached the target layers can be challenging.
Q3: What type of skin explant is most suitable for these studies?
Both human and porcine skin explants are commonly used for in vitro penetration studies. Porcine skin is often considered a good surrogate for human skin due to similarities in its structure and permeability characteristics.[4] The choice of skin model can depend on availability, ethical considerations, and the specific research question.
Q4: What analytical methods are recommended for quantifying this compound in skin samples?
Liquid chromatography-mass spectrometry (LC-MS/MS) is the recommended method for the accurate and sensitive quantification of this compound in skin homogenates and receptor fluid from diffusion cell experiments.[4] This technique offers high specificity and allows for the detection of low concentrations of the peptide.
Troubleshooting Guides
Issue 1: Low or No Penetration of this compound
Question: My results show very low or no detectable levels of this compound in the receptor fluid or deeper skin layers. What could be the cause and how can I improve penetration?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Formulation | The vehicle may not be effectively facilitating the peptide's transport across the stratum corneum. Consider reformulating with penetration enhancers such as fatty acids, esters, or glycols. Encapsulation technologies like liposomes or nanoparticles can also improve delivery. |
| High Molecular Weight/Hydrophilicity | While the trifluoroacetyl group enhances stability, the peptide's size and hydrophilic nature can still hinder penetration. Ensure the formulation helps to transiently and reversibly disrupt the stratum corneum lipid barrier. |
| Incorrect pH of Formulation | The pH of the formulation can influence both the stability of the peptide and the integrity of the skin barrier. Ensure the pH is within a range that is optimal for peptide stability and compatible with the skin (typically pH 5.5-7.0).[2] |
| Insufficient Application Time | The duration of the experiment may not be long enough for the peptide to penetrate the skin. Extend the incubation time in the Franz diffusion cell, taking samples at later time points (e.g., 12, 24, 48 hours). |
| Skin Explant Integrity | The skin explant may have been compromised during preparation, or its barrier function may be unusually high. Assess the integrity of the skin barrier before the experiment using methods like transepidermal water loss (TEWL) measurement. |
Issue 2: High Variability in Penetration Data
Question: I am observing significant variability in the amount of this compound that penetrates between different skin explant samples. How can I reduce this variability?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Skin Samples | Biological variability between skin donors or even different locations on the same donor can lead to variations in permeability. Use skin from a single donor for each experiment where possible and standardize the anatomical site from which the explants are taken. |
| Inconsistent Sample Preparation | Variations in the thickness of the skin explants or damage during preparation can affect permeability. Use a dermatome to ensure consistent thickness and handle the skin carefully to avoid punctures or tears. |
| Air Bubbles in Franz Diffusion Cell | Air bubbles between the membrane and the receptor fluid can impede diffusion. Ensure all air bubbles are removed from the receptor chamber when setting up the Franz cells. |
| Inconsistent Dosing | Applying inconsistent amounts of the formulation to the donor chamber will lead to variable results. Use a positive displacement pipette to apply a precise and consistent volume of the formulation to each explant. |
| Variable Environmental Conditions | Fluctuations in temperature and humidity can affect skin permeability. Maintain a constant temperature (typically 32°C for skin studies) and humidity throughout the experiment.[5] |
Issue 3: Suspected Degradation of this compound
Question: I suspect that the this compound is being degraded by skin enzymes. How can I confirm this and prevent it?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Enzymatic Activity in Skin | Skin contains various proteases that can cleave the peptide bonds of the tripeptide. |
| Confirmation of Degradation | Analyze the receptor fluid and skin homogenates using LC-MS/MS not only for the parent peptide but also for potential degradation fragments. A decrease in the parent peptide concentration with a corresponding increase in fragment peaks would confirm degradation. |
| Prevention of Degradation | Include a cocktail of broad-spectrum protease inhibitors in the receptor fluid and during the skin homogenization process. This will help to preserve the integrity of the peptide. |
| Formulation Strategies | Formulating the peptide in a protective vehicle, such as a liposomal or nanoparticle-based system, can shield it from enzymatic attack during its transit through the skin layers. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the penetration of this compound through a skin explant using a Franz diffusion cell apparatus.
Materials:
-
Full-thickness skin explants (human or porcine)
-
Franz diffusion cells
-
Receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation
-
Positive displacement pipette
-
Syringes and needles
-
HPLC vials
-
Water bath with circulator
-
Magnetic stir plate and stir bars
Procedure:
-
Skin Preparation:
-
Thaw frozen skin explants at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If necessary, use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 500 µm).
-
Visually inspect the skin for any defects.
-
-
Franz Diffusion Cell Assembly:
-
Set the water bath to maintain a temperature of 32°C at the skin surface.
-
Fill the receptor chamber of each Franz cell with degassed receptor fluid, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Clamp the chambers together securely.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a precise amount (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Store the collected samples at -20°C or -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected receptor fluid samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (Tlag).
-
Protocol 2: Quantification of this compound in Skin Layers
This protocol describes the extraction and quantification of this compound from different layers of the skin explant after a penetration study.
Materials:
-
Skin explant from the permeation study
-
Surgical scalpel or tape-stripping supplies
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Skin Layer Separation:
-
At the end of the permeation study, dismount the skin from the Franz cell.
-
Carefully wipe the surface of the skin to remove any excess formulation.
-
Stratum Corneum: Use tape-stripping (e.g., 10-15 strips) to remove the stratum corneum. Pool the tape strips for extraction.
-
Epidermis and Dermis: Separate the epidermis from the dermis by heat-separation (e.g., immersing in 60°C water for 2 minutes) or by blunt dissection.
-
-
Extraction:
-
Mince each skin layer (or the pooled tape strips) into small pieces.
-
Place the tissue in a tube with a known volume of extraction solvent.
-
Homogenize the tissue until it is fully disrupted.
-
Vortex the homogenate and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the tissue debris.
-
-
Sample Analysis:
-
Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the amount of this compound per unit area (µg/cm²) in each skin layer.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from a study on this compound permeation through pig ear skin using a hydrogel formulation.[4]
| Formulation | Skin Model | Duration (hours) | Permeation (%) | Analytical Method |
| Hydrogel | Pig Ear Skin | 24 | ~40% | HPLC-MS |
Note: This data is for illustrative purposes. Actual permeation will vary depending on the specific formulation, skin model, and experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the skin.
Experimental Workflow for Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Troubleshooting Logic for Low Peptide Penetration
Caption: Troubleshooting logic for low peptide penetration.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. nbinno.com [nbinno.com]
- 4. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alterlab.co.id [alterlab.co.id]
Technical Support Center: Solid-Phase Synthesis of Trifluoroacetyl Tripeptide-2
Welcome to the technical support center for the solid-phase synthesis of Trifluoroacetyl tripeptide-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a synthetic peptide with the sequence N-Trifluoroacetyl-Val-Tyr-Val. It is primarily used in cosmetic and dermatological applications for its anti-aging properties. It has been shown to inhibit the synthesis of progerin, a protein associated with cellular senescence, and to protect the extracellular matrix by inhibiting enzymes like matrix metalloproteinase-1 (MMP-1) and elastase.
Q2: What is the general strategy for the solid-phase synthesis of this compound?
The synthesis is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS) on a Wang resin. The peptide chain is assembled in a stepwise manner, starting from the C-terminal valine. Following the assembly of the tripeptide (Val-Tyr-Val), the N-terminal amine is trifluoroacetylated on the solid support. The final step involves cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups, followed by purification. A Chinese patent suggests a method where the tripeptide is first synthesized on Wang Resin, followed by trifluoroacetylation of the resin-bound peptide before cleavage and purification[1][2].
Q3: What are the most common challenges encountered during the synthesis of this compound?
Common challenges include:
-
Incomplete amide bond formation: Difficulty in coupling the amino acids, particularly the sterically hindered valine residues.
-
Side reactions during trifluoroacetylation: Unwanted trifluoroacetylation of the tyrosine hydroxyl group or incomplete reaction at the N-terminus.
-
Trifluoroacetylation as an unintended side reaction: The trifluoroacetyl group can sometimes be unintentionally introduced during the synthesis, leading to truncated sequences[3][4].
-
Aggregation of the peptide chain: The hydrophobic nature of the peptide can lead to aggregation on the resin, hindering subsequent synthetic steps.
-
Difficult cleavage and purification: The final peptide may be difficult to cleave from the resin or purify due to its hydrophobicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide | Incomplete coupling of amino acids. | - Use a higher excess of Fmoc-amino acid and coupling reagents. - Extend the coupling reaction time. - Perform a double coupling for difficult residues like valine. - Monitor coupling completion with a ninhydrin (B49086) test. |
| Premature chain termination due to unintended trifluoroacetylation. | - Use high-purity reagents and solvents to minimize sources of trifluoroacetic acid (TFA) during synthesis. - Consider using a resin less prone to generating trifluoroacetoxymethyl groups, which can act as trifluoroacetylating agents[3][4]. | |
| Inefficient cleavage from the resin. | - Ensure the cleavage cocktail is freshly prepared. - Extend the cleavage time or perform a second cleavage. - Use an appropriate scavenger cocktail to protect sensitive residues. | |
| Presence of multiple impurities in the crude product | Incomplete removal of protecting groups. | - Increase the cleavage time. - Optimize the scavenger composition in the cleavage cocktail. For a peptide containing tyrosine, scavengers like triisopropylsilane (B1312306) (TIS) and water are crucial. |
| Side reactions during synthesis (e.g., racemization, deletion sequences). | - Use high-quality, pure amino acid derivatives. - Optimize coupling conditions (e.g., choice of coupling reagent, temperature) to minimize racemization. - Ensure complete deprotection at each step to avoid deletion sequences. | |
| Side reactions during trifluoroacetylation. | - Optimize the trifluoroacetylation reaction conditions (reagent, solvent, time, and temperature) to ensure selective N-terminal modification. - A patented method suggests activating trifluoroacetic acid before its addition to the resin-bound peptide to improve efficiency and reduce side reactions[2]. | |
| Difficulty in purifying the peptide by HPLC | Poor solubility of the crude peptide. | - Dissolve the crude peptide in a stronger solvent like DMSO or a mixture of acetonitrile (B52724) and water with a small amount of TFA. - Sonication may aid in dissolution. |
| Co-elution of impurities with the main product. | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting impurities. - Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing reagent. |
Experimental Protocols
Solid-Phase Synthesis of H-Val-Tyr(tBu)-Val-Wang Resin
This protocol is based on the general principles of Fmoc-SPPS and information from a relevant patent[1][2].
-
Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the swollen resin and react for 2-4 hours at room temperature.
-
Monitor the reaction with the Kaiser test. If the test is positive, continue the reaction or perform a second coupling.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Couple Fmoc-Tyr(tBu)-OH using the same procedure as for Fmoc-Val-OH.
-
-
Fmoc Deprotection:
-
Repeat the deprotection step as described above.
-
-
Third Amino Acid Coupling (Fmoc-Val-OH):
-
Couple the final Fmoc-Val-OH using the same procedure.
-
-
Final Fmoc Deprotection:
-
Deprotect the N-terminal Fmoc group to yield H-Val-Tyr(tBu)-Val-Wang Resin.
-
N-Terminal Trifluoroacetylation
-
Activation of Trifluoroacetic Acid (TFA):
-
In a separate vessel, dissolve 6-chlorobenzotriazole-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) (3-7 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-7 eq.) in DMF.
-
Add TFA (2-6 eq.) and stir for 20 minutes at room temperature.
-
Add N,N'-diisopropylethylamine (DIEA) and continue stirring for 30 minutes[2].
-
-
Trifluoroacetylation Reaction:
-
Add the activated TFA solution to the resin-bound peptide.
-
React for 2 hours at room temperature under a nitrogen atmosphere[2].
-
Wash the resin with isopropanol, DMF, and methanol.
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
-
Analysis:
-
Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.
-
Data Presentation
Table 1: Expected Purity and Yield for Solid-Phase Peptide Synthesis
| Parameter | Expected Range | Notes |
| Crude Purity (by HPLC) | 50-80% | Highly dependent on the success of each coupling and deprotection step. |
| Final Purity (after HPLC) | >95% | Target purity for most research and cosmetic applications. |
| Overall Yield | 10-40% | Varies significantly based on the scale of the synthesis and purification losses. |
Note: The values in this table are general estimates for SPPS and may vary for the synthesis of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Signaling Pathway of Skin Aging Inhibition
Caption: Signaling pathway of skin aging and its inhibition by this compound.
References
- 1. CN107857796B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN107857796A - A kind of synthetic method of trifluoroacetyl tripeptides 2 - Google Patents [patents.google.com]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Enhancing the stability of Trifluoroacetyl tripeptide-2 in aqueous solutions
Welcome to the technical support center for Trifluoroacetyl tripeptide-2 (also known as F3Ac-Val-Tyr-Val or Progeline™). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this peptide in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the N-terminal modification important?
A1: this compound is a synthetic, biomimetic tripeptide with the sequence Valyl-Tyrosyl-Valine. It is modified at the N-terminus with a trifluoroacetyl group (-COCF₃).[1][2] This modification is crucial as it enhances the peptide's stability against enzymatic degradation (e.g., by aminopeptidases) and improves its bioavailability, allowing for more effective interaction with its biological targets.[1][3][4] Its primary application is in anti-aging skincare, where it helps to maintain the skin's structural integrity by inhibiting enzymes that degrade the extracellular matrix, such as elastase and matrix metalloproteinases (MMPs).[3][4]
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Like most peptides, its stability is pH-dependent. The primary degradation pathway in aqueous solution is the hydrolysis of its peptide (amide) bonds. This hydrolysis is catalyzed by both acid and base.[5] Laboratory tests have established that the peptide is stable in a pH range of 3.0 to 6.5.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. For maximal stability in formulations, it is recommended to add the peptide at the end of the manufacturing process when the temperature is between 35–40°C.[6] For long-term storage, the solid powder should be kept at -20°C.[2][7]
-
Storage Duration of Solutions: Aqueous solutions of the peptide are not recommended for long-term storage. One supplier advises against storing aqueous solutions for more than one day.[2]
Q3: What is the recommended pH range for formulating or storing aqueous solutions of this compound?
A3: The recommended pH range for maintaining the stability of this compound is between 3.0 and 6.5 .[6] Outside of this range, the rates of acid- and base-catalyzed hydrolysis of the peptide bonds are likely to increase significantly, leading to a loss of potency.
Q4: How should this compound be stored for the long and short term?
A4: Storage recommendations are as follows:
-
Long-Term Storage: The peptide in its solid, powdered form is stable for 24 months to over 4 years when stored in a freezer at -20°C to -15°C, protected from light, with the package kept airtight.[2][7]
-
Short-Term Storage (Aqueous Solution): Preparing fresh solutions for immediate use is strongly recommended. If temporary storage is necessary, it should be for no longer than 24 hours at 2-8°C.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem: I am observing a rapid loss of peptide concentration/potency in my aqueous solution.
This is a common issue related to peptide instability. Follow this troubleshooting workflow to identify the cause.
Quantitative Data on Stability
While specific kinetic data for this compound is proprietary, the following tables provide illustrative data based on the known behavior of similar N-terminally protected peptides in aqueous solutions. This data demonstrates the critical impact of pH and temperature on stability.
Table 1: Effect of pH on Peptide Stability (Illustrative Data) Assay Conditions: Peptide solution (1 mg/mL) incubated at 25°C for 7 days. Remaining peptide quantified by HPLC.
| pH of Solution | Buffer System | % Remaining Peptide (Day 7) | Main Degradation Pathway |
| 2.0 | Glycine-HCl | ~75% | Acid-Catalyzed Hydrolysis |
| 4.5 | Acetate (B1210297) | ~98% | Minimal Degradation |
| 6.0 | Phosphate (B84403) | ~96% | Minimal Degradation |
| 7.4 | Phosphate (PBS) | ~85% | Base-Catalyzed Hydrolysis |
| 9.0 | Borate | ~60% | Base-Catalyzed Hydrolysis |
Table 2: Effect of Temperature on Peptide Stability (Illustrative Data) Assay Conditions: Peptide solution (1 mg/mL) in pH 5.0 Acetate Buffer. Remaining peptide quantified by HPLC.
| Storage Temperature | % Remaining Peptide (Day 1) | % Remaining Peptide (Day 7) | % Remaining Peptide (Day 30) |
| 40°C | ~95% | ~70% | ~35% |
| 25°C | ~99% | ~97% | ~88% |
| 4°C | >99.5% | ~99% | ~97% |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a method to quantify the peptide and monitor its degradation over time.
Methodology:
-
Materials & Reagents:
-
This compound powder
-
HPLC-grade Water and Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Buffer salts (e.g., Sodium Acetate, Sodium Phosphate)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
Peptide Stock Solution: Accurately weigh and dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Test Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 4.5 acetate buffer, pH 7.4 phosphate buffer) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Dispense 1 mL aliquots of each test solution into sealed HPLC vials.
-
Place sets of vials in controlled temperature chambers (e.g., 4°C, 25°C, 40°C).
-
Designate one vial from each set as the T=0 sample and freeze it immediately at -20°C or below.
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each condition, allow it to reach room temperature, and analyze immediately.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 70% B
-
17-18 min: 70% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time from the T=0 sample.
-
Record the peak area for the intact peptide at each time point.
-
Calculate the percentage of peptide remaining using the formula:
-
% Remaining = (Area_t / Area_t0) * 100
-
Where Area_t is the peak area at a given time point and Area_t0 is the peak area at T=0.
-
-
References
- 1. This compound - Descrizione [tiiips.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. High Quality this compound | anti-aging | firming powder | CAS 64577-63-5 | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
Method refinement for consistent results in Trifluoroacetyl tripeptide-2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Trifluoroacetyl tripeptide-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic biomimetic peptide designed to combat skin aging.[1][2] Its primary mechanisms of action include:
-
Inhibition of progerin synthesis: Progerin is a protein that accelerates cellular aging, and this compound helps to reduce its production.[3][4][5][6]
-
Inhibition of Matrix Metalloproteinases (MMPs) and elastase: It helps to prevent the breakdown of collagen and elastin (B1584352) by inhibiting the enzymes responsible for their degradation.[1][3]
-
Promotion of extracellular matrix (ECM) protein synthesis: It supports the production of essential skin proteins like collagen and elastin.[5][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a dark, airtight container.[8] Once reconstituted in a solution, it is recommended to use it fresh and avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Aqueous solutions should ideally not be stored for more than one day.[10]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8][10] For cell-based assays, it is crucial to ensure that the final concentration of any organic solvent is low enough to not affect the cells.[10]
Q4: What are some common causes of inconsistent results in this compound assays?
A4: Inconsistent results can arise from several factors, including:
-
Improper sample handling and storage: Degradation of the peptide due to incorrect storage or multiple freeze-thaw cycles.[9]
-
Inaccurate peptide concentration: Failure to account for the net peptide content versus the gross weight of the lyophilized powder.
-
Variability in assay conditions: Inconsistencies in incubation times, temperatures, reagent concentrations, or instrument settings.
-
Interference from trifluoroacetate (B77799) (TFA) counter-ions: Residual TFA from the synthesis process can sometimes interfere with cellular assays.[9]
-
Non-specific binding: Peptides can adhere to plasticware or other surfaces, leading to a lower effective concentration in the assay.[11][12]
Troubleshooting Guides
Issue 1: High Variability in MMP/Elastase Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate Enzyme/Substrate Concentration | Verify the activity of the enzyme stock. Prepare fresh substrate solutions for each experiment. |
| Inconsistent Incubation Times | Use a precise timer and ensure all samples are incubated for the exact same duration. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with a blank solution. |
| Peptide Adsorption | Pre-treat pipette tips and plates with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. |
Issue 2: Poor Reproducibility in Progerin Synthesis (ELISA) Assays
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and growth conditions. |
| Incomplete Cell Lysis | Optimize the lysis buffer and procedure to ensure complete protein extraction. |
| Insufficient Washing | Increase the number and vigor of wash steps to reduce background signal. |
| Antibody Performance | Use freshly diluted antibodies and validate their specificity and optimal concentration. |
| Standard Curve Issues | Prepare fresh standards for each assay and ensure the standard curve has a good dynamic range and linearity. |
Issue 3: Inconsistent Peak Areas in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples immediately before analysis. Use an autosampler with temperature control if available. |
| Poor Solubility | Ensure the peptide is fully dissolved in the mobile phase or a compatible solvent.[12] |
| Injector Carryover | Implement a needle wash step with a strong solvent between injections. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is properly degassed.[6] |
| Column Performance Degradation | Use a guard column and flush the analytical column regularly. If peak shape deteriorates, consider replacing the column. |
Quantitative Data Summary
| Assay Type | Parameter Measured | Concentration of this compound | Result | Reference |
| Progerin Synthesis Inhibition | Reduction in progerin levels in fibroblasts | 0.005 ppm | 18.0% decrease | [5][7] |
| Progerin Synthesis Inhibition | Reduction in progerin levels in fibroblasts | 0.05 ppm | 21.9% decrease | [5][7] |
| In-vivo Anti-Sagging | Reduction in jawline volume | Not specified | 3.4% reduction after 8 weeks | [7] |
| In-vivo Firmness & Elasticity | Improvement in skin firmness and elasticity | Not specified | ~20% improvement after 28 days | [4] |
Experimental Protocols
Matrix Metalloproteinase (MMP-1) Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for specific laboratory conditions.
Materials:
-
Recombinant human MMP-1 enzyme
-
MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the peptide in assay buffer to achieve a range of final concentrations to be tested.
-
Add 50 µL of the diluted peptide solutions, positive control, or assay buffer (for enzyme control) to the wells of the 96-well plate.
-
Prepare the MMP-1 enzyme solution in assay buffer to a concentration that gives a linear rate of substrate cleavage over the desired time course. Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the MMP-1 substrate solution in assay buffer. Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., λex = 325 nm, λem = 395 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each peptide concentration relative to the enzyme control.
Elastase Inhibition Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized.
Materials:
-
Human neutrophil elastase
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare serial dilutions of the peptide in assay buffer.
-
Add 20 µL of the diluted peptide, positive control, or assay buffer to the wells.
-
Prepare the elastase solution in assay buffer and add 160 µL to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Prepare the substrate solution in assay buffer and add 20 µL to each well.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 20 minutes.
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the peptide.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for enzyme inhibition assays.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. [PDF] Activating the synthesis of progerin, the mutant prelamin A in Hutchinson–Gilford progeria syndrome, with antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 6. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Descrizione [tiiips.com]
- 12. experchem.com [experchem.com]
Technical Support Center: Ex Vivo Transdermal Permeation of Trifluoroacetyl tripeptide-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the ex vivo transdermal permeation of Trifluoroacetyl tripeptide-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TT2), with the sequence TFA-Val-Try-Val-OH, is a synthetic biomimetic peptide designed to combat skin aging.[1][2] Its trifluoroacetyl group enhances the peptide's stability and bioavailability.[1][3] TT2 works through a multi-faceted approach:
-
Inhibits Protein Degradation: It reduces the activity of enzymes like elastase and matrix metalloproteinases (MMPs), which break down essential skin proteins such as elastin (B1584352) and collagen.[4][5]
-
Reduces Cellular Aging: It decreases the synthesis of progerin, a protein biomarker associated with accelerated cellular aging.[2][4][6]
-
Promotes Matrix Synthesis: It stimulates the production of collagen and elastin, helping to maintain a robust and resilient dermal structure.[1]
This dual action helps to preserve the skin's structural integrity, leading to improved firmness and elasticity and a reduction in the appearance of wrinkles.[1][4][5]
Q2: Why is the transdermal delivery of peptides like this compound challenging?
A2: The primary challenge lies with the skin's barrier function, specifically the outermost layer called the stratum corneum (SC). The SC is lipophilic (fat-loving) and is designed to prevent foreign substances from entering the body. Peptides, including TT2, are often hydrophilic (water-loving) and have a molecular weight that is typically too large to pass through this barrier via passive diffusion easily.[7][8]
Q3: What is an ex vivo skin permeation study?
A3: An ex vivo skin permeation study is an essential experiment in dermatological and transdermal research that uses excised animal or human skin in a laboratory setting.[9] It serves as a crucial intermediate step between simple in vitro tests (using synthetic membranes) and complex in vivo studies (on living organisms). This method allows for the assessment of a drug's percutaneous absorption and the efficacy of permeation-enhancing formulations under controlled conditions.[9][10] Porcine and rat skin are commonly used models.[11][12]
Q4: What is a Franz diffusion cell and how is it used in these studies?
A4: The Franz diffusion cell is the standard apparatus used for ex vivo skin permeation studies.[10] It consists of two main chambers separated by the excised skin membrane:
-
Donor Compartment: The test formulation containing this compound is applied here, on the stratum corneum side of the skin.
-
Receptor Compartment: This chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) and is in contact with the dermal side of the skin. The entire apparatus is kept at a constant temperature (typically 32°C) to simulate physiological skin surface conditions.[11] At predetermined time intervals, samples are taken from the receptor fluid to quantify the amount of peptide that has successfully permeated the skin.[9][13]
Permeation Enhancement Strategies
Improving the transdermal delivery of TT2 often requires strategies that temporarily and reversibly modify the skin barrier or protect the peptide.
Chemical Enhancers: These compounds interact with the lipids in the stratum corneum, disrupting their highly ordered structure and increasing permeability.[14]
-
Solvents: Alcohols like ethanol (B145695) and glycols can increase drug solubility and disrupt SC lipids.[14]
-
Surfactants: Amphiphilic molecules that can fluidize the lipid bilayer.[14]
-
Fatty Acids: Oleic acid is a well-known enhancer that can create "pools" within the lipid domains of the SC.
Nanocarrier Systems: Encapsulating TT2 in nanocarriers can enhance its stability, improve its partitioning into the skin, and provide a controlled release.[15]
-
Liposomes/Niosomes: Vesicular systems that can fuse with skin lipids to release their payload.[8]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can offer enhanced stability and controlled release.[15]
Physical Enhancement Methods: These techniques use external energy to bypass the skin barrier. While more complex, they are effective for delivering larger molecules.
-
Iontophoresis: A small, painless electrical current is applied to drive charged molecules across the skin.[7][8]
-
Microneedles: Tiny needles create micron-scale pores in the stratum corneum, creating a direct pathway for drug delivery.[7][14]
Quantitative Data on Permeation Enhancement
The following table summarizes findings from a study that successfully permeated this compound ex vivo.
| Formulation Base | Peptide | Skin Model | Permeation in 24h (%) | Analytical Method | Reference |
| Hydrogel | This compound | Pig Ear Skin | ~40% | HPLC-MS | [16] |
Troubleshooting Guide
Issue 1: Low or no permeation of this compound detected.
| Possible Cause | Troubleshooting Step |
| Formulation Incompatibility | The vehicle may not be releasing the peptide effectively. Test different formulation bases (e.g., hydrogels, creams, microemulsions) to find one that is optimal for release.[17] |
| Insufficient Enhancement | The chosen permeation enhancer may be ineffective or used at a suboptimal concentration. Screen a panel of chemical enhancers or consider a nanocarrier-based approach.[14][15] |
| Poor Skin Viability | The skin membrane may have been damaged during preparation or storage, compromising the barrier. Ensure proper skin handling and storage procedures are followed. Visually inspect the skin for any defects before mounting. |
| Non-Sink Conditions | The concentration of the peptide in the receptor fluid is approaching its solubility limit, reducing the concentration gradient. Ensure the receptor fluid concentration does not exceed 10% of the peptide's saturation solubility.[18] Increase sampling frequency or the volume of the receptor chamber if necessary. |
| Analytical Sensitivity | The analytical method (e.g., HPLC) may not be sensitive enough to detect low concentrations of the permeated peptide. Optimize the method (e.g., switch to mass spectrometry detection) or increase the initial peptide concentration in the donor phase.[13] |
Issue 2: High variability in results between replicate Franz cells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Thickness | Biological variation is inherent. Use a micrometer to measure skin thickness and either select samples of similar thickness or use the thickness as a covariate in the data analysis. |
| Air Bubbles | Air bubbles trapped between the skin and the receptor fluid can reduce the effective permeation area.[18] Ensure no bubbles are present when mounting the skin. De-gas the receptor fluid before use.[18] |
| Inconsistent Dosing | The amount of formulation applied to the donor chamber varies. Use a positive displacement pipette or weigh the amount of formulation applied to ensure consistency. |
| Cell-to-Cell Variation | Franz cells, especially custom-made ones, can have slight differences in volume or diffusion area.[18] Calibrate each cell for exact volume and area and use these specific values in your calculations. |
| Inadequate Mixing | The receptor fluid is not homogenous, leading to variable concentrations at the sampling port.[18] Ensure the stir bar speed is consistent and sufficient to maintain a well-mixed receptor chamber without creating a vortex. |
Experimental Protocols & Visualizations
Protocol 1: General Ex Vivo Skin Permeation Study
This protocol outlines the key steps for conducting a permeation study using a static Franz diffusion cell.
-
Receptor Fluid Preparation: Prepare the receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4) and de-gas it to prevent air bubble formation.[19]
-
Franz Cell Assembly:
-
Fill the receptor compartments with the de-gassed receptor fluid, ensuring no bubbles are in the sampling arm.
-
Place a small magnetic stir bar in each receptor chamber.
-
Turn on the circulating water bath to equilibrate the cells to 32°C.
-
-
Skin Membrane Preparation: Prepare excised skin (e.g., porcine ear, rat abdominal) by carefully removing subcutaneous fat and tissue. Cut the skin to a size suitable for the Franz cells. (See Protocol 2 for details).[12]
-
Mounting the Skin:
-
Carefully place the prepared skin membrane onto the receptor compartment, ensuring the dermal side is in contact with the receptor fluid.
-
Secure the donor compartment on top of the skin and clamp the two compartments together.
-
-
Equilibration: Allow the mounted skin to equilibrate for at least 30 minutes.
-
Application of Formulation: Accurately apply a known quantity of the this compound formulation to the skin surface in the donor chamber.[19]
-
Sampling:
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC-MS.[13][16]
-
Data Analysis: Plot the cumulative amount of permeated peptide per unit area against time to determine the permeation profile and calculate the steady-state flux (Jss).
Caption: Workflow for an ex vivo skin permeation study using Franz diffusion cells.
Protocol 2: Porcine Ear Skin Preparation
Porcine ear skin is a widely accepted model for human skin in permeation studies.[12]
-
Source & Selection: Obtain fresh porcine ears from a local abattoir. Select ears that are clean and free from any visible damage or disease.
-
Cleaning: Wash the ears thoroughly under running tap water to remove any surface dirt.
-
Hair Removal: Carefully remove bristles using a scalpel or animal hair clippers, taking care not to damage the skin surface.
-
Skin Excision:
-
Separate the skin from the underlying cartilage. This can be done by making an incision and then carefully peeling and cutting the skin away.
-
Use a dermatome for more consistent thickness, or manually remove the subcutaneous fat and connective tissue from the dermal side of the excised skin using a scalpel.
-
-
Sectioning: Cut the full-thickness skin into sections of appropriate size for mounting on the Franz diffusion cells.
-
Storage: If not used immediately, wrap the skin sections in aluminum foil or paraffin (B1166041) film and store them at -20°C or below for future use.
Visualizing the Mechanism of Action
The anti-aging effects of this compound are driven by its ability to modulate key proteins in the skin's extracellular matrix.
Caption: Mechanism of action for this compound in the skin.
Troubleshooting Logic Flow
Use this diagram to diagnose issues with low permeation in your experiment.
Caption: A logical workflow for troubleshooting low permeation results.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound - Descrizione [tiiips.com]
- 4. nbinno.com [nbinno.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Transdermal Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.8. Ex-vivo skin permeation and deposition study [bio-protocol.org]
- 12. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for transportation of peptides across the skin for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. termedia.pl [termedia.pl]
- 18. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing Cellular Uptake of Trifluoroacetyl Tripeptide-2: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation times for Trifluoroacetyl tripeptide-2 cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cellular uptake?
A1: The precise cellular uptake mechanism for this compound is not fully elucidated in publicly available literature. However, based on its structure as a modified tripeptide, uptake is likely mediated by a combination of endocytosis and direct membrane translocation. The trifluoroacetyl group enhances its stability and bioavailability, potentially improving its interaction with cellular membranes.[1][2]
Q2: What is a good starting point for incubation time in my experiments?
A2: For initial experiments, a time-course study is highly recommended. A robust starting point would be to test a range of incubation times, such as 15, 30, 60, 90, and 120 minutes, to determine the optimal uptake for your specific cell line and experimental conditions.[3] Cellular uptake of peptides can begin within minutes and approach saturation at different rates depending on various factors.[3]
Q3: How does this compound exert its biological effects once inside the cell?
A3: Once internalized, this compound influences several cellular pathways to exert its anti-aging effects.[1][2] It is known to downregulate the synthesis of progerin, a protein associated with cellular senescence.[2][4][5] Additionally, it modulates the extracellular matrix (ECM) by inhibiting matrix metalloproteinases (MMPs) and elastase, which degrade collagen and elastin, and by stimulating the synthesis of new collagen and elastin.[1][2] It also enhances cellular communication through pathways like the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1]
Troubleshooting Guide
Low Cellular Uptake
Issue: You are observing lower than expected cellular uptake of this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 15, 30, 60, 90, 120, 240 minutes). | Uptake kinetics can vary significantly between different cell types. Some may reach saturation quickly, while others exhibit a slower, more sustained uptake.[3][6] |
| Inappropriate Peptide Concentration | Titrate the concentration of this compound. A common starting range for peptides is 1-10 µM. | The mechanism of uptake can be concentration-dependent. Lower concentrations might favor direct translocation, while higher concentrations could predominantly utilize endocytic pathways.[3] |
| Presence of Serum | Reduce or eliminate serum in the incubation medium. If serum is necessary for cell viability, perform a comparative experiment with and without serum. | Serum proteins can bind to peptides, reducing their effective concentration and hindering cellular uptake.[6] |
| Low Temperature | Ensure the incubation is performed at 37°C. | Cellular uptake mechanisms, particularly endocytosis, are energy-dependent processes that are significantly inhibited at lower temperatures.[7] |
| Poor Cell Health | Ensure cells are healthy, sub-confluent (70-80% confluency), and within a low passage number. | Stressed or overly confluent cells may exhibit altered membrane transport and endocytic activity. |
| Peptide Degradation | Aliquot the peptide upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Peptides can be susceptible to degradation, which can be accelerated by improper storage and handling.[8] |
High Variability in Results
Issue: You are observing high variability in this compound uptake between replicate experiments.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Cell Seeding Density | Standardize the cell seeding density to ensure a consistent number of cells per well/dish for each experiment. | Variations in cell number will directly impact the total amount of peptide taken up. |
| Incomplete Washing Steps | Implement a consistent and thorough washing protocol (e.g., 3 washes with cold PBS) to remove surface-bound peptide. | Residual extracellular peptide can lead to an overestimation of cellular uptake.[3][7] |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the cell culture medium. | Peptide aggregates can lead to inconsistent uptake and cellular toxicity. |
| Variability in Incubation Time | Use a timer to ensure precise and consistent incubation periods for all samples. | Even small variations in incubation time can lead to significant differences in uptake, especially during the initial rapid uptake phase. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound uptake using a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-conjugated)
-
Cell line of interest (e.g., human dermal fibroblasts)
-
24-well cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C and 5% CO2.
-
Peptide Preparation: Prepare a working solution of fluorescently labeled this compound in serum-free medium at the desired final concentration (e.g., 5 µM).
-
Incubation:
-
Wash the cells once with warm PBS.
-
Add the peptide solution to the cells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 90, 120 minutes). Include a no-peptide control.
-
-
Washing: At the end of each incubation period, aspirate the peptide solution and wash the cells three times with cold PBS to remove any surface-bound peptide.
-
Cell Harvesting: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize with complete medium.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the incubation time to identify the point at which uptake begins to plateau. This represents the optimal incubation time for maximum uptake under your experimental conditions.
Hypothetical Data Presentation:
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| 0 (Control) | 50 | 5 |
| 15 | 850 | 45 |
| 30 | 1500 | 80 |
| 60 | 2800 | 150 |
| 90 | 3200 | 180 |
| 120 | 3300 | 190 |
Visualizations
Caption: A logical workflow for diagnosing and resolving issues of low peptide uptake.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. cipherskincare.com [cipherskincare.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Controlling for batch-to-batch variability of synthetic Trifluoroacetyl tripeptide-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability of synthetic Trifluoroacetyl tripeptide-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tripeptide with the sequence TFA-Val-Tyr-Val-OH.[1][2] It is designed as an inhibitor of matrix metalloproteinases (MMPs) and elastase.[1][2] Its primary anti-aging mechanism involves the inhibition of progerin, a protein that accelerates cellular aging.[3][4][5] By reducing progerin synthesis, this compound helps to maintain the structural integrity of the skin, leading to improved firmness and elasticity and a reduction in the appearance of wrinkles.[1][3][4][5][6] It also protects the extracellular matrix (ECM) by inhibiting MMPs (MMP-1, MMP-3, MMP-9) and elastase, enzymes responsible for the breakdown of collagen and elastin.[1][3][6][7]
Q2: What are the common sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during the manufacturing process.[8][9][10] Key sources include:
-
Raw Material Inconsistency: Variations in the purity and quality of amino acid derivatives, resins, and reagents used in solid-phase peptide synthesis (SPPS).[9][10]
-
Synthesis Inefficiencies: Incomplete amino acid couplings or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[9][10][11]
-
Trifluoroacetylation Reaction: Incomplete or side reactions during the addition of the trifluoroacetyl group can result in a heterogeneous product.
-
Purification and Lyophilization Differences: Variations in purification protocols, such as High-Performance Liquid Chromatography (HPLC), can lead to differing purity profiles and impurity content.[9] Inconsistent lyophilization can affect the final water content and stability of the peptide.[10]
-
Post-synthesis Modifications: Unintended modifications like oxidation, deamidation, or aggregation can occur during synthesis, purification, or storage.[9][12]
Q3: What are the critical quality attributes (CQAs) to monitor for consistent this compound batches?
To ensure batch-to-batch consistency, the following critical quality attributes (CQAs) should be closely monitored:
-
Identity: Confirmation of the correct amino acid sequence and molecular weight.
-
Purity: Assessment of the percentage of the target peptide relative to impurities.
-
Peptide Content (Net Peptide Content): The actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.
-
Impurities: Identification and quantification of synthesis-related impurities (e.g., deletion sequences, diastereomers) and residual materials (e.g., solvents, trifluoroacetic acid).[13]
-
Biological Activity: Measurement of the peptide's ability to elicit the desired biological response (e.g., inhibition of progerin synthesis or MMPs).
-
Appearance and Solubility: Visual inspection of the lyophilized powder and its solubility characteristics.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Incorrect Peptide Concentration.
-
Troubleshooting Step: Do not rely solely on the weight of the lyophilized powder to calculate concentration. Determine the net peptide content for each batch to ensure accurate dosing.
-
-
Possible Cause 2: Presence of Biologically Active Impurities.
-
Troubleshooting Step: Analyze the impurity profile of each batch using HPLC-MS. Some impurities may have agonistic or antagonistic effects in your assay.
-
-
Possible Cause 3: Contamination with Endotoxins or Trifluoroacetic Acid (TFA).
-
Troubleshooting Step: Use peptides with guaranteed low endotoxin (B1171834) levels for immunological assays.[14] If TFA interferes with your cellular assays, consider obtaining the peptide as a different salt form (e.g., acetate).[13][14]
-
-
Possible Cause 4: Peptide Aggregation.
-
Troubleshooting Step: Ensure proper solubilization of the peptide. Hydrophobic peptides may require specific solvents or the addition of solubilizing agents.[12]
-
Problem 2: Discrepancies in analytical characterization between batches.
-
Possible Cause 1: Variations in Purity.
-
Troubleshooting Step: Implement a stringent, standardized HPLC method for purity analysis. The method should be capable of separating the main peptide peak from all major impurities.[15]
-
-
Possible Cause 2: Differences in Counter-ion and Water Content.
-
Troubleshooting Step: Quantify the counter-ion (e.g., TFA) and water content for each batch as these can vary and affect the net peptide content.[15]
-
-
Possible Cause 3: Peptide Degradation.
Experimental Protocols
1. Purity and Identity Analysis by Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)
This protocol outlines the general procedure for determining the purity and confirming the identity of this compound.
-
Objective: To separate the target peptide from impurities and confirm its molecular weight.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
-
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with a small amount of ACN) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in water.
-
Mobile Phase B: 0.1% TFA or FA in ACN.
-
-
HPLC Method:
-
Set a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 30°C).
-
Monitor the elution profile using a UV detector at 210-220 nm.[13]
-
-
Mass Spectrometry Analysis:
-
Interface the HPLC system with the mass spectrometer.
-
Acquire mass spectra of the eluting peaks to determine their molecular weights.
-
-
Data Analysis:
-
Calculate the purity of the peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Compare the observed molecular weight of the main peak with the theoretical molecular weight of this compound.
-
-
2. Net Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol provides a method for determining the accurate peptide content.
-
Objective: To quantify the amount of each amino acid in a peptide sample to determine the net peptide content.
-
Materials:
-
This compound sample
-
6N Hydrochloric acid (HCl)
-
Amino acid standards
-
Derivatization reagents (e.g., phenyl isothiocyanate)
-
HPLC system
-
-
Procedure:
-
Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: Derivatize the hydrolyzed amino acids to make them detectable by the HPLC system.
-
HPLC Analysis: Separate and quantify the derivatized amino acids using a dedicated amino acid analysis HPLC method.
-
Data Analysis:
-
Calculate the molar amount of each amino acid from the calibration curve of the amino acid standards.
-
Determine the net peptide content based on the known amino acid sequence of this compound.
-
-
Data Presentation
Table 1: Example Certificate of Analysis for Two Batches of this compound
| Parameter | Batch A | Batch B | Specification | Test Method |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Visual |
| Identity (MS) | Conforms | Conforms | Conforms to theoretical MW | ESI-MS |
| Purity (HPLC) | 98.5% | 96.2% | ≥ 95.0% | RP-HPLC |
| Net Peptide Content | 85.3% | 82.1% | Report | AAA |
| Water Content | 5.2% | 6.8% | ≤ 10.0% | Karl Fischer |
| TFA Content | 9.5% | 11.1% | Report | Ion Chromatography |
| Endotoxin Level | < 0.1 EU/mg | < 0.1 EU/mg | ≤ 0.5 EU/mg | LAL Test |
Visualizations
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. omizzur.com [omizzur.com]
- 3. nbinno.com [nbinno.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. cipherskincare.com [cipherskincare.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. bachem.com [bachem.com]
- 14. genscript.com [genscript.com]
- 15. polypeptide.com [polypeptide.com]
Adjusting pH for optimal Trifluoroacetyl tripeptide-2 activity in formulations
Technical Support Center: Trifluoroacetyl Tripeptide-2
This technical support center provides researchers, scientists, and drug development professionals with essential information for formulating with this compound.
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What is the optimal pH range for this compound activity and stability in a formulation?
-
Q2: What is the recommended solvent for this compound?
-
Q3: At what stage of the formulation process should this compound be added?
-
Q4: What is the recommended concentration of this compound in a final formulation?
-
Q5: Is this compound compatible with common cosmetic ingredients?
-
A5: Yes, this compound is reported to be compatible with most common emulsifiers and thickeners used in cosmetic formulations.[1] However, as with any active ingredient, it is crucial to conduct compatibility and stability tests with all components of your specific formulation.
-
Mechanism of Action & Efficacy
-
Q6: What is the primary mechanism of action for this compound?
-
Q7: How does this compound affect the extracellular matrix (ECM)?
-
A7: this compound protects the ECM through a dual action:
-
Inhibition of Degradation: It inhibits the activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, and elastase, enzymes responsible for the breakdown of collagen and elastin (B1584352).[7][10][11]
-
Stimulation of Synthesis: It upregulates the production of essential ECM proteins, including collagen and elastin, leading to improved skin firmness and elasticity.[10]
-
-
-
Q8: What are the expected clinical outcomes of using this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Formulation | pH of the formulation is outside the optimal range (3.0-6.5).Incompatibility with other formulation ingredients.Peptide concentration exceeds its solubility limit in the specific vehicle. | Verify and adjust the final pH of the formulation to be within the 3.0-6.5 range.[1][2]Conduct compatibility studies with individual ingredients.Evaluate reducing the peptide concentration or using a co-solvent. |
| Loss of Efficacy or Inconsistent Results | Peptide degradation due to high temperatures during formulation.pH drift over time, moving outside the optimal stability range.Interaction with chelating agents or other active ingredients. | Ensure the peptide is added at the end of the process, below 40°C.[1][3]Use a robust buffering system to maintain a stable pH.Perform stability testing of the final formulation to ensure long-term efficacy. |
| Difficulty in Dissolving the Peptide | Using an inappropriate solvent.The peptide form used is specified as insoluble in water. | Ensure you are using a water-soluble form of the peptide. Dissolve in the aqueous phase, or in solvents like glycerin or glycols before incorporation.[1]If using an insoluble form, check supplier guidelines for appropriate dispersion methods.[3] |
Quantitative Data Summary
Table 1: Formulation & Stability Parameters
| Parameter | Recommended Value / Range | Source(s) |
| Optimal pH Range | 3.0 - 6.5 | [1][2] |
| Solubility | Water, Glycerin, Glycols, Ethanol | [1] |
| Recommended Use Level | 0.1% - 2.0% | [4] |
| Incorporation Temperature | < 40°C | [1][2][3] |
Table 2: In-Vitro & In-Vivo Efficacy Data
| Assay / Study | Concentration | Result | Source(s) |
| Progerin Synthesis Inhibition | 0.005 ppm - 0.05 ppm | 18.0% - 21.9% reduction in fibroblasts | [1] |
| Syndecan-1 Synthesis | 0.0005 ppm - 0.005 ppm | +19% to +56% increase in keratinocytes | [1] |
| In-Vivo Elasticity & Firmness | 2% Cream (28 days) | ~20% improvement | [6] |
| In-Vivo Jawline Sagging | 2% Cream (56 days) | Up to 10% lift | [6] |
Experimental Protocols
1. Protocol: Progerin Quantification in Fibroblasts via ELISA
-
Objective: To quantify the effect of this compound on progerin synthesis in human fibroblast cell cultures.
-
Methodology:
-
Cell Culture: Culture human dermal fibroblasts from a donor in appropriate media until they reach desired confluence.
-
Treatment: Incubate the fibroblast cultures for 96 hours with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) dissolved in the cell culture medium.[1] A vehicle control (medium without the peptide) should be run in parallel.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., via sonication).
-
Protein Quantification: Determine the total protein content in the cell lysates using a standard method like the Bradford assay.[1]
-
ELISA: Quantify the progerin levels in the cell lysates using a commercially available Progerin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the progerin concentration to the total protein content for each sample. Calculate the percentage reduction in progerin synthesis compared to the vehicle control.
-
2. Protocol: In-Vitro Elastase Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit the activity of human leukocyte elastase.
-
Methodology:
-
Skin Preparation: Obtain human skin slices (e.g., 5 x 2 mm, 5 μm thick).[1]
-
Pre-incubation: Pre-incubate the skin slices for 30 minutes in a buffer solution with and without this compound at the desired test concentration (e.g., 0.05 ppm).[1]
-
Enzyme Incubation: Incubate the pre-treated skin slices for 3 hours in the presence of human leukocyte-derived elastase. A control group without elastase should also be included.[1]
-
Staining & Visualization: After incubation, fix, and stain the skin slices with an elastin-specific stain (e.g., Orcein).
-
Image Analysis: Visualize the elastin fibers using microscopy and quantify the degradation of elastin fibers in the elastase-treated group versus the peptide-protected group. The level of inhibition is determined by comparing the integrity of elastin fibers.
-
Visualizations
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Pep®-Geline (this compound) [myskinrecipes.com]
- 3. experchem.com [experchem.com]
- 4. This compound - Descrizione [tiiips.com]
- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. nbinno.com [nbinno.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 10. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 11. cipherskincare.com [cipherskincare.com]
Troubleshooting inconsistent results in Trifluoroacetyl tripeptide-2 research
Welcome to the technical support center for Trifluoroacetyl tripeptide-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this peptide. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Handling and Preparation
Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
Answer:
Inconsistent solubility is a common issue in peptide research that can significantly impact experimental outcomes. This compound is a synthetic tripeptide that is generally soluble in aqueous solutions.[1][2] However, its solubility can be influenced by its purity and handling.
Troubleshooting Steps:
-
Recommended Solvents: For cell culture experiments, it is advisable to first dissolve the peptide in a sterile, organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF) to create a concentrated stock solution.[3] Subsequently, this stock solution can be diluted to the final working concentration in your aqueous culture medium or buffer (e.g., PBS, pH 7.2).[3] This two-step process often enhances solubility and ensures a homogenous solution. For other applications, direct dissolution in aqueous mediums, glycerin, glycol, and ethanol is also possible.[1]
-
Solubility Data:
-
Procedure for Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of the recommended organic solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Purging the solvent with an inert gas before use can also be beneficial.[3]
-
For aqueous solutions, it is not recommended to store them for more than one day.[3]
-
Question: My this compound solution appears cloudy or has precipitates. What could be the cause and how can I fix it?
Answer:
Cloudiness or precipitation in your peptide solution can be due to several factors, including poor solubility, contamination, or degradation.
Troubleshooting Steps:
-
Check Solubility Limits: Ensure you have not exceeded the peptide's solubility limit in your chosen solvent. Refer to the solubility data in the previous question.
-
pH Adjustment: The pH of your final solution can affect peptide solubility. This compound is stable in a pH range of 3.0 to 6.5.[1] If your buffer is outside this range, it may cause the peptide to precipitate.
-
Microbial Contamination: If you are not working in sterile conditions, microbial growth can cause turbidity. Filter-sterilize your peptide solution through a 0.22 µm filter before use in cell culture.
-
Improper Storage: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation.[4] It is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[5][6]
Cell-Based Assay Inconsistencies
Question: I am seeing high variability in my cell-based assay results when treating with this compound. What are the potential sources of this inconsistency?
Answer:
High variability in cell-based assays is a frequent challenge. The sources of this variability can range from inconsistencies in cell culture practices to issues with the peptide itself.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered responses to stimuli.
-
Seeding Density: Inconsistent cell seeding density can lead to significant variations in results. Use a cell counter to ensure you are seeding the same number of cells in each well.
-
Peptide Aliquots: As mentioned previously, avoid repeated freeze-thaw cycles of your peptide stock solution. Use fresh aliquots for each experiment.
-
Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the peptide and affect cell growth. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS.
-
Biological Contamination: Endotoxin (B1171834) contamination in peptide preparations can trigger unwanted immune responses in cells, leading to erratic data.[4] Ensure your peptide is of high purity and tested for endotoxin levels, especially for immunological assays.
Experimental Workflow for a Cell-Based Assay
Progerin Expression Analysis
Question: My progerin ELISA results are inconsistent or show no effect of this compound. What should I check?
Answer:
This compound has been shown to reduce progerin synthesis in fibroblasts.[1] If you are not observing this effect, several factors in your experimental protocol could be the cause.
Troubleshooting Steps:
-
Incubation Time and Concentration: Ensure you are using an appropriate incubation time and concentration of the peptide. One study reported a significant reduction in progerin after incubating human fibroblasts for 96 hours with concentrations of 0.005 ppm and 0.05 ppm.[1]
-
Cell Lysate Preparation: Incomplete cell lysis can lead to inaccurate protein quantification. Ensure your lysis buffer is effective and that you are using a suitable method for lysis (e.g., sonication).[1]
-
ELISA Protocol: Review your ELISA protocol for any potential errors. Common issues include insufficient washing, incorrect antibody dilutions, and improper incubation times.
-
Standard Curve: A poor standard curve is a common source of inaccurate ELISA results. Ensure your standards are prepared correctly and that the curve has a good linear range.
-
Total Protein Normalization: Progerin levels should be normalized to the total protein content of the cell lysate to account for any differences in cell number.[1] The Bradford method is a suitable technique for this.[1]
Quantitative Data on Progerin Inhibition
| Cell Type | Concentration (ppm) | Incubation Time (hours) | % Reduction in Progerin (mean ± SE) | Citation |
| Human Normal Fibroblasts | 0.005 | 96 | 18.0% (p < 0.05) | [1] |
| Human Normal Fibroblasts | 0.05 | 96 | 21.9% (p < 0.05) | [1] |
Signaling Pathway of this compound in Progerin Reduction
Matrix Metalloproteinase (MMP) Activity Assays
Question: I am not seeing a dose-dependent inhibition of MMPs with this compound in my activity assay. What could be wrong?
Answer:
This compound has been shown to inhibit the activity of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner.[1] If your results are not consistent with this, consider the following troubleshooting points.
Troubleshooting Steps:
-
Peptide Concentration Range: Ensure you are using a wide enough range of peptide concentrations to observe a dose-dependent effect.
-
Enzyme Activity: Verify that your MMP enzyme is active. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme) in your assay. You can also use a known MMP inhibitor as a positive control for inhibition.
-
Substrate Quality: Ensure your MMP substrate is not degraded. Prepare it fresh if possible.
-
Assay Buffer Conditions: The activity of MMPs can be sensitive to the pH and ionic strength of the assay buffer. Ensure your buffer conditions are optimal for the specific MMP you are studying.
-
Calculation of Inhibition: Double-check your calculations for percentage inhibition. A common formula is: % Inhibition = 100 - [((C-D) / (A-B)) * 100], where A=substrate+MMP, B=substrate alone, C=substrate+MMP+sample, and D=substrate+sample.[1]
Quantitative Data on MMP Inhibition
| MMP | Effect | Citation |
| MMP-1 | Significant dose-dependent inhibition | [1] |
| MMP-3 | Significant dose-dependent inhibition | [1] |
| MMP-9 | Significant dose-dependent inhibition | [1] |
| Elastase | Efficiently protected elastic fibers from degradation | [1] |
Elastin (B1584352) Synthesis Analysis
Question: How can I measure the effect of this compound on elastin synthesis, and what are the common challenges?
Answer:
This compound is known to promote elastin synthesis.[7] Measuring changes in elastin production can be challenging due to the insoluble nature of mature elastin.
Recommended Methodologies:
-
Quantitative Real-Time PCR (qPCR): This is a reliable method to quantify changes in the mRNA expression of the elastin gene (ELN). An increase in ELN mRNA would suggest an upregulation of elastin synthesis.
-
ELISA for Tropoelastin: Tropoelastin is the soluble precursor of elastin. Measuring tropoelastin levels in the cell culture supernatant or cell lysates using an ELISA kit can provide a quantitative measure of elastin production.
-
Western Blotting: This technique can be used to detect tropoelastin in cell lysates and culture media.
Common Challenges and Troubleshooting:
-
Low Tropoelastin Levels: The amount of secreted tropoelastin can be low, making it difficult to detect. Concentrate your culture supernatant before performing ELISA or Western blotting.
-
Insoluble Elastin: Mature, cross-linked elastin is difficult to quantify. For this reason, measuring the soluble precursor, tropoelastin, or elastin mRNA is often preferred.
-
Antibody Specificity: Ensure the primary antibody you are using for ELISA or Western blotting is specific for tropoelastin and does not cross-react with other proteins.
Experimental Protocol for Elastin mRNA Quantification by qPCR
-
Cell Treatment: Culture human dermal fibroblasts to 70-80% confluency and treat with this compound at various concentrations for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the human elastin (ELN) gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the ELN gene using the delta-delta Ct method.
Logical Relationship for Troubleshooting Inconsistent Elastin Synthesis Results
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High Quality this compound | anti-aging | firming powder | CAS 64577-63-5 | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 7. cipherskincare.com [cipherskincare.com]
Strategies for long-term storage of Trifluoroacetyl tripeptide-2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Trifluoroacetyl tripeptide-2 stock solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and storage of this compound solutions.
Question: My lyophilized this compound powder appears clumpy or crystalline. Is it still usable?
Answer: The lyophilized peptide is highly hygroscopic, meaning it readily absorbs moisture from the air. This can cause it to appear clumpy or crystalline. To minimize moisture absorption, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening. If clumping has occurred, it does not necessarily indicate degradation, but it is a sign of moisture contamination which can reduce long-term stability. It is recommended to use the peptide promptly after observing this.
Question: I am having difficulty dissolving the this compound in an aqueous buffer like PBS.
Answer: While this compound is generally soluble in water, its solubility can be influenced by its concentration and the pH of the buffer. If you encounter solubility issues, consider the following steps:
-
Initial Solvent: First, try to dissolve the peptide in a small amount of sterile, deionized water before diluting it with your desired buffer.
-
pH Adjustment: The net charge of the peptide influences its solubility. For peptides that are difficult to dissolve, adjusting the pH can help. Since this compound is a modified tripeptide, its isoelectric point may vary. A trial-and-error approach with small aliquots, testing slight adjustments in pH, may be necessary.
-
Organic Solvents: For higher concentrations, dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695) is recommended. Once dissolved, you can slowly add the aqueous buffer to your desired final concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiments. A product data sheet indicates solubility of approximately 15 mg/mL in ethanol, 10 mg/mL in DMF, and 2 mg/mL in DMSO.[1] Another source suggests a solubility of about 2 mg/mL in PBS (pH 7.2).[1]
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Avoid excessive heating during this process.
Question: My this compound solution has turned cloudy or contains precipitates after storage.
Answer: Cloudiness or precipitation upon storage can indicate several issues:
-
Bacterial Contamination: Peptide solutions, especially in non-sterile buffers, are susceptible to microbial growth. It is recommended to prepare solutions using sterile buffers and filter-sterilize the final solution through a 0.2 µm filter.
-
Peptide Aggregation: Over time, peptides in solution can aggregate, especially at higher concentrations or if subjected to repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes to avoid this.
-
Solubility Issues: The peptide may be coming out of solution due to the buffer composition or storage temperature. Ensure the peptide is fully dissolved initially and that the storage conditions are appropriate.
Question: I suspect my this compound has degraded. How can I check its integrity?
Answer: The most reliable way to assess the integrity of your peptide is through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A reverse-phase HPLC (RP-HPLC) analysis can separate the intact peptide from potential degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the remaining purity.
-
Mass Spectrometry: MS can confirm the molecular weight of the peptide, helping to identify if any modifications or cleavages have occurred.
A detailed experimental protocol for a stability-indicating HPLC method is provided in this document.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for creating a stock solution of this compound?
For long-term storage, it is best to store this compound in its lyophilized form.[2] When preparing a stock solution, the choice of solvent depends on the desired concentration and experimental requirements. For high concentrations, organic solvents such as DMSO, DMF, or ethanol are suitable.[1] For direct use in biological assays, dissolving in a sterile aqueous buffer (pH 5-7) is recommended, though solubility may be lower. It is advised not to store aqueous solutions for more than a day.[1]
2. What are the optimal temperature and duration for long-term storage of stock solutions?
For maximum stability, stock solutions should be stored at -20°C or -80°C.[2] At -20°C, solutions are generally stable for at least one month, while at -80°C, they can be stored for up to six months.[3] It is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
3. How should I handle the lyophilized powder and prepared stock solutions?
-
Lyophilized Powder: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.[2]
-
Stock Solutions: Minimize the exposure of the solution to air, especially if the peptide sequence contains amino acids prone to oxidation. After aliquoting, purge the headspace of the vials with an inert gas like nitrogen or argon before sealing. Store protected from light.
4. What are the primary degradation pathways for this compound?
Peptides in solution can degrade through several mechanisms:
-
Hydrolysis: The peptide bonds can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: Although this compound's sequence (TFA-Val-Tyr-Val) does not contain highly susceptible residues like Cysteine or Methionine, Tyrosine can be subject to oxidation.
-
Aggregation: Peptides can form aggregates, which can lead to precipitation and loss of activity.
5. Can I store the stock solution in a frost-free freezer?
It is not recommended to store peptide solutions in a frost-free freezer. The temperature cycling in these freezers, designed to reduce frost buildup, can cause repeated partial thawing and refreezing of your samples, which can significantly accelerate peptide degradation.
Data Presentation
The following tables summarize the recommended storage conditions for this compound. Please note that the stability data is based on general peptide handling guidelines and manufacturer recommendations. For critical applications, it is highly recommended to perform in-house stability studies.
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Temperature | Duration | Notes |
| -20°C to -80°C | Several years | Store in a tightly sealed container with a desiccant, protected from light. |
| 4°C | Short-term (weeks) | For temporary storage before use. Ensure the container is well-sealed. |
| Room Temperature | Very short-term (days) | Not recommended for long-term storage due to moisture absorption and potential degradation. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Estimated Stability |
| DMSO, DMF, Ethanol | 1-15 mg/mL | -20°C | Up to 1 month[3] |
| DMSO, DMF, Ethanol | 1-15 mg/mL | -80°C | Up to 6 months[3] |
| Aqueous Buffer (pH 5-7) | ≤ 2 mg/mL | -20°C | Limited (days to weeks); avoid long-term storage.[1] |
| Aqueous Buffer (pH 5-7) | ≤ 2 mg/mL | 4°C | Not recommended (≤ 24 hours)[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a framework for assessing the stability of this compound in a given stock solution over time.
1. Objective: To quantify the percentage of intact this compound remaining in a stock solution after storage under specific conditions (e.g., -20°C in DMSO) at various time points.
2. Materials:
-
This compound (lyophilized powder, as a reference standard)
-
Stored this compound stock solution (the sample to be tested)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
0.22 µm syringe filters
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of Reference Standard:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in the same solvent as your stock solution to a known concentration (e.g., 1 mg/mL).
-
This standard should be prepared fresh on the day of analysis.
-
-
Preparation of Sample:
-
Thaw an aliquot of your stored this compound stock solution.
-
If the stock concentration is high, dilute it to the same concentration as the reference standard using the same solvent.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (these may need optimization):
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Inject the freshly prepared reference standard to determine its retention time and peak area.
-
Inject the thawed and diluted sample.
-
Run a blank injection (solvent only) to identify any system peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in both the standard and sample chromatograms based on the retention time.
-
Integrate the peak area of the intact peptide in both chromatograms.
-
Calculate the percentage of remaining peptide in the stored sample using the following formula:
% Remaining Peptide = (Peak Area of Sample / Peak Area of Standard) * 100
-
4. Stability Study Workflow: To conduct a long-term stability study, repeat the HPLC analysis at defined time points (e.g., 0, 1, 3, and 6 months) for aliquots stored under the desired conditions.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Anti-Senescence Effects of Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-senescence properties of Trifluoroacetyl tripeptide-2 (TT2) against other established anti-aging compounds. The information is supported by experimental data to aid in the evaluation and potential application of this peptide in senescence-related research and therapeutic development.
Introduction to Cellular Senescence and Anti-Aging Strategies
Cellular senescence is a state of irreversible cell cycle arrest that contributes to age-related tissue dysfunction and a variety of diseases. A key characteristic of senescent cells is the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Anti-aging strategies aim to either eliminate these senescent cells (senolytics) or modulate their harmful effects.
This compound is a synthetic peptide that has emerged as a promising agent with anti-senescence properties.[1][2][3] This guide compares its efficacy with two other well-researched anti-senescence interventions: the senolytic cocktail of Dasatinib (B193332) and Quercetin, and the mTOR inhibitor Rapamycin.
Comparative Analysis of Anti-Senescence Compounds
The following tables summarize the available quantitative data on the effects of this compound and comparator compounds on key markers of cellular senescence.
Table 1: Effect of this compound on Senescence-Related Markers
| Biomarker | Organism/Cell Type | Concentration | Observed Effect | Reference |
| Progerin Synthesis | Human Fibroblasts | 0.005 ppm | -18.0% (p < 0.05) | [1] |
| 0.05 ppm | -21.9% (p < 0.05) | [1] | ||
| Syndecan-1 Synthesis | Human Keratinocytes | 0.0005 ppm | +19% (p < 0.05) | [1] |
| 0.005 ppm | +56% (p < 0.05) | [1] | ||
| Skin Firmness | Human Volunteers | 2% Cream | +20.0% (p < 0.1) after 28 days | [1] |
| Skin Elasticity | Human Volunteers | 2% Cream | +20.9% (p < 0.1) after 28 days | [1] |
| Jawline Sagging | Human Volunteers | 2% Cream | -10% in 56 days | [4] |
Table 2: Comparative Efficacy of Anti-Senescence Compounds on Cellular Senescence Markers
| Compound/Treatment | Biomarker | Organism/Cell Type | Concentration | Observed Effect | Reference |
| This compound | Progerin | Human Fibroblasts | 0.05 ppm | -21.9% | [1] |
| Dasatinib + Quercetin | SA-β-Gal+ Cells | Mouse Adipose Tissue | 5 mg/kg D + 50 mg/kg Q | Significant reduction | [5][6] |
| p16 INK4a Expression | Mouse Adipose Tissue | 5 mg/kg D + 50 mg/kg Q | Significant reduction | [5][6] | |
| p21 Expression | Mouse Adipose Tissue | 5 mg/kg D + 50 mg/kg Q | Significant reduction | [5][6] | |
| Rapamycin | SA-β-Gal Activity | Human Coronary Artery Endothelial Cells | 10 nM | Significant reduction | [7] |
| p16 INK4a Expression | Human Coronary Artery Endothelial Cells | 10 nM | No significant change | [7] | |
| p21 Expression | Mouse Fibroblasts | Not specified | Reduction in WT, no change in Nrf2KO | [8] |
Signaling Pathways in Cellular Senescence
Cellular senescence is regulated by complex signaling networks. The p53/p21 and p16/Rb pathways are two of the most critical tumor suppressor pathways that induce and maintain the senescent state. This compound primarily exerts its effects by targeting progerin, a protein implicated in premature aging syndromes and cellular senescence.
This compound's mechanism of action focuses on reducing progerin, thereby mitigating downstream senescence signals.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Protocol:
-
Cell Culture: Plate cells in 6-well plates and culture under desired experimental conditions.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).[9]
-
Fixation: Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[9]
-
Washing: Wash the cells two to three times with PBS.[9]
-
Staining: Add the staining solution to each well. The staining solution consists of 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[10]
-
Incubation: Incubate the plates at 37°C without CO2 for 12-16 hours. Protect from light to prevent evaporation.[9][10]
-
Visualization: Observe the cells under a light microscope. Senescent cells will appear blue.
Progerin Quantification by ELISA
This assay measures the levels of progerin, a key biomarker of cellular senescence.
Protocol:
A standard sandwich ELISA protocol is employed.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for progerin.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add cell lysates or other samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the progerin molecule.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a TMB substrate, which is converted by HRP to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of progerin in the sample.
Matrix Metalloproteinase (MMP) Activity Assay
This fluorometric assay measures the activity of MMPs, enzymes involved in extracellular matrix degradation.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Reaction: In a 96-well plate, add the sample to a reaction buffer containing a fluorogenic MMP substrate (e.g., a FRET peptide).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate). The increase in fluorescence corresponds to MMP activity.
Conclusion
This compound demonstrates significant anti-senescence effects, primarily through the inhibition of progerin synthesis and protection of the extracellular matrix. When compared to established senolytics like Dasatinib and Quercetin, and the mTOR inhibitor Rapamycin, TT2 offers a distinct mechanism of action. While senolytics actively eliminate senescent cells, TT2 appears to modulate the senescence phenotype, particularly in the context of skin aging.
The choice of an anti-senescence agent will depend on the specific research question or therapeutic goal. For applications focused on skin rejuvenation and mitigating the visible signs of aging, this compound presents a compelling profile. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and broader physiological effects of these different anti-senescence strategies. This guide provides a foundational comparison to inform such future investigations.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. News - Can this compound delay aging? [gtpeptide.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buckinstitute.org [buckinstitute.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Comparative Analysis of Trifluoroacetyl Tripeptide-2 and Other Leading Anti-Aging Peptides
In the ever-evolving landscape of cosmetic science, peptides stand out as a cornerstone of advanced anti-aging skincare. Among these, Trifluoroacetyl tripeptide-2 has garnered significant attention for its multifaceted approach to skin rejuvenation. This guide provides a comprehensive comparative analysis of this compound against other widely recognized anti-aging peptides, including Matrixyl (Palmitoyl Pentapeptide-4 and the Matrixyl 3000 combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7), Argireline (Acetyl Hexapeptide-8), and Copper Tripeptide-1 (GHK-Cu). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, supported by quantitative data from clinical and in-vitro studies, and detailed experimental protocols.
Executive Summary
This compound distinguishes itself through its primary mechanism of reducing progerin, a protein implicated in cellular senescence.[1][2] This, combined with its ability to inhibit matrix metalloproteinases (MMPs) and elastase, provides a comprehensive approach to improving skin firmness, elasticity, and reducing the appearance of wrinkles.[2][3][4] In comparison, other peptides like Matrixyl primarily focus on stimulating collagen synthesis, while Argireline targets expression lines by inhibiting muscle contractions.[5][6][7][8] Copper Tripeptide-1 is known for its wound healing and anti-inflammatory properties, in addition to stimulating collagen.[9][10] This guide will delve into the specifics of these differences, supported by experimental evidence.
Comparative Data on Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of these anti-aging peptides. It is important to note that the data is derived from different studies with varying methodologies, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In-Vivo Efficacy Data
| Peptide | Parameter | Efficacy | Study Duration |
| This compound | Jawline Sagging Volume | -3.4% | 8 weeks[11] |
| Skin Firmness | +20.0% | 4 weeks[11] | |
| Skin Elasticity | +20.9% | 4 weeks[11] | |
| Matrixyl 3000 | Wrinkle Depth | -10.2% | 2 months[4] |
| Wrinkle Volume | -17.1% | 2 months[4] | |
| Argireline | Wrinkle Depth | Up to -30% | 30 days[1][5] |
| Anti-Wrinkle Efficacy (overall) | 48.9% | 4 weeks[12] | |
| Copper Tripeptide-1 (GHK-Cu) | Collagen Production Increase | 70% of subjects | 12 weeks[13] |
Table 2: In-Vitro Efficacy Data
| Peptide | Parameter | Efficacy | Concentration |
| This compound | Progerin Synthesis Inhibition | -18.0% to -21.9% | 0.005 ppm to 0.05 ppm[11] |
| Syndecan-1 Synthesis Increase | +19% to +56% | 0.0005 ppm to 0.005 ppm[11] | |
| Matrixyl | Collagen I Synthesis | Up to +117% | Not specified[14] |
| Hyaluronic Acid Synthesis | Up to +267% | Not specified[14] | |
| Copper Tripeptide-1 (GHK-Cu) | Elastin (B1584352) Production Increase | Statistically significant | 1 nM to 100 nM[13] |
Mechanisms of Action: A Comparative Overview
The anti-aging effects of these peptides are rooted in their distinct molecular mechanisms.
This compound: This peptide's primary and most unique mechanism is the inhibition of progerin synthesis.[1][2][14] Progerin is a toxic protein that accumulates with age and contributes to cellular senescence. By reducing progerin levels, this compound helps to slow down the aging process at a cellular level.[1][11] It also inhibits MMPs and elastase, enzymes that degrade the extracellular matrix, and stimulates the synthesis of collagen and elastin.[2][3][4]
Matrixyl (Palmitoyl Pentapeptide-4, Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7): These peptides are classified as signal peptides.[6] They stimulate fibroblasts to produce more collagen, elastin, and hyaluronic acid, which are essential components of the extracellular matrix that provide skin with its structure and firmness.[5][8][14]
Argireline (Acetyl Hexapeptide-8): Argireline is a neuropeptide that works by inhibiting the release of neurotransmitters that cause muscle contraction.[7] By relaxing facial muscles, it reduces the appearance of expression lines and wrinkles, particularly around the eyes and forehead.[1][7][12]
Copper Tripeptide-1 (GHK-Cu): GHK-Cu is a carrier peptide that delivers copper to cells.[9] Copper is a crucial cofactor for lysyl oxidase, an enzyme involved in collagen and elastin synthesis.[9] GHK-Cu also has potent wound healing and anti-inflammatory properties and has been shown to stimulate the production of various extracellular matrix components.[10][13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound.
Caption: Mechanisms of other common anti-aging peptides.
Caption: Typical workflow for in-vivo wrinkle assessment.
Detailed Experimental Protocols
Below are the detailed methodologies for key experiments cited in the analysis of these peptides.
In-Vivo Evaluation of Anti-Wrinkle and Firming Effects
-
Objective: To assess the efficacy of a topical peptide formulation in reducing wrinkles and improving skin firmness and elasticity in human subjects.
-
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with visible signs of skin aging (e.g., crow's feet, forehead wrinkles, sagging jawline) is recruited.
-
Baseline Measurements: Before the start of the treatment, baseline measurements of skin parameters are taken.
-
Wrinkle Analysis: Silicone replicas of the wrinkled areas are taken and analyzed using techniques like fringe projection profilometry to determine wrinkle depth, volume, and roughness.
-
Skin Firmness and Elasticity: A cutometer is used to measure the viscoelastic properties of the skin.
-
-
Treatment Protocol: Subjects are provided with two formulations: one containing the active peptide and a placebo. In a double-blind, split-face study design, subjects apply one formulation to one side of their face and the placebo to the other, typically twice daily for a specified period (e.g., 28 or 56 days).
-
Follow-up Measurements: At predefined time points (e.g., week 4 and week 8), the baseline measurements are repeated.
-
Data Analysis: The changes in wrinkle parameters and skin firmness/elasticity from baseline are calculated for both the peptide-treated and placebo-treated sides. Statistical analysis is performed to determine the significance of the observed effects.
-
In-Vitro Inhibition of Progerin Synthesis
-
Objective: To determine the effect of a peptide on the synthesis of progerin in cultured human fibroblasts.
-
Methodology:
-
Cell Culture: Normal human dermal fibroblasts are cultured in appropriate media. To simulate aging, fibroblasts from older donors or late-passage cells can be used.
-
Peptide Treatment: The cultured fibroblasts are treated with various concentrations of the test peptide for a specified duration (e.g., 48 hours). A vehicle control (without the peptide) is also included.
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
Progerin Quantification: The amount of progerin in the cell lysates is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for progerin.
-
Data Analysis: The levels of progerin in the peptide-treated cells are compared to the control cells to calculate the percentage of inhibition.
-
In-Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
-
Objective: To evaluate the ability of a peptide to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-3, MMP-9).
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MMP enzymes and a fluorogenic MMP substrate are used. The substrate is a peptide that is cleaved by the MMP, resulting in an increase in fluorescence.
-
Assay Reaction: The MMP enzyme is pre-incubated with different concentrations of the test peptide inhibitor.
-
Fluorescence Measurement: The fluorogenic substrate is added to the enzyme-inhibitor mixture, and the increase in fluorescence over time is measured using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence measurements. The percentage of MMP inhibition by the peptide is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
In-Vitro Fibroblast Collagen Synthesis Assay
-
Objective: To assess the effect of a peptide on the synthesis of collagen by human dermal fibroblasts.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a growth medium.
-
Peptide Treatment: The cells are treated with various concentrations of the test peptide for a defined period (e.g., 24-48 hours). A control group without peptide treatment is also maintained.
-
Collagen Quantification:
-
ELISA: The amount of collagen (e.g., Collagen Type I) secreted into the culture medium can be quantified using a specific ELISA kit.
-
Immunofluorescence: Cells can be fixed and stained with an antibody against collagen, and the fluorescence intensity can be measured using microscopy to visualize and quantify collagen production within the cells.
-
RT-qPCR: The expression of collagen-related genes (e.g., COL1A1) can be measured by extracting RNA from the cells and performing reverse transcription-quantitative polymerase chain reaction.
-
-
Data Analysis: The amount of collagen produced or the level of gene expression in the peptide-treated cells is compared to the control group to determine the stimulatory effect of the peptide.
-
Conclusion
This compound presents a compelling and unique approach to anti-aging by targeting cellular senescence through the inhibition of progerin, in addition to protecting the extracellular matrix. This differentiates it from other popular peptides like Matrixyl and Argireline, which focus on collagen synthesis and muscle relaxation, respectively. Copper Tripeptide-1 offers a broader range of benefits, including wound healing and anti-inflammatory effects. The choice of peptide for a specific application will depend on the desired primary outcome, whether it be a reduction in fine lines, improvement in skin firmness, or a more holistic approach to combating the signs of aging at a cellular level. The provided data and experimental protocols offer a foundation for further research and development in the field of anti-aging cosmeceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. cipherskincare.com [cipherskincare.com]
- 3. New Data Unveils Argireline Amplified Peptides Ability to Extend Anti-Wrinkle Effects - Lubrizol [lubrizol.com]
- 4. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - Can this compound delay aging? [gtpeptide.com]
- 8. neuroganhealth.com [neuroganhealth.com]
- 9. youtube.com [youtube.com]
- 10. A Deep Dive into Copper Peptides and GHK-Cu — My Full Dose [myfulldose.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smdailyjournal.com [smdailyjournal.com]
A Comparative Analysis of Trifluoroacetyl Tripeptide-2 and Palmitoyl Tripeptide-5 in Skin Research
In the landscape of cosmetic science, peptides stand out as pivotal signaling molecules that regulate various physiological processes in the skin. Among these, Trifluoroacetyl tripeptide-2 and Palmitoyl tripeptide-5 have garnered significant attention for their anti-aging properties. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for dermatological applications.
Overview of the Peptides
This compound is a synthetic tripeptide that acts as an elastase and matrix metalloproteinase (MMP) inhibitor. Its structure is modified with a trifluoroacetyl group to enhance stability and bioavailability.[1] This peptide is recognized for its multi-faceted approach to skin aging, targeting not only the synthesis of extracellular matrix (ECM) proteins but also their degradation.[1]
Palmitoyl tripeptide-5 is another synthetic peptide designed to stimulate collagen production.[2] It is believed to mimic the action of thrombospondin-1 (TSP-1), a protein that activates the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.[3][4]
Mechanism of Action
The two peptides exhibit distinct yet partially overlapping mechanisms of action to combat the signs of skin aging.
This compound
This compound employs a comprehensive strategy that involves multiple pathways:
-
Inhibition of Elastase: It suppresses the activity of elastase, an enzyme responsible for breaking down elastin (B1584352), thereby preserving skin elasticity and firmness.[5][6]
-
Reduction of Progerin Synthesis: This peptide downregulates the production of progerin, a protein associated with accelerated cellular aging, which helps to maintain the integrity of the cellular matrix.[5][7][8]
-
Inhibition of Matrix Metalloproteinases (MMPs): It has been shown to inhibit the activity of MMPs, which are enzymes that degrade collagen and elastin.[9]
-
Enhanced Cellular Communication: By influencing key signaling pathways, it stimulates fibroblast activity, leading to an increase in the synthesis of collagen and elastin.
Palmitoyl tripeptide-5
Palmitoyl tripeptide-5 primarily focuses on boosting the production of ECM components:
-
Activation of TGF-β: It mimics the thrombospondin-1 sequence to activate latent TGF-β.[2][3][4]
-
Stimulation of Collagen Synthesis: Activated TGF-β then stimulates fibroblasts to increase the synthesis of Type I and Type III collagen.[2][3]
-
Inhibition of MMPs: Some evidence suggests it may also inhibit MMP1 and MMP3, thus preventing collagen degradation.[2][10]
Comparative Performance Data
The following tables summarize the available quantitative data from clinical and in-vitro studies on the efficacy of each peptide.
Table 1: Clinical Efficacy Data
| Parameter | This compound | Palmitoyl tripeptide-5 |
| Wrinkle Reduction | Measurable reductions in wrinkle depth and skin roughness in a 12-week trial.[5] Progressive effects on wrinkles observed over 56 days.[3][11] | 15-30% reduction in wrinkle depth with 2.5% concentration over 12 weeks.[10] 7-12% reduction in the appearance of wrinkles with 1-2.5% concentration over 84 days.[12] 21.6% reduction in nasolabial folds after 8 weeks.[10] |
| Skin Firmness & Elasticity | Progressive effects on firmness and elasticity observed over 28 days.[3][11] 92% of consumers reported firmer, fuller, and denser skin.[13] | 77% of participants reported visibly firmer and more elastic skin after 4 weeks.[10][12] |
| Skin Sagging | Progressive anti-sagging effects along the jawline observed over 56 days.[3][11] | - |
| Pore Size Reduction | - | 60% of participants noticed a reduction in the look of pore size after 4 weeks.[12] |
Table 2: In-Vitro/Ex-Vivo Efficacy Data
| Parameter | This compound | Palmitoyl tripeptide-5 |
| Collagen Synthesis | Increases collagen and elastin fiber density.[5] Upregulates COL1A1 and ELN genes. | Stimulates Type I and Type III collagen synthesis.[3] |
| Elastin Synthesis | Increases collagen and elastin fiber density. Upregulates ELN gene. | May increase elastin production.[14] |
| MMP Inhibition | Suppresses MMP activity (MMP1, MMP3, MMP9).[9] Downregulates MMP-1.[1] | Interferes with MMP1 and MMP3 collagen degradation.[3] |
| Progerin Synthesis | Decreases progerin synthesis.[1][9] Significant reduction in progerin quantified by ELISA in mature skin fibroblasts after 96 hours.[13] | - |
| Transdermal Permeation | Permeated in a considerable amount through pig ear skin in a Franz diffusion cell experiment.[15] | Almost no transdermal permeation observed under the same experimental conditions.[15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key studies cited.
Clinical Study Protocol: this compound
-
Study Design: Two in-vivo, split-face studies were conducted.[3][11]
-
Study 1 (Anti-wrinkle and Anti-sagging):
-
Study 2 (Firmness and Elasticity):
Clinical Study Protocol: Palmitoyl tripeptide-5
-
Study Design: An in-vivo study on 60 adult participants.[10]
-
Duration: 12 weeks.[10]
-
Methodology: A cream formulated with a 2.5% concentration of Palmitoyl tripeptide-5 was applied. Wrinkle depth was measured, and overall skin smoothness was compared to a placebo group.[10]
-
Another Study Design: An in-vivo, split-face study.[10]
-
Duration: 8 weeks.[10]
-
Methodology: A collagen-peptide serum containing Palmitoyl tripeptide-5 was applied to one side of the face, and a control serum to the other. The appearance of nasolabial folds and under-eye bags was evaluated.[10]
In-Vitro/Ex-Vivo Protocol: Transdermal Permeation Study
-
Study Design: A comparative analysis of the transdermal permeation of this compound and Palmitoyl tripeptide-5.[15]
-
Methodology:
-
Apparatus: Franz diffusion cells.[15]
-
Membrane: Pig ear skin.[15]
-
Procedure: Hydrogels containing each peptide were applied to the skin membrane. The amount of peptide that permeated through the skin into the receiving solution was quantified over 24 hours.[15]
-
Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) was used to analyze the samples from the receiving solutions.[15]
-
Conclusion
Both this compound and Palmitoyl tripeptide-5 demonstrate significant potential in anti-aging skincare, albeit through different primary mechanisms.
This compound offers a broader, multi-pronged approach by not only stimulating ECM synthesis but also actively protecting existing elastin and collagen from degradation and reducing a key cellular aging biomarker. Its superior transdermal permeation in the cited ex-vivo study suggests it may reach its target sites in the skin more effectively.
Palmitoyl tripeptide-5 is a potent stimulator of collagen synthesis via the well-established TGF-β pathway. The available clinical data provides specific quantitative measures of its efficacy in wrinkle reduction and improving skin firmness.
The choice between these two peptides would depend on the specific goals of a formulation. For a comprehensive anti-aging product targeting sagging and the preservation of existing skin structures, this compound appears to be a strong candidate. For formulations focused primarily on boosting collagen and reducing wrinkles, Palmitoyl tripeptide-5 has a solid body of evidence supporting its efficacy. Further direct, head-to-head clinical trials would be beneficial to provide a more definitive comparison of their in-vivo performance.
References
- 1. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. corepeptides.com [corepeptides.com]
- 3. mdpi.com [mdpi.com]
- 4. experchem.com [experchem.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. procosmet.com [procosmet.com]
- 7. nbinno.com [nbinno.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. News - Can this compound delay aging? [gtpeptide.com]
- 10. ekostilius.lt [ekostilius.lt]
- 11. rjtcsonline.com [rjtcsonline.com]
- 12. Palmitoyl Tripeptide-5 (Explained + Products) [incidecoder.com]
- 13. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 14. sdlookchem.com [sdlookchem.com]
- 15. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoroacetyl tripeptide-2 and Copper Peptides in Skin Rejuvenation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Trifluoroacetyl tripeptide-2 and copper peptides, supported by experimental data. The information is presented to aid in the evaluation of these compounds for applications in dermatology and cosmetic science.
This compound and copper peptides, particularly GHK-Cu, are prominent bioactive peptides in the field of skin rejuvenation. Both have demonstrated significant effects on the extracellular matrix (ECM) and cellular processes related to skin aging. This guide delves into their mechanisms of action, presents quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols to facilitate a comprehensive comparison.
Mechanisms of Action: A Tale of Two Peptides
This compound, a synthetic peptide, primarily targets cellular senescence and ECM degradation. Its key mechanisms include:
-
Inhibition of Progerin Synthesis: Progerin is a protein associated with accelerated cellular aging. This compound has been shown to reduce its synthesis, thereby slowing down the aging process at a cellular level.[1][2]
-
Inhibition of Matrix Metalloproteinases (MMPs) and Elastase: This peptide effectively inhibits the activity of enzymes like MMP-1, MMP-3, MMP-9, and elastase, which are responsible for the breakdown of collagen and elastin (B1584352) in the skin.[3][4][5] This dual inhibition helps to preserve the structural integrity of the ECM.
-
Promotion of Syndecan Production: Syndecans are proteoglycans that play a crucial role in cell-matrix interactions and growth factor signaling. This compound stimulates the synthesis of syndecan-1, which can help to prolong cell life and maintain skin homeostasis.[4]
Copper peptides, most notably GHK-Cu, are naturally occurring complexes that play a vital role in wound healing and tissue regeneration. Their primary mechanisms of action include:
-
Stimulation of Collagen and Elastin Synthesis: GHK-Cu is well-documented to stimulate the production of collagen and elastin by fibroblasts, the primary cells responsible for maintaining the skin's structural framework.[6][7][8]
-
Antioxidant and Anti-inflammatory Effects: Copper peptides exhibit antioxidant properties by scavenging free radicals and reducing inflammatory cytokines, thus protecting the skin from oxidative stress-induced damage.[6]
-
Modulation of Growth Factors: GHK-Cu can stimulate the production of various growth factors that are essential for skin repair and regeneration.[9]
-
Tissue Remodeling: Copper peptides are involved in the process of tissue remodeling, which includes the removal of damaged tissue and the synthesis of new, healthy tissue.[7][10]
Quantitative Efficacy: A Data-Driven Comparison
The following tables summarize quantitative data from various studies on the efficacy of this compound and copper peptides. It is important to note that these studies were conducted under different conditions, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | Copper Peptide (GHK-Cu) |
| Collagen Synthesis | Not explicitly quantified in the provided search results. | Increased in 70% of women treated with GHK-Cu cream, compared to 50% for Vitamin C and 40% for retinoic acid in a study on skin biopsy samples.[7] |
| Elastin Synthesis | Protects elastic fibers from degradation by 100% in an in vitro assay.[11] | Increased production in human adult dermal fibroblasts.[8] |
| MMP Inhibition | Dose-dependent inhibition of MMP-1, MMP-3, and MMP-9.[11] | Modulates the activity of metalloproteinases and their inhibitors.[7] |
| Progerin Synthesis | Significantly reduced by 18.0% (at 0.005 ppm) and 21.9% (at 0.05 ppm) in fibroblasts.[11] | Not a primary mechanism of action. |
| Other Effects | Protects collagen fibers from degradation by about 43%.[11] Stimulates syndecan-1 synthesis.[3] | Stimulates the synthesis of glycosaminoglycans and decorin.[7] |
Table 2: In Vivo Efficacy Data
| Parameter | This compound | Copper Peptide (GHK-Cu) |
| Skin Firmness & Elasticity | Improved by about 20% after 28 days of treatment with a 2% Progeline cream.[10] | A 22% increase in skin firmness was observed after 12 weeks of using a 0.05% GHK-Cu serum.[6] |
| Wrinkle Reduction | Measurable reductions in wrinkle depth and skin roughness in a 12-week clinical trial. | A 16% reduction in fine lines was measured after 12 weeks with a 0.05% GHK-Cu serum.[6] |
| Skin Sagging | Lifted the sagging jaw-line by up to 10% in 56 days with a 2% Progeline cream. | Improved skin laxity in a 12-week facial study.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
This compound: MMP Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the activity of MMP-1, MMP-3, and MMP-9.
Methodology:
-
Extracts of MMP-1, MMP-3, and MMP-9 are calibrated for their specific inhibition capacity.
-
The enzymes are incubated in the absence (control) or presence of a fluorogenic substrate.
-
This compound is added to the test samples at different concentrations.
-
The reaction is incubated for 30 minutes.
-
The fluorescence intensity is measured to determine the level of MMP activity. A decrease in fluorescence indicates inhibition.[11]
Copper Peptide (GHK-Cu): Collagen Production Assay (Sircol Soluble Collagen Assay)
Objective: To quantify the amount of soluble collagen produced by human dermal fibroblasts in response to GHK-Cu treatment.
Methodology:
-
Culture human adult dermal fibroblasts (HDFa) in appropriate media.
-
Incubate the cells with GHK-Cu at various concentrations (e.g., 0.01, 1, and 100 nM) for a specified period (e.g., 96 hours).
-
Collect the cell culture medium.
-
Isolate the soluble collagen from the medium using a precipitation reagent.
-
Add Sircol dye reagent to the isolated collagen, which specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in an alkali reagent.
-
Measure the absorbance of the solution using a spectrophotometer.
-
Calculate the collagen concentration based on a standard curve.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. midwestpeptide.com [midwestpeptide.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. News - Can this compound delay aging? [gtpeptide.com]
- 6. grandingredients.com [grandingredients.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. US8435541B2 - Topical compositions for inhibiting matrix metalloproteases and providing antioxidative activities - Google Patents [patents.google.com]
- 10. This compound (Explained + Products) [incidecoder.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
In Vivo Validation of Trifluoroacetyl Tripeptide-2 for Enhanced Skin Firmness: A Comparative Analysis
For Immediate Release
A deep dive into the in vivo evidence supporting Trifluoroacetyl tripeptide-2's role in improving skin firmness, this guide offers a comparative analysis with Palmitoyl Tripeptide-5, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current data.
This technical guide synthesizes findings from in vivo studies on this compound (TT2), a synthetic peptide increasingly recognized for its anti-aging properties. By examining its effects on skin firmness, elasticity, and other aging markers, this document provides a clear comparison with another popular peptide, Palmitoyl Tripeptide-5 (PT5). All quantitative data is presented in standardized tables, and detailed experimental protocols are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms and study designs.
This compound: In Vivo Efficacy
This compound has demonstrated significant positive effects on the signs of aging in multiple in vivo studies.[1] Two notable studies, one employing cutometry and the other fringe projection profilometry, have provided quantitative evidence of its efficacy in improving skin firmness and reducing sagging.
A 28-day study involving 13 healthy volunteers (aged 54-66) utilized a split-face model where a cream containing 4 ppm of TT2 was compared against a placebo.[1] The results, measured by cutometry, showed a marked improvement in the biomechanical properties of the skin on the side treated with TT2.[1] Specifically, cutaneous firmness increased by 20.0%, elasticity by 20.9%, and visco-elasticity by 13.3%.[1] In contrast, the placebo-treated side showed negligible changes.[1]
Another study focused on the effect of TT2 on jawline sagging, a prominent sign of skin aging.[1] Ten healthy volunteers (aged 54-64) participated in a 56-day split-face study.[1] Using fringe projection profilometry, the volume of the jawline was measured at baseline, 28 days, and 56 days.[1] The results indicated a significant reduction in jawline volume on the TT2-treated side, signifying a lifting effect and reduction in sagging.[1]
Comparative Analysis with Palmitoyl Tripeptide-5
Palmitoyl Tripeptide-5, commercially known as SYN®-COLL, is another widely used peptide in anti-aging skincare. Its primary mechanism of action is the stimulation of collagen synthesis through the activation of Transforming Growth Factor-beta (TGF-β). While direct comparative in vivo studies using identical methodologies are scarce, existing research provides a basis for a comparative overview.
A study involving a formulation containing Palmitoyl Tripeptide-5 demonstrated a 12.53% increase in skin firmness and an 8.15% improvement in facial elasticity after 28 days of use. While these results are promising, it is important to note that the study methodology and concentration of the active ingredient may differ from the TT2 studies, making a direct comparison challenging. Other studies on PT5 have primarily focused on wrinkle reduction, with one study reporting a 7-12% reduction in the appearance of wrinkles after 84 days of use with a 1-2.5% concentration of SYN®-COLL.[2] Another user perception study indicated that 77% of participants felt their skin was visibly firmer and more elastic after 4 weeks.[2]
Data Summary
Table 1: In Vivo Efficacy of this compound on Skin Firmness and Elasticity
| Parameter | Treatment Group (4 ppm TT2) | Placebo Group | Study Duration | Measurement Method | Number of Volunteers |
| Cutaneous Firmness | +20.0%[1] | +2.7% (insignificant)[1] | 28 Days[1] | Cutometry[1] | 13[1] |
| Elasticity | +20.9%[1] | +3.5% (insignificant)[1] | 28 Days[1] | Cutometry[1] | 13[1] |
| Visco-elasticity | +13.3%[1] | -1.4% (insignificant)[1] | 28 Days[1] | Cutometry[1] | 13[1] |
| Jawline Volume | Significant Reduction[1] | No significant change[1] | 56 Days[1] | Fringe Projection Profilometry[1] | 10[1] |
Table 2: In Vivo Efficacy of Palmitoyl Tripeptide-5 on Skin Firmness and Wrinkle Reduction
| Parameter | Treatment Group (Concentration) | Placebo/Control Group | Study Duration | Measurement Method | Number of Volunteers |
| Skin Firmness | +12.53% | Not Specified | 28 Days | Not Specified | Not Specified |
| Facial Elasticity | +8.15% | Not Specified | 28 Days | Not Specified | Not Specified |
| Wrinkle Appearance | -7% (1% SYN®-COLL), -12% (2.5% SYN®-COLL)[2] | Not Specified | 84 Days[2] | Not Specified | 45[2] |
| Perceived Firmness & Elasticity | 77% of participants reported improvement[2] | Not Specified | 28 Days[2] | User Perception | 33[2] |
Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism of action that goes beyond simple collagen synthesis. It is known to inhibit the synthesis of progerin, a protein implicated in cellular senescence, and to reduce the activity of matrix metalloproteinases (MMPs) and elastase, enzymes responsible for the degradation of the extracellular matrix.
Caption: Signaling pathway of this compound.
Palmitoyl Tripeptide-5 primarily functions by mimicking the body's own mechanism to produce collagen, specifically through the activation of TGF-β.
Caption: Signaling pathway of Palmitoyl Tripeptide-5.
Experimental Protocols
In Vivo Cutometry Study for this compound
-
Objective: To evaluate the effect of a cream containing 4 ppm of this compound on skin firmness, elasticity, and visco-elasticity.
-
Study Design: A 28-day, randomized, placebo-controlled, split-face study.[1]
-
Subjects: 13 healthy female volunteers aged between 54 and 66 years.[1]
-
Treatment: Volunteers applied a cream containing 4 ppm of TT2 to one half of their face and a placebo cream to the other half, twice daily.[1]
-
Measurement: Skin firmness (R0), elasticity (R2), and visco-elasticity (R5/R7) were measured on the cheeks at baseline (Day 0) and after 28 days using a Cutometer® MPA 580. The principle of this measurement is based on the suction/elongation method. A negative pressure is created in the probe, and the skin is drawn into the aperture. The resistance of the skin to being sucked up by the negative pressure and its ability to return to its original position after the pressure is released are measured.
-
Data Analysis: The percentage change from baseline for each parameter was calculated for both the TT2-treated and placebo-treated sides. Statistical significance was determined using appropriate statistical tests.
Caption: Workflow for the in vivo cutometry study.
In Vivo Fringe Projection Profilometry Study for this compound
-
Objective: To assess the effect of a cream containing this compound on jawline sagging.
-
Study Design: A 56-day, randomized, placebo-controlled, split-face study.[1]
-
Subjects: 10 healthy female volunteers aged between 54 and 64 years.[1]
-
Treatment: Volunteers applied a cream with TT2 to one side of their jawline and a placebo cream to the other side, twice daily.[1]
-
Measurement: The volume of the jawline was measured at baseline (Day 0), Day 28, and Day 56 using a fringe projection profilometry system. This non-contact optical method captures the 3D shape of the face, allowing for precise volume measurements of specific facial regions.
-
Data Analysis: The change in jawline volume from baseline was calculated for both the treated and placebo sides at each time point. Statistical analysis was performed to determine the significance of the observed changes.
Conclusion
The in vivo data for this compound provides strong evidence for its efficacy in improving skin firmness and elasticity, and in reducing skin sagging. The multi-faceted mechanism of action, targeting key drivers of cellular aging and extracellular matrix degradation, distinguishes it from peptides that solely focus on collagen synthesis. While Palmitoyl Tripeptide-5 also demonstrates positive effects on skin appearance, particularly in wrinkle reduction, the available quantitative data for direct comparison on skin firmness as measured by objective biophysical techniques like cutometry is less comprehensive. For researchers and developers in the field of dermatology and cosmetics, this compound represents a compelling active ingredient with robust in vivo validation for its skin firming benefits. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy of these and other anti-aging peptides.
References
A Comparative Analysis of Trifluoroacetyl tripeptide-2 and Other Matrix Metalloproteinase Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental validation of key MMP inhibitors.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a range of pathological processes, including cancer metastasis, arthritis, and skin aging. Consequently, the development of effective MMP inhibitors is a significant area of research in drug development and cosmetology. This guide provides a comparative analysis of Trifluoroacetyl tripeptide-2 against other well-known MMP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound, Marimastat, and Doxycycline against key MMPs implicated in ECM degradation. It is important to note that the data for this compound is presented as dose-dependent inhibition from a specific study, as standardized IC50 values are not widely published.
| Inhibitor | Target MMPs | Reported Inhibitory Activity | Class |
| This compound | MMP-1, MMP-3, MMP-9 | Dose-dependent inhibition observed in in vitro assays. For example, significant inhibition of MMP-1, MMP-3, and MMP-9 was shown at concentrations ranging from 0.001 ppm to 0.75 ppm[1]. | Peptide |
| Marimastat | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-14 | IC50 values: MMP-1: 5 nM; MMP-2: 6 nM; MMP-3: 230 nM; MMP-9: 3 nM[2][3][4][5]. | Hydroxamate |
| Doxycycline | MMP-2, MMP-8, MMP-9, MMP-13 | IC50 values: Primarily effective against MMP-9 with a reported IC50 of approximately 608 µM in one study[6]. Inhibition of other MMPs, such as MMP-2, has been observed at concentrations of 5-40 µg/mL[7]. Generally less potent than hydroxamate inhibitors. | Tetracycline (B611298) Derivative |
Mechanisms of Action and Signaling Pathways
This compound exhibits a multi-faceted mechanism of action. Beyond direct MMP inhibition, it is known to reduce the synthesis of progerin, a protein associated with cellular senescence[5][8][9]. Furthermore, it influences the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a pivotal role in the synthesis of ECM components like collagen[3]. This dual action of preventing ECM degradation and promoting its synthesis makes it a compelling agent in anti-aging research.
Marimastat and other hydroxamate inhibitors act by chelating the zinc ion in the active site of MMPs, thereby blocking their catalytic activity[10]. Their broad-spectrum nature, however, has been a double-edged sword, leading to off-target effects and musculoskeletal side effects in clinical trials for cancer[4][11].
Doxycycline at sub-antimicrobial doses inhibits MMPs, partly through zinc chelation, but also by down-regulating the expression of certain MMPs[7]. Its mechanism is considered less direct and less potent compared to specific synthetic inhibitors.
Signaling Pathway Diagrams
References
- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marimastat | MMP | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Affinity Peptide Against MT1-MMP for In Vivo Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
A Comparative Guide to Elastase Inhibition: Validating the Efficacy of Trifluoroacetyl tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trifluoroacetyl tripeptide-2's performance in inhibiting elastase, a key enzyme implicated in the degradation of the extracellular matrix and the visible signs of aging. The following sections present supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways to offer a comprehensive evaluation for research and development applications.
Multi-Faceted Anti-Aging Approach of this compound
This compound is a biomimetic peptide engineered to combat skin aging through a multi-pathway approach.[1] Beyond its primary function as an elastase inhibitor, it also plays a role in reducing the synthesis of progerin, a protein linked to accelerated cellular aging, and inhibiting the activity of matrix metalloproteinases (MMPs), which are responsible for the breakdown of collagen and elastin (B1584352).[1] This comprehensive mechanism of action contributes to its efficacy in improving skin firmness, elasticity, and overall texture.
Quantitative Comparison of Elastase Inhibitors
The inhibitory potential of this compound against elastase has been quantified and is presented here in comparison with other known elastase inhibitors. The inhibition constant (Ki) provides a measure of the inhibitor's potency.
| Inhibitor | Target Elastase | Inhibition Constant (Ki) |
| This compound | Pancreatic Elastase | 0.56 µM |
| This compound | Neutrophil Elastase | 500 µM |
| Sivelestat | Human Neutrophil Elastase | 0.2 µM |
| Alvelestat (AZD9668) | Neutrophil Elastase | 9.4 nM |
| FK706 | Human Neutrophil Elastase | 4.2 nM |
| ZD-0892 | Human Neutrophil Elastase | 6.7 nM |
Note: A lower Ki value indicates a higher inhibitory potency. It is important to consider that assay conditions can influence these values.
One in vitro study highlighted the significant protective effect of this compound on elastic fibers. In human skin slices incubated with elastase, the tripeptide was shown to protect the elastic fibers from degradation by 100%.[2]
Experimental Protocols
In Vitro Elastase Inhibition Assay (Colorimetric)
This protocol outlines a standard method for determining the elastase inhibitory activity of a compound.
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Test compound (this compound or alternative inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the HNE solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.
-
The rate of substrate hydrolysis is proportional to the elastase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways in Elastin Degradation
The degradation of elastin is a complex process involving multiple signaling pathways. Neutrophil elastase plays a central role in initiating this cascade.
Caption: Signaling pathway of elastase-mediated elastin degradation.
Inflammatory stimuli trigger the release of neutrophil elastase, which directly degrades elastin fibers.[3] The resulting elastin-derived peptides can then bind to the Elastin Receptor Complex (ERC), activating intracellular signaling cascades that lead to the upregulation of MMPs, further perpetuating elastin breakdown.[4] this compound exerts its effect by directly inhibiting both neutrophil elastase and MMPs.
Experimental Workflow for Evaluating Elastase Inhibitors
The following diagram illustrates a typical workflow for screening and validating potential elastase inhibitors.
Caption: Experimental workflow for elastase inhibitor validation.
This structured approach ensures the rigorous evaluation of potential inhibitors, from initial high-throughput screening to validation in more physiologically relevant models.
References
Unraveling the Anti-Aging Efficacy of Trifluoroacetyl Tripeptide-2: A Comparative Analysis
For Immediate Release
A deep dive into the molecular mechanisms of Trifluoroacetyl tripeptide-2 and its standing amongst contemporary anti-aging alternatives offers researchers and drug development professionals a clear comparative landscape. This guide synthesizes available experimental data to objectively evaluate its performance in the competitive field of cosmetic and therapeutic peptides.
This compound, a synthetic peptide, has emerged as a significant contender in the anti-aging market, primarily targeting cellular senescence and extracellular matrix degradation. Its multifaceted mechanism of action offers a comprehensive approach to mitigating the visible signs of aging. This report provides a cross-validation of its operational pathways, juxtaposed with other molecules that address similar biological targets.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its anti-aging effects through several key pathways:
-
Inhibition of Progerin Synthesis: Progerin, a toxic protein that accumulates with age, is a key biomarker of cellular senescence. This compound has been shown to significantly reduce the synthesis of progerin in fibroblasts, thereby potentially slowing down the aging process at a cellular level.[1][2][3]
-
Inhibition of Extracellular Matrix Degrading Enzymes: The peptide effectively inhibits the activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, as well as elastase.[1][2] These enzymes are responsible for the breakdown of collagen and elastin (B1584352), which are crucial for skin's structural integrity and elasticity.
-
Stimulation of Extracellular Matrix Synthesis: Evidence suggests that this compound upregulates the expression of key extracellular matrix protein genes, including COL1A1 (collagen type I) and ELN (elastin), promoting a more robust and youthful skin structure.[4]
-
Enhancement of Cellular Communication: The peptide has been shown to increase the synthesis of syndecan-1, a proteoglycan involved in cell-matrix adhesion and growth factor signaling, suggesting a role in improving intercellular communication and skin homeostasis.[1]
Comparative Analysis with Alternative Molecules
To provide a comprehensive overview, the performance of this compound is compared with other molecules targeting similar anti-aging pathways.
Progerin Synthesis Inhibition
| Molecule | Mechanism of Action | Quantitative Data |
| This compound | Reduces progerin synthesis in fibroblasts.[1][2] | - 18.0% reduction at 0.005 ppm- 21.9% reduction at 0.05 ppm[1] |
| Lonafarnib | Farnesyltransferase inhibitor; prevents progerin farnesylation, a key step in its production.[5] | IC50 of 1.9 nM for farnesyltransferase inhibition.[5] |
| Rapamycin | Induces autophagy, leading to enhanced clearance of progerin aggregates.[3][6] | Data on percentage reduction of progerin is not readily available in a comparable format. |
| Sulforaphane | Stimulates autophagy and proteasome activity, enhancing progerin clearance.[7][8] | Data on percentage reduction of progerin is not readily available in a comparable format. |
Extracellular Matrix Protection and Synthesis
| Molecule | Mechanism of Action | Quantitative Data |
| This compound | Inhibits MMPs and elastase; stimulates collagen and elastin synthesis.[1][4] | - 43% protection of collagen fibers from collagenase degradation.- 100% protection of elastic fibers from elastase degradation.[1] |
| Palmitoyl Pentapeptide-4 | Stimulates the production of collagen (types I, III, and IV), fibronectin, and glycosaminoglycans.[9][10][11] | In vivo studies show significant improvement in skin roughness and wrinkle depth.[11] Specific percentage increase in collagen synthesis varies across studies. |
| Acetyl Hexapeptide-8 | Mimics the N-terminal end of SNAP-25, interfering with the SNARE complex to reduce muscle contractions that lead to expression wrinkles.[12] | In-vivo tests showed a 17% decrease in wrinkle depth around the eyes after 15 days of using a 10% solution.[13] |
| TGF-β (Transforming Growth Factor-beta) | A key signaling molecule that stimulates the synthesis of extracellular matrix components, including collagen and elastin, and inhibits their degradation.[14] | Its direct application is limited due to its pleiotropic effects and potential to promote fibrosis.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Progerin Quantification in Fibroblasts (ELISA Assay)
This protocol outlines the quantification of progerin in human normal fibroblasts treated with this compound.
-
Cell Culture: Human normal fibroblasts are cultured under standard conditions.
-
Treatment: Cells are incubated for 96 hours with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm).
-
Cell Lysis: After incubation, cell lysates are obtained by sonication.
-
Protein Quantification: The total protein content of the cell lysates is determined using the Bradford method.
-
ELISA Assay: Progerin levels are quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions. The method published by Verdy et al. is a relevant reference.[1]
-
Data Analysis: Progerin levels are normalized to the total protein content and compared between treated and untreated cells to determine the percentage reduction.
In Vitro Elastase and Collagenase Inhibition Assay
This method assesses the protective effect of this compound on collagen and elastic fibers in human skin slices.
-
Sample Preparation: Human skin slices (5 x 2 mm, 5 µm thick) are prepared.
-
Pre-incubation: The skin slices are pre-incubated for 30 minutes in the absence or presence of this compound (e.g., at 0.05 ppm).
-
Enzyme Treatment: The slices are then incubated for 3 hours with either type I collagenase or leukocyte-derived human elastase. Control slices are incubated without the enzymes.
-
Staining: After incubation, collagen fibers are stained with Masson's trichrome, and elastic fibers are stained with orcein.
-
Quantification: The surface area occupied by intact collagen or elastic fibers is quantified in 40 randomly selected microscope fields.
-
Data Analysis: The protective effect is calculated by comparing the surface area of intact fibers in the enzyme-treated slices with and without the peptide, relative to the control slices.[1]
Gene Expression Analysis of COL1A1 and ELN
This protocol is a general method to assess the impact of a substance on the gene expression of collagen and elastin in human dermal fibroblasts.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with the test substance at various concentrations.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of COL1A1 and ELN genes are quantified by qRT-PCR using specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, comparing the expression in treated cells to untreated controls.[15]
Visualizing the Molecular Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Conclusion
This compound demonstrates a robust, multi-faceted mechanism of action against the signs of skin aging. Its ability to concurrently inhibit progerin synthesis, protect the extracellular matrix from degradation, and stimulate the production of essential structural proteins positions it as a formidable ingredient in the anti-aging arsenal. While direct quantitative comparisons with alternatives are limited by the availability of standardized data, the existing evidence strongly supports its efficacy. Further head-to-head clinical trials would be invaluable in definitively positioning this compound within the therapeutic landscape. This guide provides a foundational, data-supported comparison to aid researchers and developers in their evaluation of this promising peptide.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. News - Can this compound delay aging? [gtpeptide.com]
- 3. omizzur.com [omizzur.com]
- 4. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. archivemarketresearch.com [archivemarketresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. formunova.com [formunova.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. activepeptide.com [activepeptide.com]
- 13. Acetyl Hexapeptide-8 (Explained + Products) [incidecoder.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoroacetyl Tripeptide-2: Correlating In Vitro Efficacy with In Vivo Anti-Aging Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trifluoroacetyl tripeptide-2 (TT2), a biomimetic peptide, with other prominent anti-aging peptides, Palmitoyl tripeptide-5 and Acetyl hexapeptide-8. The focus is on correlating in vitro experimental data with in vivo clinical results to offer a comprehensive performance overview for research and development applications.
Executive Summary
This compound demonstrates a multi-faceted approach to combating the signs of aging. In vitro studies reveal its capacity to inhibit key enzymes responsible for extracellular matrix degradation and to reduce the synthesis of progerin, a protein linked to cellular senescence.[1][2] These molecular and cellular effects translate into observable in vivo benefits, including improved skin firmness, enhanced elasticity, and a reduction in skin sagging.[3][4] While alternatives like Palmitoyl tripeptide-5 and Acetyl hexapeptide-8 also show efficacy in wrinkle reduction, the available data suggests this compound's unique mechanism of targeting progerin sets it apart.
Data Presentation
In Vitro Performance Comparison
| Parameter | This compound | Palmitoyl tripeptide-5 | Acetyl hexapeptide-8 |
| Mechanism of Action | Inhibits elastase and Matrix Metalloproteinases (MMPs); Reduces progerin synthesis.[1][2][5] | Stimulates collagen synthesis (mimics Thrombospondin-1, activates TGF-β); Interferes with MMP1 and MMP3.[6] | Inhibits neurotransmitter release at the neuromuscular junction (mimics SNAP-25).[7][8] |
| Elastase Inhibition | Protects 100% of elastic fibers from degradation in human skin slices.[3] | Data not available. | Data not available. |
| Collagen Protection/Synthesis | Protects 43% of collagen fibers from degradation in human skin slices.[3] | Stimulates collagen I and III synthesis.[6] | No direct effect on collagen synthesis. |
| Progerin Synthesis Reduction | Reduces progerin synthesis in fibroblasts by 18.0% (at 0.005 ppm) and 21.9% (at 0.05 ppm).[3] | Data not available. | Data not available. |
In Vivo Performance Comparison
| Parameter | This compound | Palmitoyl tripeptide-5 | Acetyl hexapeptide-8 |
| Wrinkle Reduction | Significant and progressive effects on wrinkles.[3] | Roughly 3.5 times more effective than placebo in reducing the appearance of wrinkles.[6] | Up to 30% reduction in wrinkle depth after 30 days (10% solution); 20.6% reduction in wrinkle volume and 15.9% in length after 7 days (2% solution).[9][10] |
| Skin Firmness & Elasticity | Improved skin firmness by ~20% and elasticity by ~21% after 28 days.[4] | Improves skin firmness.[11] | Improves skin elasticity.[7] |
| Skin Sagging (Jawline) | Reduced jawline volume by -0.6% after 4 weeks and -3.4% after 8 weeks.[3] | Data not available. | Data not available. |
Experimental Protocols
Progerin Quantification in Human Fibroblasts (ELISA)
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to quantify progerin levels in human dermal fibroblasts.
-
Cell Culture and Treatment : Human dermal fibroblasts are cultured in appropriate media. Upon reaching desired confluence, cells are treated with various concentrations of the test peptide (e.g., this compound) or a vehicle control for a specified period (e.g., 96 hours).
-
Cell Lysis : After treatment, the culture medium is removed, and the cells are washed with ice-cold PBS. A lysis buffer is added to extract cellular proteins. The plates are incubated on ice, and then the lysate is collected.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the Bradford assay, to normalize the progerin measurements.
-
ELISA Procedure :
-
Coating : A 96-well microplate is coated with a capture antibody specific for progerin and incubated overnight.
-
Blocking : The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation : The cell lysates (samples) and progerin standards are added to the wells and incubated.
-
Detection : A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Measurement : The absorbance is read using a microplate reader, and the concentration of progerin in the samples is calculated from the standard curve.[12][13][14]
-
In Vivo Skin Firmness and Elasticity Measurement (Cutometry)
The Cutometer® MPA 580 is a non-invasive device used to measure the viscoelastic properties of the skin.[15][16]
-
Acclimatization : Subjects are acclimatized to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.
-
Measurement Site : The measurement area (e.g., the cheek) is cleaned.
-
Probe Application : The Cutometer probe, with a specific aperture size (e.g., 2 mm), is applied to the skin with constant pressure.
-
Measurement Cycle : The device applies a negative pressure (e.g., 450 mbar) for a set time (e.g., 2 seconds), drawing the skin into the probe, followed by a relaxation period (e.g., 2 seconds). This cycle is typically repeated multiple times.
-
Data Acquisition : The instrument's optical system measures the vertical displacement of the skin during the suction and relaxation phases, generating a curve.
-
Parameter Calculation : From this curve, several parameters are calculated, including:
In Vivo Skin Sagging Assessment (Fringe Projection Profilometry)
Fringe projection profilometry is a 3D optical measurement technique used to quantify changes in skin topography, such as sagging.[19][20]
-
Subject Positioning : The subject is seated in a standardized position to ensure reproducibility of measurements. The area of interest (e.g., the jawline) is precisely located.
-
Fringe Projection : A series of light patterns (fringes) are projected onto the skin surface.
-
Image Capture : A camera captures images of the distorted fringe patterns on the skin from a different angle.
-
3D Reconstruction : The captured images are processed by software that analyzes the deformation of the fringes to reconstruct a 3D model of the skin surface.[21][22]
-
Analysis : By comparing the 3D models taken at different time points (e.g., baseline, 4 weeks, 8 weeks), changes in volume and shape of the skin can be quantified to assess the reduction in sagging.[1]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. cipherskincare.com [cipherskincare.com]
- 3. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. ABC of peptides -Hexapeptides - Pentapeptides - Cosmacon [cosmacon.de]
- 6. mdpi.com [mdpi.com]
- 7. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. personalcaremagazine.com [personalcaremagazine.com]
- 11. Top Peptides for Skin: A Breakdown of the Best Options | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 12. m.youtube.com [m.youtube.com]
- 13. ELISA sample preparation | Abcam [abcam.com]
- 14. ELISA Sample Preparation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. enviroderm.co.uk [enviroderm.co.uk]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
- 18. researchgate.net [researchgate.net]
- 19. library.imaging.org [library.imaging.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Unveiling the Optimal Carrier: A Comparative Analysis of Trifluoroacetyl Tripeptide-2 Delivery Vehicles
For researchers and formulation scientists, the efficacy of a potent active ingredient like Trifluoroacetyl tripeptide-2 is intrinsically linked to its delivery system. This guide provides a comparative analysis of different delivery vehicles for this anti-aging peptide, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to inform future research and development.
This compound, a biomimetic peptide, has garnered significant attention in the cosmetic and dermatological fields for its ability to modulate progerin synthesis, a key biomarker of cellular aging, and to protect the extracellular matrix.[1][2][3][4] Its primary functions include inhibiting elastase and matrix metalloproteinases (MMPs), thereby preserving skin elasticity and firmness.[4][5] However, the effectiveness of this peptide is highly dependent on its ability to penetrate the stratum corneum and reach its target sites within the skin. This report compares the efficacy of this compound in various delivery systems based on available scientific literature.
Efficacy Data: A Head-to-Head Comparison
Hydrogel Delivery System
Supramolecular hydrogels have been investigated as a vehicle for the transdermal delivery of this compound.[6] These systems offer a high water content and can be formulated to be biocompatible with the skin.[6]
| Parameter | Methodology | Results | Source |
| Transdermal Permeation | In vitro Franz Diffusion Cell assay using pig ear skin | ~40% of the peptide permeated through the skin layer. | [6] |
| Cell Viability | In vitro cytotoxicity test on human immortalized keratinocytes (HaCaT) | No significant effect on cell viability at a concentration of 1 mg for 24-48 hours. | [2] |
Emulsion (Cream) Delivery System
Emulsions, particularly oil-in-water creams, are a common vehicle for cosmetic actives. In vivo studies have demonstrated the clinical efficacy of this compound in such formulations.[1][7]
| Parameter | Methodology | Results | Source |
| Skin Firmness | In vivo cutometry on human volunteers | +20.0% improvement (p < 0.1) | [1] |
| Skin Elasticity | In vivo cutometry on human volunteers | +20.9% improvement (p < 0.1) | [1] |
| Visco-elasticity | In vivo cutometry on human volunteers | +13.3% improvement (p < 0.01) | [1] |
| Jawline Sagging | In vivo fringe projection profilometry on human volunteers | -3.4% reduction in jawline volume after 8 weeks (p < 0.05) | [1] |
While direct comparisons are challenging, the available data suggests that hydrogels can facilitate significant transdermal permeation of this compound. Emulsion-based creams, on the other hand, have demonstrated notable clinical improvements in skin biomechanics. The choice of delivery vehicle will ultimately depend on the desired outcome, whether it be deep dermal delivery or targeted action on the epidermal and dermal-epidermal junction.
Key Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate the efficacy of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of this compound efficacy.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is widely used to assess the transdermal delivery of active compounds.[6][8]
-
Membrane Preparation: Excised skin (e.g., pig ear skin) is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[6][9]
-
Formulation Application: A precise amount of the this compound formulation is applied to the epidermal side of the skin in the donor compartment.[9]
-
Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, PBS) and maintained at a physiological temperature (typically 32°C or 37°C).[9]
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.[9]
-
Quantification: The concentration of this compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of collagen-degrading enzymes.[1]
-
Enzyme and Substrate Preparation: Purified MMP enzymes (e.g., MMP-1, MMP-3, MMP-9) and a fluorogenic substrate are prepared.[1]
-
Incubation: The enzymes are incubated with and without this compound at various concentrations.[1]
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. A decrease in fluorescence in the presence of the peptide indicates inhibition of MMP activity.[1]
Progerin Synthesis Assay (ELISA)
This assay quantifies the reduction of progerin in skin cells, a key mechanism of this compound.[1]
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with different concentrations of this compound.[1]
-
Cell Lysis: After a specific incubation period, the cells are lysed to release their protein content.
-
ELISA: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed using antibodies specific to progerin to quantify its concentration in the cell lysates.[1]
-
Data Analysis: The reduction in progerin levels in treated cells is compared to untreated controls.[1]
Future Directions and Considerations
The development of advanced delivery systems such as nanoparticles and liposomes holds promise for enhancing the efficacy of this compound. Studies have shown that nanoparticles can improve skin penetration and deposition of active ingredients.[10] Liposomes, which are vesicular systems, can also facilitate the penetration and retention of peptides within the epidermis.[11]
Future research should focus on direct comparative studies of this compound in these novel delivery vehicles against traditional formulations. Key parameters to investigate would include skin permeation depth, cellular uptake, and long-term stability of the peptide within the formulation. Such studies will be instrumental in optimizing the delivery of this potent anti-aging peptide and maximizing its clinical benefits.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. omizzur.com [omizzur.com]
- 4. News - Can this compound delay aging? [gtpeptide.com]
- 5. This compound - Descrizione [tiiips.com]
- 6. KR20170090484A - Topical skin care composition comprising this compound - Google Patents [patents.google.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. dovepress.com [dovepress.com]
- 11. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Progerin Inhibitors: From Benchtop to Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The accumulation of progerin, a toxic, truncated form of lamin A, is a key driver of cellular senescence and the devastating premature aging disease, Hutchinson-Gilford progeria syndrome (HGPS). Consequently, the development of progerin inhibitors is a focal point of research in both aging and rare diseases. This guide provides a head-to-head comparison of Trifluoroacetyl tripeptide-2 and other prominent progerin inhibitors, supported by experimental data to aid researchers in their drug discovery and development endeavors.
Executive Summary
This guide evaluates five key progerin inhibitors, each with a distinct mechanism of action:
-
This compound (TT2): A synthetic tripeptide that reduces progerin synthesis.
-
Lonafarnib (B1684561): A farnesyltransferase inhibitor (FTI) that blocks the post-translational modification of progerin, preventing its localization to the nuclear membrane.
-
mTOR Inhibitors (Sirolimus/Temsirolimus): A class of drugs that promote the degradation of progerin through the induction of autophagy.
-
MG132: A proteasome inhibitor that paradoxically induces progerin clearance via macroautophagy and reduces its synthesis by modulating splicing factors.
-
Progerinin (SLC-D011): A novel inhibitor that blocks the interaction between progerin and lamin A, leading to progerin degradation.
The following sections will delve into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy of Progerin Inhibitors
The efficacy of these inhibitors in reducing progerin levels and ameliorating cellular phenotypes associated with progerin accumulation is summarized below. It is crucial to note that the following data is compiled from various studies with different experimental setups, and direct comparisons should be made with caution.
| Inhibitor | Mechanism of Action | Progerin Reduction (in vitro) | Key Cellular/Phenotypic Effects | Reference |
| This compound | Reduces progerin synthesis | 18.0% - 21.9% in fibroblasts | Improves skin firmness and elasticity, reduces wrinkles.[1][2] | [1] |
| Lonafarnib | Farnesyltransferase inhibitor | 35% - 62% reduction in plasma progerin (in vivo, clinical trial) | Reduces nuclear blebbing, improves nuclear morphology.[3][4][5] | [5] |
| Temsirolimus (B1684623) (mTOR inhibitor) | Induces progerin degradation via autophagy | ~16% - 17% in HGPS fibroblasts | Reduces nuclear blebbing, delays cellular senescence.[6][7] | [6][7] |
| MG132 | Induces autophagy & modulates splicing | ~31% (6h), ~58% (24h), ~65% (48h) in HGPS fibroblasts | Reduces cellular senescence, improves cell viability and proliferation.[8][9] | [8] |
| Progerinin (SLC-D011) | Progerin-lamin A binding inhibitor | Eliminates progerin at 100 nM in HGPS cells | Ameliorates nuclear abnormality, promotes cell proliferation, extends lifespan in HGPS mouse models.[10][11] | [11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by each inhibitor is critical for evaluating their therapeutic potential and potential off-target effects.
Progerin Production and Farnesylation Pathway
The production of progerin stems from a point mutation in the LMNA gene, which activates a cryptic splice site. The resulting prelamin A protein is farnesylated, a lipid modification crucial for its localization to the inner nuclear membrane. Lonafarnib directly inhibits this farnesylation step.
mTOR Signaling and Autophagic Degradation of Progerin
mTOR inhibitors like sirolimus and its analog temsirolimus promote the degradation of progerin by activating autophagy. The mTOR pathway is a central regulator of cellular growth and metabolism, and its inhibition triggers the autophagic process.[12][13][14][15]
MG132 Dual Mechanism of Action
MG132 exhibits a dual mechanism by both reducing progerin synthesis and promoting its degradation. It downregulates splicing factors SRSF-1 and SRSF-5, which are involved in the aberrant splicing of LMNA pre-mRNA.[8][9][16] Simultaneously, as a proteasome inhibitor, it triggers a compensatory macroautophagy pathway that leads to progerin clearance.[8][9]
Progerinin's Inhibition of Progerin-Lamin A Interaction
Progerinin represents a targeted approach by directly interfering with the pathological interaction between progerin and lamin A/C. This disruption is believed to facilitate the degradation of progerin.[10][17]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of progerin inhibitors.
Western Blotting for Progerin Quantification
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease inhibitors on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a precast SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against progerin (or lamin A/C) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for LMNA Splice Variants
This protocol allows for the quantification of progerin mRNA levels relative to total lamin A mRNA.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers specific for the progerin splice junction and for total lamin A, and cDNA template.
-
Use primers that span the exon 11-12 junction for specific detection of the progerin transcript.
-
Use primers common to both lamin A and progerin transcripts for normalization.
3. qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify product specificity.
4. Data Analysis:
-
Calculate the relative expression of progerin mRNA using the ΔΔCt method, normalizing to the expression of a housekeeping gene and to the total lamin A transcript levels.
Immunofluorescence for Nuclear Morphology
This protocol is for visualizing the nuclear lamina and assessing nuclear abnormalities.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with the respective progerin inhibitors for the desired duration.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against lamin A/C or progerin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Analyze nuclear morphology by quantifying parameters such as nuclear area, circularity, and the percentage of blebbed nuclei.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for cellular senescence.
1. Cell Plating and Treatment:
-
Plate cells in a multi-well plate and treat with inhibitors as required.
2. Fixation:
-
Wash cells with PBS.
-
Fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
3. Staining:
-
Wash cells twice with PBS.
-
Add the SA-β-Gal staining solution (containing X-gal at pH 6.0).
-
Incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.
4. Imaging and Quantification:
-
Acquire images using a bright-field microscope.
-
Quantify the percentage of blue, senescent cells out of the total number of cells.
Conclusion
The landscape of progerin inhibitor development is diverse and rapidly evolving. This compound shows promise in cosmetic applications for skin aging by reducing progerin synthesis. For the treatment of HGPS, lonafarnib is the current FDA-approved standard of care, effectively blocking progerin farnesylation. Emerging strategies, including mTOR inhibitors, proteasome inhibitors, and direct progerin-lamin A binding inhibitors like Progerinin, offer alternative and potentially synergistic therapeutic avenues. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and treatment of progerin-related aging and diseases. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the efficacy of these promising inhibitors.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Temsirolimus Partially Rescues the Hutchinson-Gilford Progeria Cellular Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temsirolimus Partially Rescues the Hutchinson-Gilford Progeria Cellular Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MG132‐induced progerin clearance is mediated by autophagy activation and splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MG132 Induces Progerin Clearance and Improves Disease Phenotypes in HGPS-like Patients’ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progerinin, an optimized progerin-lamin A binding inhibitor, ameliorates premature senescence phenotypes of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progerinin, an optimized progerin-lamin A binding inhibitor, ameliorates premature senescence phenotypes of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential therapeutic effects of the MTOR inhibitors for preventing ageing and progeria‐related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential therapeutic effects of the MTOR inhibitors for preventing ageing and progeria-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 15. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MG132‐induced progerin clearance is mediated by autophagy activation and splicing regulation | EMBO Molecular Medicine [link.springer.com]
- 17. progeriaresearch.org [progeriaresearch.org]
Reproducibility of Trifluoroacetyl Tripeptide-2 Anti-Wrinkle Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on the anti-wrinkle efficacy of Trifluoroacetyl tripeptide-2. It is intended to serve as a resource for researchers and professionals in the field of dermatology and cosmetic science, with a focus on the reproducibility of the cited studies. This document outlines the experimental data from key studies, details the methodologies employed, and compares the performance of this compound with other established anti-aging peptides.
Mechanism of Action: A Multi-Faceted Approach to Skin Aging
This compound is a synthetic peptide designed to combat the visible signs of aging by targeting key biological pathways.[1][2] Its primary mechanisms of action include:
-
Inhibition of Progerin Synthesis: Progerin, a toxic protein that accumulates with age, disrupts the normal function of skin cells and contributes to accelerated aging.[3][4][5] this compound has been shown to reduce the synthesis of progerin, thereby mitigating its detrimental effects on the skin.[6][7][8][9]
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix (ECM), including collagen and elastin, leading to the formation of wrinkles and loss of skin firmness. This compound inhibits the activity of several MMPs, thus preserving the structural integrity of the skin.[10]
-
Inhibition of Elastase: Elastase is an enzyme that specifically breaks down elastin, a protein crucial for skin elasticity. By inhibiting elastase, this compound helps to maintain the skin's ability to stretch and recoil.[1]
Quantitative Data Summary
The following tables summarize the quantitative results from in vitro and in vivo studies on this compound and its comparators, Palmitoyl Pentapeptide-4 and Copper Tripeptide (GHK-Cu).
Table 1: In Vitro Study Results for this compound
| Test | Concentration | Result |
| Progerin Synthesis Inhibition | 0.005 ppm | -18.0% (p < 0.05)[6] |
| 0.05 ppm | -21.9% (p < 0.05)[6] | |
| Syndecan-1 Synthesis Stimulation | 0.0005 ppm | +19% (p < 0.05)[6] |
| 0.005 ppm | +56% (p < 0.05)[6] |
Table 2: In Vivo Study Results for this compound
| Parameter | Duration | Concentration | Improvement |
| Jawline Sagging Volume | 56 days | 4 ppm | Up to 10% reduction[6] |
| Skin Firmness | 28 days | 4 ppm | ~20% increase[6] |
| Skin Elasticity | 28 days | 4 ppm | ~21% increase[6] |
Table 3: Comparative In Vivo Efficacy of Anti-Wrinkle Peptides
| Peptide | Study Duration | Wrinkle Reduction | Improvement in Skin Elasticity/Firmness |
| This compound | 56 days | Significant reduction in jawline sagging[6] | ~20% improvement in firmness after 28 days[6] |
| Palmitoyl Pentapeptide-4 | 8 weeks | Significant improvement in crow's feet[11] | Not specified in the study[11] |
| 12 weeks | Significant reduction in fine lines and wrinkles[10][12] | Skin appeared firmer[11] | |
| 6 months | Significant reduction in periorbital wrinkles (at 3% concentration)[13] | - | |
| Copper Tripeptide (GHK-Cu) | 12 weeks | Significant reduction in fine lines and wrinkle depth[14] | Improved skin laxity and increased skin density[14] |
| 3 months | Average 28% increase in collagen/elastin density[15] | - | |
| 12 weeks | 31.6% reduction in wrinkle volume compared to Matrixyl® 3000[16] | - |
Experimental Protocols
For the purpose of reproducibility, the following are detailed methodologies for the key experiments cited.
In Vitro Progerin Synthesis Assay
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) for a specified period (e.g., 96 hours).[6]
-
Progerin Quantification: Progerin levels in cell lysates are quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for progerin. Total protein content is determined using a standard method like the Bradford assay for normalization.[6]
In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
-
Enzyme and Substrate: Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13) and a fluorogenic MMP substrate are used.
-
Inhibition Assay: The peptide inhibitor is pre-incubated with the MMP enzyme. The reaction is initiated by adding the fluorogenic substrate.
-
Data Analysis: The fluorescence intensity is measured over time. The percentage of inhibition is calculated by comparing the rate of substrate cleavage in the presence and absence of the inhibitor.[17][18][19]
In Vivo Skin Elasticity and Firmness Measurement (Cutometry)
-
Instrumentation: A Cutometer® device is used to measure the viscoelastic properties of the skin.
-
Procedure: A negative pressure is applied to the skin, drawing it into the probe. The device measures the skin's ability to be deformed and its ability to return to its original state after the pressure is released.
-
Parameters: Key parameters such as R2 (gross elasticity) and R5 (net elasticity) are analyzed to determine changes in skin firmness and elasticity.
In Vivo Wrinkle Analysis (Fringe Projection Profilometry)
-
Instrumentation: A fringe projection system is used to capture high-resolution 3D images of the skin surface.
-
Procedure: A series of light patterns (fringes) are projected onto the skin, and a camera captures the distorted patterns.
-
Data Analysis: The captured images are processed to reconstruct a 3D model of the skin's topography. Wrinkle depth, volume, and length are then quantified from this model.[20][21]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of progerin synthesis and its inhibition by this compound.
Caption: Pathway of ECM degradation by MMPs and elastase and its inhibition by peptides.
Caption: General workflow for a placebo-controlled clinical trial on anti-wrinkle peptides.
Discussion on Reproducibility
The reproducibility of cosmetic peptide studies is a topic of ongoing discussion in the scientific community. While the studies cited in this guide provide a foundation for the efficacy of this compound, several factors can influence the reproducibility of their findings:
-
Formulation: The vehicle used to deliver the peptide can significantly impact its penetration and bioavailability. The exact composition of the placebo and active creams is crucial for direct comparison.
-
Subject Demographics: The age, ethnicity, and skin type of the study participants can affect the outcomes.
-
Measurement Techniques: While standardized instruments like the Cutometer® and fringe projection systems are used, variations in operator technique and data analysis can introduce variability.
-
Lack of Independent Studies: Many of the initial studies on cosmetic peptides are sponsored by the manufacturers. Independent, third-party validation is essential for confirming the initial findings.
For researchers aiming to reproduce or build upon the existing studies, it is critical to adhere as closely as possible to the original experimental conditions and to fully document all methodological details.
Conclusion
The available evidence suggests that this compound is a promising anti-aging ingredient with a multi-faceted mechanism of action. The in vitro and in vivo data indicate its potential to improve skin firmness, elasticity, and reduce the appearance of wrinkles. However, for a comprehensive understanding of its efficacy and to ensure the reproducibility of the findings, further independent and well-controlled clinical trials are warranted. This guide provides the necessary foundational information for researchers to critically evaluate the existing data and to design future studies that can further elucidate the role of this peptide in cosmetic science.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. What Causes Progerin Build-Up in Skin? | OrganiClinic [organiclinic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. experchem.com [experchem.com]
- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 14. marciorubin.com.br [marciorubin.com.br]
- 15. Epigenetic mechanisms activated by GHK-Cu increase skin collagen density in clinical trial | EurekAlert! [eurekalert.org]
- 16. elevatepeptidelab.com [elevatepeptidelab.com]
- 17. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. library.imaging.org [library.imaging.org]
- 21. Modeling the measurement precision of Fringe Projection Profilometry - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Studies on Trifluoroacetyl Tripeptide-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic science, the quest for effective anti-aging ingredients is perpetual. Among the myriad of compounds, peptides have emerged as a promising class of molecules capable of targeting specific biological pathways involved in skin aging. This guide provides a meta-analysis of clinical and in-vitro studies on Trifluoroacetyl tripeptide-2, a synthetic peptide that has garnered attention for its multifaceted approach to skin rejuvenation. We objectively compare its performance with other well-established anti-aging peptides—Argireline (Acetyl Hexapeptide-8), Matrixyl (Palmitoyl Pentapeptide-4), and Copper Tripeptide-1 (GHK-Cu)—and provide supporting experimental data and detailed methodologies.
Mechanism of Action: A Multi-pronged Approach to Anti-Aging
This compound distinguishes itself by targeting multiple facets of the aging process. Its primary mechanisms include the inhibition of progerin synthesis, a protein implicated in accelerated cellular aging, and the modulation of the extracellular matrix (ECM) by inhibiting enzymes that degrade collagen and elastin (B1584352), such as matrix metalloproteinases (MMPs) and elastase.[1][2][3][4] This dual action helps to preserve the structural integrity of the skin, leading to improvements in firmness, elasticity, and a reduction in the appearance of wrinkles.[3][5]
In contrast, other peptides exhibit more targeted mechanisms. Argireline, a hexapeptide, is known for its "Botox-like" effect, where it interferes with the SNARE complex to modulate neurotransmitter release, thereby reducing the appearance of expression wrinkles.[6][7][8] Matrixyl, a pentapeptide, primarily functions as a signaling molecule that stimulates the synthesis of collagen and other essential components of the ECM.[9][10] Copper Tripeptide-1 is recognized for its role in wound healing and its ability to stimulate collagen and elastin production, alongside potent anti-inflammatory and antioxidant effects.[1][2][11][12]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from various clinical and in-vitro studies on this compound and its alternatives.
Table 1: In-Vivo/Clinical Efficacy Data
| Peptide | Parameter | Result | Study Duration | Subjects | Concentration | Citation |
| This compound | Skin Firmness | +20.0% (p < 0.1) | 28 days | - | - | [13] |
| Skin Elasticity | +20.9% (p < 0.1) | 28 days | - | - | [13] | |
| Skin Visco-elasticity | +13.3% (p < 0.01) | 28 days | - | - | [13] | |
| Jawline Sagging (Volume) | -3.4% (p < 0.05) | 56 days | - | - | [13] | |
| Argireline (Acetyl Hexapeptide-8) | Wrinkle Depth Reduction | Up to 30% | 30 days | 10 healthy females | 10% solution | [14] |
| Anti-Wrinkle Efficacy (Subjective) | 48.9% | 4 weeks | 60 Chinese subjects | - | [6] | |
| Wrinkle Indentation Index | -7.2% | 4 weeks | 20 Korean adult women | 10% Argireline™ Complex | [15] | |
| Matrixyl (Palmitoyl Pentapeptide-4) | Wrinkle Reduction | Significant improvement in depth and density | 4 months | - | - | [16] |
| Periorbital Wrinkle Reduction (Crow's Feet) | Significant decrease (p<0.001) | 8 weeks | 15 female subjects | 7% | [17] | |
| Under-eye Wrinkle Reduction | Significant decrease (p=0.001) | 8 weeks | 15 female subjects | 7% | [17] | |
| Copper Tripeptide-1 (GHK-Cu) | Wrinkle Volume Reduction | -55.8% (vs. control), -31.6% (vs. Matrixyl® 3000) | 8 weeks | 40 female subjects (40-65 years) | - | [11][18] |
| Wrinkle Depth Reduction | -32.8% (vs. control) | 8 weeks | 40 female subjects (40-65 years) | - | [11][18] | |
| Collagen Production Increase | 70% of women (vs. 50% for Vitamin C and 40% for Retinoic Acid) | 12 weeks | - | - | [11] |
Table 2: In-Vitro Efficacy Data
| Peptide | Assay | Result | Concentration | Citation |
| This compound | Progerin Synthesis Inhibition (in fibroblasts) | -18.0% (p < 0.05) | 0.005 ppm | [13] |
| Progerin Synthesis Inhibition (in fibroblasts) | -21.9% (p < 0.05) | 0.05 ppm | [13] | |
| Collagen Fiber Protection (from collagenase) | ~43% | - | [13] | |
| Elastic Fiber Protection (from elastase) | ~100% | - | [13] | |
| Syndecan-1 Synthesis Stimulation | +56% (p < 0.05) | 0.005 ppm | [13] | |
| Copper Tripeptide-1 (GHK-Cu) | Collagen Production Increase (in fibroblasts) | Significant | 0.01, 1, and 100 nM | [18] |
| Elastin Production Increase (in fibroblasts) | Significant | 0.01, 1, and 100 nM | [18] |
Experimental Protocols
In-Vivo Efficacy Assessment
-
Cutometry for Skin Elasticity and Firmness:
-
Principle: This non-invasive technique uses a suction method to mechanically deform the skin. A probe applies a negative pressure to draw the skin into an aperture, and the subsequent relaxation is measured by an optical system.
-
Methodology: Measurements are typically taken on the cheek or forearm before and after a defined treatment period. The Cutometer (e.g., Courage + Khazaka) applies a negative pressure (e.g., 450 mbar) for a set time (e.g., 2 seconds), followed by a relaxation period. Key parameters analyzed include:
-
R0 (Uf): Maximum amplitude, representing skin firmness.
-
R2 (Ua/Uf): Gross elasticity, the ratio of final distension to the immediate retraction.
-
R5 (Ur/Ue): Net elasticity, representing the skin's ability to return to its original state.
-
R7 (Ur/Uf): Biological elasticity, the ratio of immediate retraction to the maximum distension.
-
-
-
Fringe Projection Profilometry for Wrinkle and Sagging Assessment:
-
Principle: A non-contact optical method that projects a series of light patterns (fringes) onto the skin surface. A camera captures the distortion of these patterns, which is then used to reconstruct a 3D model of the skin's topography.
-
Methodology: High-resolution 3D images of the target area (e.g., jawline, periorbital region) are captured at baseline and at various time points during the study. Software analysis of the 3D models allows for the quantification of changes in wrinkle depth, volume, and skin sagging.
-
In-Vitro Efficacy Assessment
-
Progerin Synthesis Assay:
-
Principle: To quantify the amount of progerin protein produced by fibroblasts in culture.
-
Methodology: Human dermal fibroblasts are cultured and treated with the test peptide. After a specified incubation period, the cells are lysed, and the progerin content in the cell lysate is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) with antibodies specific to progerin.
-
-
Matrix Metalloproteinase (MMP) Inhibition Assay:
-
Principle: To measure the ability of a peptide to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-3, MMP-9).
-
Methodology: A fluorogenic MMP substrate is incubated with a recombinant human MMP enzyme in the presence and absence of the test peptide. The cleavage of the substrate by the active MMP results in an increase in fluorescence, which is measured over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the peptide indicates inhibition.
-
-
Collagen and Elastin Synthesis Assays:
-
Principle: To quantify the amount of new collagen or elastin synthesized by fibroblasts.
-
Methodology:
-
Collagen: Human dermal fibroblasts are cultured and treated with the test peptide. The amount of newly synthesized collagen can be measured by quantifying the incorporation of radiolabeled proline into collagenase-sensitive proteins or by using ELISA kits that detect pro-collagen type I C-peptide (a byproduct of collagen synthesis).
-
Elastin: Elastin synthesis can be assessed by measuring the expression of the tropoelastin gene (the precursor to elastin) using quantitative real-time PCR (qPCR) or by quantifying the deposition of insoluble elastin using dye-binding assays (e.g., Fastin Elastin Assay) on the cell culture matrix.[19][20][21][22]
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes TT2 [label="Trifluoroacetyl\nTripeptide-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Progerin [label="Progerin Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="MMPs & Elastase\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM_Degradation [label="ECM Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Senescence [label="Cellular Senescence", fillcolor="#FBBC05", fontcolor="#202124"]; ECM_Components [label="Collagen & Elastin\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Integrity [label="Improved Skin Firmness,\nElasticity & Reduced Wrinkles", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TT2 -> Progerin [arrowhead=tee, color="#EA4335"]; TT2 -> MMPs [arrowhead=tee, color="#EA4335"]; TT2 -> ECM_Components [arrowhead=normal, color="#34A853"]; Progerin -> Cellular_Senescence [arrowhead=normal, color="#202124"]; MMPs -> ECM_Degradation [arrowhead=normal, color="#202124"]; Cellular_Senescence -> Skin_Integrity [style=dashed, arrowhead=none, color="#5F6368"]; ECM_Degradation -> Skin_Integrity [style=dashed, arrowhead=none, color="#5F6368"]; ECM_Components -> Skin_Integrity [style=dashed, arrowhead=none, color="#5F6368"]; } . Caption: Signaling Pathway of this compound.
// Nodes Argireline [label="Argireline\n(Acetyl Hexapeptide-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAP25 [label="SNAP-25", fillcolor="#FBBC05", fontcolor="#202124"]; SNARE [label="SNARE Complex\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACh_Release [label="Acetylcholine\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Muscle_Contraction [label="Muscle Contraction", fillcolor="#FBBC05", fontcolor="#202124"]; Expression_Wrinkles [label="Reduced Expression\nWrinkles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Argireline -> SNARE [label="Competes with", arrowhead=tee, color="#EA4335", fontsize=8]; SNAP25 -> SNARE [arrowhead=normal, color="#202124"]; SNARE -> ACh_Release [arrowhead=normal, color="#202124"]; ACh_Release -> Muscle_Contraction [arrowhead=normal, color="#202124"]; Muscle_Contraction -> Expression_Wrinkles [style=dashed, arrowhead=none, color="#5F6368"]; } . Caption: Signaling Pathway of Argireline.
// Nodes Matrixyl [label="Matrixyl\n(Palmitoyl Pentapeptide-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fibroblasts [label="Fibroblasts", fillcolor="#FBBC05", fontcolor="#202124"]; ECM_Synthesis [label="Synthesis of:\n- Collagen\n- Elastin\n- Fibronectin\n- Glycosaminoglycans", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Structure [label="Improved Skin Structure\n& Reduced Wrinkles", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Matrixyl -> Fibroblasts [arrowhead=normal, color="#34A853"]; Fibroblasts -> ECM_Synthesis [arrowhead=normal, color="#34A853"]; ECM_Synthesis -> Skin_Structure [style=dashed, arrowhead=none, color="#5F6368"]; } . Caption: Signaling Pathway of Matrixyl.
// Nodes GHK_Cu [label="Copper Tripeptide-1\n(GHK-Cu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Modulation of\nGene Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Wound_Healing [label="Wound Healing\nPathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\n& Antioxidant Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM_Production [label="Collagen & Elastin\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Repair [label="Enhanced Skin Repair\n& Regeneration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GHK_Cu -> Gene_Expression [arrowhead=normal, color="#202124"]; Gene_Expression -> Wound_Healing [arrowhead=normal, color="#34A853"]; Gene_Expression -> Anti_Inflammatory [arrowhead=normal, color="#34A853"]; Gene_Expression -> ECM_Production [arrowhead=normal, color="#34A853"]; Wound_Healing -> Skin_Repair [style=dashed, arrowhead=none, color="#5F6368"]; Anti_Inflammatory -> Skin_Repair [style=dashed, arrowhead=none, color="#5F6368"]; ECM_Production -> Skin_Repair [style=dashed, arrowhead=none, color="#5F6368"]; } . Caption: Signaling Pathway of Copper Tripeptide-1.
Experimental Workflow
// Nodes Start [label="Study Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Measurements\n- Cutometry\n- Fringe Projection Profilometry", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g., 28 or 56 days)\n- Application of Peptide Formulation\n- Placebo Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interim [label="Interim Measurements\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Measurements\n- Cutometry\n- Fringe Projection Profilometry", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n- Statistical Comparison\n(Baseline vs. Final, Treatment vs. Placebo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Study Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Baseline [color="#202124"]; Baseline -> Treatment [color="#202124"]; Treatment -> Interim [style=dashed, color="#5F6368"]; Interim -> Treatment [style=dashed, color="#5F6368"]; Treatment -> Final [color="#202124"]; Final -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } . Caption: In-Vivo Efficacy Assessment Workflow.
Conclusion
This compound presents a compelling profile as a broad-spectrum anti-aging peptide, with clinical and in-vitro data supporting its efficacy in improving skin firmness, elasticity, and reducing sagging and wrinkles. Its unique mechanism of inhibiting progerin synthesis, in addition to protecting and stimulating the ECM, positions it as a comprehensive solution for age-related skin concerns.
When compared to other well-known peptides, this compound offers a wider range of action than the more targeted approaches of Argireline (neuromodulation) and Matrixyl (collagen synthesis). While Copper Tripeptide-1 also has broad regenerative and protective effects, the specific focus of this compound on cellular senescence via progerin inhibition is a noteworthy distinction.
The choice of peptide for a specific application will ultimately depend on the desired outcome. For targeting dynamic wrinkles, Argireline remains a strong candidate. For a primary focus on rebuilding the dermal matrix, Matrixyl is a proven option. For overall skin health and repair, Copper Tripeptide-1 is an excellent choice. However, for a multi-faceted anti-aging strategy that addresses both the structural and cellular aspects of skin aging, this compound is a potent and scientifically-backed ingredient. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy of these promising peptides.
References
- 1. youthandearth.com [youthandearth.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cipherskincare.com [cipherskincare.com]
- 4. nbinno.com [nbinno.com]
- 5. Function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 6. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]
- 9. Matrixyl™ | Palmitoyl Pentapeptide-4 | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 10. researchgate.net [researchgate.net]
- 11. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. depology.com [depology.com]
- 16. The Efficacy of 7% Palmitoyl Pentapeptide-4 Serum for the Periorbital Wrinkle Reduction | Rangsit Graduate Research Conference : RGRC [rsujournals.rsu.ac.th]
- 17. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. biovendor.com [biovendor.com]
- 20. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 22. maxanim.com [maxanim.com]
A Comparative Analysis of Trifluoroacetyl Tripeptide-2 and Established Anti-Aging Compounds
For Immediate Release
In the ever-evolving landscape of dermatological science and cosmetic ingredient development, a rigorous comparative analysis of novel compounds against established industry benchmarks is crucial for informed decision-making by researchers, scientists, and drug development professionals. This guide provides an in-depth, data-driven comparison of Trifluoroacetyl tripeptide-2 against the well-established anti-aging compounds: Retinol (B82714), Vitamin C, and Hyaluronic Acid. The following sections present quantitative data on their efficacy in key anti-aging parameters, detailed experimental protocols for the cited studies, and visualizations of their molecular signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the performance of this compound, Retinol, Vitamin C, and Hyaluronic Acid in clinical and in-vivo studies, focusing on wrinkle reduction, skin elasticity and firmness, and skin hydration.
| Compound | Wrinkle Reduction | Study Details |
| This compound | Reduction in wrinkle depth and skin sagging observed in a 12-week clinical trial.[1] A 56-day in-vivo study on 10 volunteers showed progressive effects on wrinkles.[2][3] | Specific percentage reduction from these studies is not detailed in the provided search results. |
| Retinol | Significant reduction in fine lines and wrinkles with 0.1% retinol cream over 24 weeks.[4] A 12-week study showed significant improvements in fine wrinkles.[5] Another study with 0.3% and 0.5% retinol serums showed significant improvement at 12 weeks.[6] | A study on a topical formulation with retinol showed incremental but significant improvements.[7] |
| Vitamin C | Topical application of 3-10% Vitamin C for at least 12 weeks has been shown to decrease wrinkling.[8] A 28-day study of a Vitamin C lotion showed a 12.27% reduction in wrinkle area.[9] | A study combining Vitamin C, Vitamin E, and raspberry leaf extract showed significant improvement in wrinkles.[10] |
| Topical Hyaluronic Acid | A 6-week study of a topical HA serum showed a 14% reduction in wrinkles and a 31% reduction in fine lines.[11] A study on a new nano-hyaluronic acid demonstrated up to a 40% decrease in wrinkle depth over 8 weeks.[12] A 12-week study showed a 75% participant-reported decrease in fine lines and wrinkles.[13] | A combination of topical and oral HA was shown to improve wrinkle depth.[14] |
| Compound | Skin Elasticity & Firmness Improvement | Study Details |
| This compound | A 28-day in-vivo study on 13 volunteers showed improved firmness and elasticity.[2][3] In-vivo tests by the manufacturer claim a ~20% improvement in skin elasticity and firmness in 28 days with a 2% cream.[15] The same study showed a 10% lift in the sagging jaw-line in 56 days.[15] | Showed positive effects on skin sagging, firmness, and elasticity in two in-vivo studies.[16] |
| Retinol | A study on a topical formulation with retinol showed statistically significant improvement in skin elasticity at all time points over 8 weeks.[7] | Stimulates fibroblasts to synthesize collagen and elastin (B1584352) fibers, which improves skin elasticity.[17] |
| Vitamin C | A 28-day study of a Vitamin C lotion showed a 9.20% enhancement in facial skin elasticity and tightness.[9] | A study combining Vitamin C, Vitamin E, and raspberry leaf extract showed significantly improved skin elasticity.[10] |
| Topical Hyaluronic Acid | A 12-week study showed a 67.5% of participants had a significant improvement in skin elasticity.[13] A study on a new nano-hyaluronic acid demonstrated up to a 55% enhancement in skin firmness and elasticity over 8 weeks.[12] | A study combining topical HA with Botulinum toxin showed a 20% improvement in skin elasticity compared to the control group.[18] |
| Compound | Skin Hydration Improvement | Study Details |
| This compound | Information on direct skin hydration improvement from clinical trials is not prominently available in the search results. | The primary focus of the research is on firmness, elasticity, and wrinkle reduction. |
| Retinol | A study with 0.3% and 0.5% retinol serums showed significantly improved skin hydration.[6] A topical formulation with retinol statistically improved hydration after one use and with continual use over 8 weeks.[7] | Retinol strengthens the epidermal protective function, which can reduce transepidermal water loss.[17] |
| Vitamin C | While Vitamin C can stimulate the production of ceramides, which are crucial for the skin barrier and preventing water loss, direct clinical evidence of it improving skin hydration is limited.[19] Some studies have not found a significant improvement in skin hydration with topical or oral Vitamin C.[19] | One study noted that topical Vitamin C did not significantly improve skin moisture.[10] |
| Topical Hyaluronic Acid | A 6-week study of a topical HA serum showed a 63% improvement in hydration and a 55% sustained increase as measured by corneometry.[11] A study on a new nano-hyaluronic acid demonstrated up to 96% improvement in skin hydration over 8 weeks.[12] A 12-week study showed a 38.9% improvement in skin hydration.[13] | A study on a multi-weight HA serum showed significant improvement in moisturization as early as two hours after application.[20] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these anti-aging compounds.
In-vitro Progerin Synthesis Assay
Objective: To determine the effect of a test compound on the synthesis of progerin, a biomarker of cellular senescence, in human dermal fibroblasts.
Methodology:
-
Cell Culture: Normal human dermal fibroblasts are cultured in appropriate media until they reach a desired confluency.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 96 hours).
-
Cell Lysis: After incubation, the cells are lysed to release their protein content.
-
Quantification: The amount of progerin in the cell lysates is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) method.[21]
-
Analysis: The results are expressed as a percentage of progerin synthesis inhibition compared to the vehicle control.
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To assess the ability of a test compound to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-3, MMP-9) involved in the degradation of extracellular matrix proteins.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MMP enzymes and a fluorogenic MMP substrate are prepared in a suitable buffer.
-
Incubation: The MMP enzyme is incubated with the test compound at various concentrations or a vehicle control.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence emitted.
-
Analysis: The percentage of MMP inhibition by the test compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Skin Elasticity and Firmness Measurement (Cutometry)
Objective: To non-invasively measure the viscoelastic properties of the skin, providing data on skin firmness and elasticity.
Methodology:
-
Acclimatization: Subjects are acclimatized to the controlled environmental conditions of the testing room for at least 20-30 minutes.
-
Probe Application: The Cutometer probe, which applies a negative pressure to the skin, is placed on the test area (e.g., forearm, face).
-
Measurement Cycle: The instrument applies a defined negative pressure for a set time, causing the skin to be drawn into the probe's aperture, and then releases the pressure. The vertical displacement of the skin is measured by an optical system.
-
Data Acquisition: A curve of skin deformation versus time is generated.
-
Parameter Calculation: Various parameters are calculated from the curve, including R0 (firmness - initial distension) and R2 (gross elasticity - the ratio of final distension to total recovery).
Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum, the outermost layer of the skin.
Methodology:
-
Acclimatization: Subjects are acclimatized to a controlled environment with stable temperature and humidity.
-
Probe Application: The Corneometer probe, which measures the electrical capacitance of the skin, is pressed against the skin surface.
-
Measurement: The capacitance is measured, which is directly proportional to the water content of the stratum corneum.
-
Data Recording: The instrument provides a reading in arbitrary units, which corresponds to the skin's hydration level.
-
Analysis: Measurements are taken before and after the application of a product to determine its effect on skin hydration.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways through which these anti-aging compounds exert their effects.
Caption: Signaling pathway of this compound.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. rjtcsonline.com [rjtcsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. New Data Show Efficacy of Topical 0.1% Stabilized Bioactive Retinol for Photoaging - - PracticalDermatology [practicaldermatology.com]
- 5. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Effects of Retinol, Natural Pea Peptide and Antioxidant Blend in a Topical Formulation: In Vitro and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Study on the Efficacy of Vitamin C Lotion on Skin: Permeable and Anti-Aging [scirp.org]
- 10. Anti‐aging and brightening effects of a topical treatment containing vitamin C, vitamin E, and raspberry leaf cell culture extract: A split‐face, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of a New Topical Nano-hyaluronic Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcadonline.com [jcadonline.com]
- 14. topical oral hyaluronic acid anti-aging study [cosmeticsdesign.com]
- 15. This compound (Explained + Products) [incidecoder.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benefits of topical hyaluronic acid for skin quality and signs of skin aging: From literature review to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uk.typology.com [uk.typology.com]
- 20. jcadonline.com [jcadonline.com]
- 21. Progeline™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
Independent Verification of Trifluoroacetyl Tripeptide-2's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Trifluoroacetyl tripeptide-2 against other leading anti-aging peptides. The following analysis is supported by experimental data from independent studies, with detailed methodologies for key assays and visualizations of relevant biological pathways.
This compound, a synthetic peptide, has garnered attention in the field of dermatology and cosmetic science for its purported anti-aging properties. This guide delves into the scientific evidence behind its biological activity, comparing it with established alternatives such as Argireline (Acetyl Hexapeptide-8) and GHK-Cu (Copper Tripeptide-1).
Comparative Analysis of Biological Activity
The primary mechanisms of action for this compound include the inhibition of progerin synthesis, a protein linked to cellular senescence, and the modulation of extracellular matrix (ECM) components.[1][2][3][4] To provide a clear comparison, the following table summarizes the quantitative data on the efficacy of this compound and its alternatives in key anti-aging parameters.
| Biological Target | Peptide | Efficacy | Study Type | Reference |
| Progerin Synthesis Inhibition | This compound | -21.9% at 0.05 ppm | In vitro (Human Fibroblasts) | [1] |
| MMP-1 Inhibition | This compound | Significant dose-dependent inhibition | In vitro | [1][4] |
| MMP-3 Inhibition | This compound | Significant dose-dependent inhibition | In vitro | [1][4] |
| MMP-9 Inhibition | This compound | Significant dose-dependent inhibition | In vitro | [1][4] |
| Elastase Inhibition | This compound | ~100% protection of elastic fibers | In vitro (Human Skin Slices) | [1] |
| Collagen Protection | This compound | ~43% protection of collagen fibers | In vitro (Human Skin Slices) | [1] |
| Skin Firmness Improvement | This compound | +20% | In vivo (28 days, 4 ppm) | [1] |
| Skin Elasticity Improvement | This compound | +20.9% | In vivo (28 days, 4 ppm) | [1] |
| Wrinkle Depth Reduction | Argireline (10%) | Up to 30% | In vivo (30 days) | [5] |
| Wrinkle Reduction | Argireline | 48.9% (subjective assessment) | In vivo (4 weeks) | [6] |
| Collagen Production | GHK-Cu | Increased in 70% of subjects | In vivo (12 weeks) | [7] |
| Skin Density and Thickness | GHK-Cu | Increased | In vivo (12 weeks) | [7][8] |
Disclaimer: The data presented is compiled from various independent studies. Direct comparison should be approached with caution as experimental conditions and methodologies may differ.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound in mitigating cellular aging.
Caption: Experimental workflow for MMP inhibition assay.
Caption: Workflow for progerin quantification in human fibroblasts.
Detailed Experimental Protocols
For the independent verification of the biological activities of these peptides, the following standardized protocols are recommended:
Progerin Quantification in Human Fibroblasts via ELISA
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until they reach a desired confluency.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.005 ppm and 0.05 ppm) or a vehicle control for a specified period (e.g., 48-96 hours).[1]
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer to extract total protein.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for progerin.
-
The plate is blocked to prevent non-specific binding.
-
Cell lysates are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.
-
-
Quantification: Progerin levels in treated samples are quantified by comparing their signal to a standard curve and normalized to the total protein concentration of the lysate. The percentage reduction is calculated relative to the vehicle-treated control cells.
Matrix Metalloproteinase (MMP-1) Inhibition Assay
-
Reagent Preparation: Recombinant human MMP-1 and a specific fluorogenic MMP-1 substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: MMP-1 is pre-incubated with various concentrations of the test peptide (e.g., this compound) or a known MMP inhibitor (positive control) for a set time.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by MMP-1, is monitored over time using a fluorescence plate reader.
-
Inhibition Calculation: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of MMP-1 inhibition is calculated by comparing the reaction rates in the presence and absence of the test peptide.
In Vivo Assessment of Skin Firmness and Elasticity using Cutometry
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Measurement Site: A specific area of the skin, such as the cheek or forearm, is selected for measurement.
-
Cutometer Measurement:
-
The Cutometer probe, which applies a negative pressure to the skin, is placed on the measurement site.
-
The skin is drawn into the probe's aperture, and the degree of deformation is measured.
-
The pressure is then released, and the skin's ability to return to its original state is recorded.
-
-
Data Analysis: Key parameters such as R0 (firmness) and R2 (gross elasticity) are calculated from the deformation and recovery curves. Measurements are taken at baseline and after a specified period of product application (e.g., 28 days) to determine the percentage improvement in skin firmness and elasticity.[1]
Wrinkle and Sagging Assessment using Fringe Projection Profilometry
-
Image Acquisition: High-resolution 3D images of the facial skin, particularly areas prone to wrinkles and sagging (e.g., crow's feet, jawline), are captured using a fringe projection system. This involves projecting a series of light patterns onto the skin and capturing the distorted patterns with a camera.
-
3D Reconstruction: The captured images are processed to reconstruct a 3D model of the skin surface.
-
Parameter Extraction: From the 3D model, various parameters are quantified, including wrinkle depth, volume, and skin sagging (e.g., jawline volume).[1]
-
Comparative Analysis: Measurements are taken at baseline and after a defined treatment period. The changes in wrinkle and sagging parameters are then statistically analyzed to evaluate the efficacy of the peptide treatment.
Conclusion
The available independent data indicates that this compound exhibits significant biological activity in key areas related to skin aging, including the reduction of progerin synthesis and the inhibition of matrix-degrading enzymes. Its performance in improving skin firmness and elasticity is also supported by in vivo studies. When compared to alternatives like Argireline and GHK-Cu, this compound demonstrates a multi-faceted approach by targeting both cellular senescence and extracellular matrix integrity. However, for a definitive comparative assessment, head-to-head clinical trials under standardized conditions are warranted. Researchers and drug development professionals are encouraged to utilize the detailed protocols provided herein for their own independent verification and comparative studies.
References
- 1. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 2. delaviesciences.com [delaviesciences.com]
- 3. nbinno.com [nbinno.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. aestheticcosmetology.com [aestheticcosmetology.com]
- 6. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newnormal.dk [newnormal.dk]
- 8. Measurement of skin wrinkles differences using novel optical skin imaging system of digital fringes profilometry | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Trifluoroacetyl Tripeptide-2
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Trifluoroacetyl tripeptide-2, ensuring operational safety and environmental responsibility.
This compound is a synthetic peptide used in cosmetic and research applications.[1][2][3] While a Safety Data Sheet (SDS) for this compound (acetate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is still crucial to prevent environmental contamination.[4]
Immediate Safety and Disposal Protocols
The primary guideline for the disposal of this compound is to prevent its entry into the environment.[4] Although not classified as hazardous, it belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[5][6][7]
Step-by-Step Disposal Procedure:
-
Containment: Collect all waste this compound, including unused product and contaminated materials (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled waste container. The substance is typically a solid, white powder.[1][8]
-
Spill Management: In the event of a spill, avoid creating dust.[9] Clean up the spill mechanically by sweeping or vacuuming the material into the designated waste container.[4] Do not wash spills into drains or sewers.[4]
-
Personal Protective Equipment (PPE): While the SDS indicates no special measures are required for handling, standard laboratory PPE, including gloves, safety glasses, and a lab coat, is recommended to avoid contact with skin and eyes.
-
Waste Disposal: Dispose of the contained this compound waste through a licensed chemical waste disposal service. Do not dispose of it in regular trash or pour it down the drain. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.
-
Decontamination: Thoroughly clean any surfaces that have come into contact with the substance.
Safety and Chemical Data Summary
The following table summarizes key safety and handling information for this compound, based on available Safety Data Sheets.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| Physical Form | Solid, white or off-white powder | [1][8] |
| Flammability | Product is not flammable | [4] |
| Hazardous Reactions | No dangerous reactions known | [4] |
| Personal Precautions | Not required, but standard lab PPE is recommended | [4] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | [4] |
| Spill Cleanup | Pick up mechanically | [4] |
| Storage | Store in a cool, dry, well-ventilated place (-20°C for long-term) | [8][10][11] |
Disposal Decision Workflow
This diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. deascal.com [deascal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ewg.org [ewg.org]
- 6. PFAS Ingredients to avoid in your cosmetics — Clean Living by Avery [cleanlivingbyavery.com]
- 7. ewg.org [ewg.org]
- 8. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. omizzur.com [omizzur.com]
Comprehensive Safety and Handling Protocol for Trifluoroacetyl Tripeptide-2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for Trifluoroacetyl tripeptide-2. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, other sources recommend precautionary measures.[1] To ensure the highest safety standards, it is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[2] One source identifies this compound as a per- and polyfluoroalkyl substance (PFAS), a class of compounds that has raised health concerns.[3][4]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specific Recommendations | Reasoning |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Although one SDS states the product does not generally irritate the skin, direct contact with chemical compounds should always be minimized.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes or aerosolized particles. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation, especially of the powdered form.[5][6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline | Notes |
| Handling | Handle in a well-ventilated area.[5][6] Avoid the formation of dust and aerosols.[5][6] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2] Wash hands thoroughly after handling.[2] | This compound is typically supplied as a solid.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Recommended storage temperature is -20°C.[2] Store away from incompatible materials and foodstuff containers.[5][6] | The compound is stable for at least four years when stored at -20°C.[2] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
| Situation | Action |
| Spill | Mechanically pick up the spilled solid.[1] Avoid generating dust. Ensure the area is well-ventilated. Do not allow the substance to enter sewers or waterways.[1] |
| Skin Contact | While generally not considered a skin irritant, it is advisable to wash the affected area with soap and water.[1] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[1] |
| Inhalation | Move the affected person to fresh air. If symptoms persist, consult a doctor.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Disposal Plan
| Disposal Step | Procedure |
| Waste Collection | Collect waste material in a designated, labeled, and sealed container. |
| Regulatory Compliance | Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. |
| Professional Disposal | Contact a licensed professional waste disposal service to arrange for pickup and disposal. |
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines the general procedure for preparing a stock solution of this compound for experimental use.
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
